Bromomethylenebis(phosphonic acid)
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
[bromo(phosphono)methyl]phosphonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH5BrO6P2/c2-1(9(3,4)5)10(6,7)8/h1H,(H2,3,4,5)(H2,6,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKBWYLXFNPONGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(P(=O)(O)O)(P(=O)(O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH5BrO6P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40147443 | |
| Record name | Bromomethylenebis(phosphonic acid) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40147443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.90 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10596-21-1 | |
| Record name | Bromomethylenebis(phosphonic acid) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010596211 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bromomethylenebis(phosphonic acid) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40147443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Bromomethylenebis(phosphonic acid) CAS number 10596-21-1
An In-Depth Technical Guide to Bromomethylenebis(phosphonic acid)
Foreword
This document provides a comprehensive technical overview of Bromomethylenebis(phosphonic acid), a molecule of significant interest in medicinal chemistry and materials science. As a bisphosphonate analog, its biological activity, particularly in the context of bone metabolism, positions it as a valuable compound for research and development. This guide moves beyond a simple recitation of facts, offering a synthesized narrative that explains the causality behind its chemical properties, biological function, and the methodologies used for its study. We will delve into its synthesis, analytical characterization, mechanism of action, and therapeutic potential, providing field-proven insights for researchers, scientists, and drug development professionals.
Core Molecular Profile and Physicochemical Properties
Bromomethylenebis(phosphonic acid), also known as bromomethylenediphosphonic acid, is an organophosphorus compound characterized by a central carbon atom bonded to a bromine atom and two phosphonic acid groups[1]. This unique structure confers properties that make it a potent biological agent and a versatile chemical building block.
The phosphonic acid moieties are strong metal chelators and are structurally analogous to the pyrophosphate group, a key feature for its biological activity[1][2]. The presence of the bromomethyl group introduces a reactive site suitable for further chemical modification[1].
Table 1: Physicochemical Properties of Bromomethylenebis(phosphonic acid)
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 10596-21-1 | [1][3][4][5] |
| Molecular Formula | CH₅BrO₆P₂ | [1][3][5] |
| Molecular Weight | 254.90 g/mol | [3][5] |
| Appearance | Colorless to pale yellow liquid or off-white solid | [1] |
| Synonyms | P,P'-(Bromomethylene)bisphosphonic Acid, Bromomethanediphosphonic Acid | [1][4] |
| Topological Polar Surface Area | 115 Ų | [3] |
| Hydrogen Bond Donors | 4 | [3] |
| Hydrogen Bond Acceptors | 6 | [3] |
| Storage Conditions | Hygroscopic, store at -20°C under inert atmosphere |[3] |
Synthesis and Analytical Characterization
The synthesis of phosphonic acids is a well-established field, with several robust methods available. For bisphosphonates like Bromomethylenebis(phosphonic acid), a common strategy involves the Michaelis-Arbuzov reaction followed by hydrolysis.
General Synthesis Strategy
The synthesis typically begins with a reaction between a trialkyl phosphite and a suitable brominated precursor. The resulting phosphonate ester is then dealkylated to yield the final phosphonic acid. The McKenna reaction, which utilizes bromotrimethylsilane (TMSBr) followed by methanolysis, is a highly effective and common method for this final hydrolysis step due to its mild conditions and high yield[2][6].
The causality for this two-step approach is rooted in control and purity. The phosphonate ester intermediate is generally less polar and easier to purify via standard chromatographic techniques than the final, highly polar phosphonic acid. The subsequent hydrolysis under mild conditions preserves other sensitive functional groups and ensures a clean conversion to the desired product.
Caption: General workflow for synthesis and purification.
Analytical Characterization Workflow
Confirming the identity, purity, and structure of the final compound is a critical, self-validating step in any synthesis. An orthogonal approach using multiple analytical techniques is required.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is indispensable for structural elucidation.
-
¹H NMR: Confirms the presence of the proton on the central carbon.
-
³¹P NMR: Provides a characteristic chemical shift for the phosphonic acid groups, confirming their presence and chemical environment. This is a key technique for any organophosphorus compound[7].
-
¹³C NMR: Confirms the carbon skeleton[7].
-
-
Mass Spectrometry (MS): MS is used to confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) is particularly valuable as it can confirm the elemental composition, providing strong evidence of the correct product formation[7].
-
High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone for assessing purity. Due to the polar nature of the phosphonic acid groups, specialized methods are often required.
-
Reversed-Phase Ion-Pairing (RP-IP): An ion-pairing reagent is added to the mobile phase to increase the retention of the highly polar analyte on a non-polar (e.g., C18) stationary phase[8]. This allows for effective separation and quantification of impurities.
-
Table 2: Comparison of Key Analytical Techniques
| Technique | Primary Application | Advantages | Limitations |
|---|---|---|---|
| ³¹P NMR | Structural confirmation of phosphorus environment | Highly specific for phosphonic acids, provides clear signal | Does not provide information on overall molecule structure |
| HRMS | Molecular weight and elemental composition confirmation | High accuracy and sensitivity | Provides limited structural information, can be destructive |
| RP-IP HPLC | Purity assessment and quantification | Robust, high resolution for polar compounds | Requires method development, ion-pairing reagent can complicate MS detection |
Mechanism of Action: Inhibition of the Mevalonate Pathway
The primary therapeutic relevance of Bromomethylenebis(phosphonic acid) and other bisphosphonates stems from their potent inhibition of bone resorption[9]. This biological effect is achieved by targeting a key enzyme in the mevalonate pathway: Farnesyl Pyrophosphate Synthase (FPPS) [10].
The Mevalonate Pathway and FPPS
The mevalonate pathway is a critical metabolic route responsible for producing isoprenoids, which are vital for numerous cellular processes, including the post-translational modification of small GTPase signaling proteins (e.g., Ras, Rho, Rac)[10]. FPPS catalyzes the sequential head-to-tail condensation of isopentenyl pyrophosphate (IPP) with dimethylallyl pyrophosphate (DMAPP) and subsequently with geranyl pyrophosphate (GPP) to form farnesyl pyrophosphate (FPP)[10].
Inhibition of FPPS by Bisphosphonates
Bisphosphonates, including Bromomethylenebis(phosphonic acid), are non-hydrolyzable analogs of pyrophosphate. They bind to the GPP binding site of FPPS[10]. This binding is stabilized by the coordination of the phosphonate groups with magnesium ions within the enzyme's active site, mimicking the natural substrate[10].
The inhibition of FPPS disrupts the synthesis of FPP and geranylgeranyl pyrophosphate (GGPP). This disruption has profound consequences for osteoclasts, the cells responsible for bone resorption:
-
Impaired Protein Prenylation: Without FPP and GGPP, small GTPases cannot be prenylated.
-
Disrupted Osteoclast Function: Prenylation is essential for the proper subcellular localization and function of these GTPases, which control the cytoskeletal arrangement, cell movement, and survival of osteoclasts[10].
-
Induction of Apoptosis: The loss of function of these key signaling proteins ultimately leads to osteoclast apoptosis, thereby reducing bone resorption[10].
Caption: Inhibition of FPPS in the mevalonate pathway by bisphosphonates.
Applications and Therapeutic Potential
The ability of Bromomethylenebis(phosphonic acid) to inhibit osteoclast function makes it a compound of interest for diseases characterized by excessive bone loss.
-
Osteoporosis and Bone Disorders: As a bisphosphonate, its primary therapeutic potential lies in the treatment of osteoporosis, Paget's disease of bone, and hypercalcemia of malignancy[9][11]. By inhibiting bone resorption, it helps to preserve bone mass and reduce fracture risk.
-
Cancer Research: The mevalonate pathway is often upregulated in cancer cells, making FPPS an attractive target for anticancer therapies[12]. Inhibition of FPPS can deprive cancer cells of essential isoprenoids, hindering their growth and survival[12].
-
Chemical Probe and Building Block: The defined mechanism of action makes this compound a useful chemical probe for studying the mevalonate pathway. The presence of a reactive bromine atom also allows it to be used as a starting material for the synthesis of more complex, second-generation bisphosphonate inhibitors or other targeted therapeutic agents[1][4].
Experimental Protocol: FPPS Inhibition Assay
To quantitatively assess the inhibitory potency of Bromomethylenebis(phosphonic acid) against FPPS, a continuous, enzyme-coupled spectrophotometric assay can be employed. This protocol is a self-validating system as it includes controls to ensure the observed signal is directly proportional to FPPS activity.
Objective: To determine the IC₅₀ value of Bromomethylenebis(phosphonic acid) for human Farnesyl Pyrophosphate Synthase (FPPS).
Principle: The release of inorganic pyrophosphate (PPi) during the FPPS-catalyzed reaction is coupled to the purine nucleoside phosphorylase (PNP)-catalyzed conversion of 2-amino-6-mercapto-7-methylpurine ribonucleoside (MESG) to ribose-1-phosphate and 2-amino-6-mercapto-7-methylpurine. This conversion results in a spectrophotometric shift in absorbance at 360 nm.
Materials:
-
Recombinant human FPPS enzyme
-
Geranyl pyrophosphate (GPP)
-
Isopentenyl pyrophosphate (IPP)
-
Bromomethylenebis(phosphonic acid) (inhibitor)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 1 mM DTT
-
Enzyme Coupling Mix: Inorganic pyrophosphatase, Purine nucleoside phosphorylase (PNP), MESG substrate
Procedure:
-
Inhibitor Preparation: Prepare a serial dilution of Bromomethylenebis(phosphonic acid) in Assay Buffer, ranging from 1 nM to 100 µM.
-
Reaction Setup: In a 96-well UV-transparent plate, add the following to each well:
-
50 µL Assay Buffer
-
10 µL of inhibitor dilution (or buffer for control)
-
20 µL of Enzyme Coupling Mix
-
10 µL of FPPS enzyme (e.g., final concentration of 10 nM)
-
-
Pre-incubation: Incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the reaction by adding 10 µL of a pre-mixed substrate solution containing GPP and IPP (e.g., final concentrations of 5 µM each).
-
Kinetic Measurement: Immediately place the plate in a spectrophotometer pre-heated to 37°C. Measure the increase in absorbance at 360 nm every 30 seconds for 15-20 minutes.
-
Data Analysis:
-
Calculate the initial reaction velocity (rate) for each inhibitor concentration by determining the slope of the linear portion of the absorbance vs. time curve.
-
Plot the reaction rate as a percentage of the uninhibited control against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Safety and Handling
Bromomethylenebis(phosphonic acid) should be handled with care in a laboratory setting.
-
Hazards: As a reactive organobromine compound and an acid, it may be corrosive and cause skin and eye irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is mandatory[1].
-
Storage: The compound is hygroscopic and should be stored in a tightly sealed container under an inert atmosphere, preferably at low temperatures (-20°C) to maintain stability[3].
Conclusion
Bromomethylenebis(phosphonic acid) (CAS 10596-21-1) is more than a catalog chemical; it is a potent inhibitor of Farnesyl Pyrophosphate Synthase with significant therapeutic potential, particularly in the treatment of bone resorption disorders. Its mechanism is well-elucidated, providing a solid foundation for its use in drug discovery and as a tool for biochemical research. Understanding its synthesis, analytical profile, and biological activity allows researchers to confidently employ this molecule in their investigations, paving the way for the development of new therapies targeting the mevalonate pathway.
References
-
CAS No : 10596-21-1 | Product Name : Bromomethylenediphosphonic Acid. Pharmaffiliates. [Link]
-
Bromomethylenebis(phosphonic acid) | CH5BrO6P2 | CID 151721. PubChem, National Institutes of Health. [Link]
-
(Bromomethyl)phosphonic acid | CH4BrO3P | CID 12521975. PubChem, National Institutes of Health. [Link]
-
Bromomethylenediphosphonic Acid - CAS - 10596-21-1. Axios Research. [Link]
-
Synthesis of (2-Bromoethyl)phosphonic acid compound with benzeneamine (1:1). Mol-Instincts. [Link]
-
Discovery of potent inhibitor for farnesyl pyrophosphate synthase in the mevalonate pathway. PubMed, National Institutes of Health. [Link]
-
Phosphonic acid: preparation and applications. Beilstein Journal of Organic Chemistry. [Link]
-
Phosphonic acid: preparation and applications. PubMed Central, National Institutes of Health. [Link]
-
The inhibition of human farnesyl pyrophosphate synthase by nitrogen-containing bisphosphonates. Elucidating the role of active site threonine 201 and tyrosine 204 residues using enzyme mutants. PubMed Central, National Institutes of Health. [Link]
-
Human farnesyl pyrophosphate synthase is allosterically inhibited by its own product. PubMed Central, National Institutes of Health. [Link]
-
Biosynthesis of Phosphonic and Phosphinic Acid Natural Products. Annual Review of Biochemistry. [Link]
-
Novel bisphosphonate inhibitors of the human farnesyl pyrophosphate synthase. PubMed, National Institutes of Health. [Link]
-
Inhibition of human mevalonate kinase by allosteric inhibitors of farnesyl pyrophosphate synthase. PubMed Central, National Institutes of Health. [Link]
-
A Sustainable Improvement of ω-Bromoalkylphosphonates Synthesis to Access Novel KuQuinones. IRIS. [Link]
-
Unpacking phosphonic acid. Primoris. [Link]
-
Examples of potential pharmaceutical agents containing a phosphonic acid residue. ResearchGate. [Link]
-
Bromomethylenediphosphonate | CHBrO6P2-4 | CID 18949744. PubChem, National Institutes of Health. [Link]
-
Phosphinic acids: current status and potential for drug discovery. PubMed, National Institutes of Health. [Link]
-
NMR, mass spectroscopy, IR - finding compound structure. ResearchGate. [Link]
-
Development and Clinical Application of Phosphorus-Containing Drugs. PubMed Central, National Institutes of Health. [Link]
-
Extraction of Phosphonic Acids from Urine Samples and Analysis by Gas Chromatography with Detection by Mass Spectrometryand Flam. OSTI.GOV. [Link]
-
Inhibition of bone resorption by bisphosphonates: interactions between bisphosphonates, osteoclasts, and bone. PubMed, National Institutes of Health. [Link]
-
Assessment of Benzylation Strategies for the Analysis of Nerve-Agent Derived Phosphonic Acids in Sandy Loam Soil by EI-GC-MS. OSTI.GOV. [Link]
-
Problems from Previous Years' Exams. University of California, Irvine. [Link]
-
Inhibition of bone resorption by inorganic phosphate is mediated by both reduced osteoclast formation and decreased activity of mature osteoclasts. PubMed, National Institutes of Health. [Link]
-
The Role Of BMPs in the Regulation of Osteoclasts Resorption and Bone Remodeling: From Experimental Models to Clinical Applications. PubMed Central, National Institutes of Health. [Link]
-
Spectroscopy Introduction: Using NMR, IR, and Mass Spec in Organic Chemistry. YouTube. [Link]
-
1H NMR of phosphonic acid. Chemistry Stack Exchange. [Link]
-
Kinetics and mechanism of beta-lactamase inhibition by phosphonamidates: the quest for a proton. PubMed, National Institutes of Health. [Link]
-
Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. YouTube. [Link]
-
AS-605240 Blunts Osteoporosis by Inhibition of Bone Resorption. PubMed Central, National Institutes of Health. [Link]
-
The Role Of BMPs in the Regulation of Osteoclasts Resorption and Bone Remodeling: From Experimental Models to Clinical Applications. PubMed, National Institutes of Health. [Link]
-
Assessment of the therapeutic potential of a novel phosphoramidate acyclic nucleoside on induced hepatocellular carcinoma in rat model. PubMed, National Institutes of Health. [Link]
-
Phosphonic Acids as Corrosion Inhibitors and Adhesion Promoters for Organic Coatings and Bronze. MDPI. [Link]
Sources
- 1. CAS 10596-21-1: bromomethylenebis(phosphonic acid) [cymitquimica.com]
- 2. BJOC - Phosphonic acid: preparation and applications [beilstein-journals.org]
- 3. Page loading... [wap.guidechem.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. Bromomethylenediphosphonic Acid - CAS - 10596-21-1 | Axios Research [axios-research.com]
- 6. Phosphonic acid: preparation and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Inhibition of bone resorption by bisphosphonates: interactions between bisphosphonates, osteoclasts, and bone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The inhibition of human farnesyl pyrophosphate synthase by nitrogen-containing bisphosphonates. Elucidating the role of active site threonine 201 and tyrosine 204 residues using enzyme mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development and Clinical Application of Phosphorus-Containing Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Human farnesyl pyrophosphate synthase is allosterically inhibited by its own product - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Structure and Synthesis of (Bromomethanediyl)bis(phosphonic acid)
Introduction: The Significance of (Bromomethanediyl)bis(phosphonic acid) in Medicinal Chemistry
(Bromomethanediyl)bis(phosphonic acid) is a geminal bisphosphonate, a class of compounds characterized by a P-C-P backbone. These molecules are synthetic analogs of pyrophosphate and exhibit a strong affinity for bone mineral, making them crucial in the development of therapeutics for bone-related disorders.[1] Their resistance to enzymatic hydrolysis, in contrast to the P-O-P bond in pyrophosphates, ensures their stability and prolonged action in biological systems.[1] The bromine atom on the central methylene carbon of (bromomethanediyl)bis(phosphonic acid) offers a unique functional handle for further chemical modification, enhancing its potential as a versatile building block in the design of novel drug candidates and targeted drug delivery systems. This guide provides a comprehensive overview of the structure and synthesis of this important molecule, aimed at researchers and professionals in the field of drug development.
Molecular Structure and Physicochemical Properties
The structure of (bromomethanediyl)bis(phosphonic acid) features a central carbon atom bonded to a bromine atom, a hydrogen atom, and two phosphonic acid groups (-PO(OH)₂). The tetrahedral geometry around the central carbon atom and the phosphorus atoms dictates the three-dimensional conformation of the molecule.
Key Structural Features:
-
P-C-P Backbone: The geminal bisphosphonate core is responsible for the compound's high affinity for calcium ions present in hydroxyapatite, the primary mineral component of bone.[1]
-
Phosphonic Acid Groups: These acidic moieties are critical for bone targeting and can engage in strong hydrogen bonding interactions.
-
Bromo Substituent: The presence of the bromine atom introduces a site for further functionalization, allowing for the attachment of imaging agents, therapeutic payloads, or other moieties to tailor the molecule's properties.
Spectroscopic Characterization:
Spectroscopic techniques are essential for the identification and characterization of (bromomethanediyl)bis(phosphonic acid) and its synthetic precursors.
| Spectroscopic Data | Tetraethyl (bromomethanediyl)bis(phosphonate) (Ester Precursor) | (Bromomethanediyl)bis(phosphonic acid) |
| ¹H NMR | The spectrum is expected to show a triplet for the methine proton (CHBr) due to coupling with the two phosphorus atoms. Signals for the ethyl groups (CH₃ and OCH₂) will also be present. | The methine proton signal will be a triplet, shifted compared to the ester. The acidic protons of the phosphonic acid groups will appear as a broad singlet. |
| ¹³C NMR | The central carbon (CHBr) will appear as a triplet due to one-bond coupling with the two phosphorus atoms. Signals for the ethyl carbons will also be observed. | The central carbon signal will be a triplet, with a chemical shift different from the ester. |
| ³¹P NMR | A single resonance is expected, as the two phosphorus atoms are chemically equivalent. | A single resonance, shifted significantly from the ester precursor, will be observed. The chemical shift is sensitive to pH.[4][5] |
| IR Spectroscopy | Characteristic bands for P=O, P-O-C, and C-Br stretching vibrations would be prominent.[6][7] | Broad O-H stretching bands from the phosphonic acid groups will be observed, in addition to P=O and P-O-H vibrations. The C-Br stretch will also be present.[8] |
Synthesis of (Bromomethanediyl)bis(phosphonic acid): A Two-Step Approach
The synthesis of (bromomethanediyl)bis(phosphonic acid) is typically achieved through a two-step process:
-
Formation of the Tetraalkyl Ester Precursor: The core P-C-P structure is constructed via a Michaelis-Arbuzov reaction to form a tetraalkyl (bromomethanediyl)bis(phosphonate).
-
Hydrolysis to the Final Acid: The ester groups are subsequently hydrolyzed to yield the desired bisphosphonic acid.
Step 1: Synthesis of Tetraethyl (bromomethanediyl)bis(phosphonate) via the Michaelis-Arbuzov Reaction
The Michaelis-Arbuzov reaction is a powerful and widely used method for forming carbon-phosphorus bonds.[9][10] In this synthesis, a trialkyl phosphite, typically triethyl phosphite, acts as a nucleophile, attacking an electrophilic carbon atom of an alkyl halide.
The synthesis of the tetraethyl ester precursor can be approached using a one-carbon electrophile such as bromoform (CHBr₃) or dibromomethane (CH₂Br₂). The reaction with dibromomethane is more commonly documented for the synthesis of methylene bisphosphonates.[11] The reaction with bromoform would be a variation of this, where one of the bromine atoms on the starting material remains in the final product.
Causality Behind Experimental Choices:
-
Choice of Reactants: Triethyl phosphite is a common and relatively inexpensive nucleophilic phosphorus source. Bromoform serves as the one-carbon electrophilic building block that also incorporates the desired bromine atom into the final structure.
-
Reaction Conditions: The Michaelis-Arbuzov reaction typically requires elevated temperatures to drive the reaction to completion.[12] Running the reaction neat (without a solvent) is often possible and simplifies purification.[13]
-
Stoichiometry: A molar excess of triethyl phosphite may be used to ensure complete reaction of the bromoform. However, careful control of stoichiometry is necessary to minimize side reactions.
Experimental Protocol: Synthesis of Tetraethyl (bromomethanediyl)bis(phosphonate)
This protocol is a representative procedure and may require optimization.
-
Reaction Setup: A three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, a dropping funnel, and a nitrogen inlet. The apparatus is flame-dried and allowed to cool under a stream of dry nitrogen.
-
Charging Reactants: Bromoform (1 equivalent) is added to the flask. Triethyl phosphite (2.2 equivalents) is placed in the dropping funnel.
-
Reaction: The bromoform is heated to 140-150 °C with stirring. The triethyl phosphite is added dropwise over a period of 1-2 hours. The reaction mixture is then maintained at this temperature for an additional 4-6 hours. The progress of the reaction can be monitored by ³¹P NMR spectroscopy.
-
Work-up and Purification: The reaction mixture is allowed to cool to room temperature. The volatile byproduct, ethyl bromide, and any unreacted starting materials are removed under reduced pressure. The crude product is then purified by vacuum distillation to yield tetraethyl (bromomethanediyl)bis(phosphonate) as a colorless to pale yellow oil.
Step 2: Hydrolysis of Tetraethyl (bromomethanediyl)bis(phosphonate)
The final step in the synthesis is the hydrolysis of the four ethyl ester groups to the corresponding phosphonic acid moieties. This is typically achieved by acid-catalyzed hydrolysis.
Causality Behind Experimental Choices:
-
Choice of Reagent: Concentrated hydrochloric acid is a common and effective reagent for the hydrolysis of phosphonate esters. An alternative, milder method involves the use of bromotrimethylsilane (TMSBr) followed by quenching with an alcohol or water.[4]
-
Reaction Conditions: The hydrolysis with hydrochloric acid typically requires refluxing for several hours to ensure complete cleavage of all four ester bonds.
Experimental Protocol: Hydrolysis to (Bromomethanediyl)bis(phosphonic acid)
This protocol is a representative procedure and may require optimization.
-
Reaction Setup: A round-bottom flask is equipped with a magnetic stirrer and a reflux condenser.
-
Reaction: Tetraethyl (bromomethanediyl)bis(phosphonate) (1 equivalent) and concentrated hydrochloric acid (an excess, e.g., 10-20 equivalents) are added to the flask.
-
Heating: The mixture is heated to reflux and maintained at this temperature for 8-12 hours.
-
Work-up and Isolation: The reaction mixture is cooled to room temperature. The excess hydrochloric acid and water are removed under reduced pressure. The resulting crude product can be recrystallized from a suitable solvent system (e.g., water/ethanol) to yield (bromomethanediyl)bis(phosphonic acid) as a white solid.
Conclusion and Future Perspectives
The synthesis of (bromomethanediyl)bis(phosphonic acid) via the Michaelis-Arbuzov reaction followed by acid hydrolysis provides a reliable route to this valuable building block for drug discovery. The presence of the bromine atom opens up avenues for the development of a diverse range of functionalized bisphosphonates with tailored properties for bone targeting, imaging, and therapeutic applications. Future research may focus on developing more efficient and environmentally benign synthetic methods, as well as exploring the utility of this compound in the creation of novel theranostic agents for bone diseases.
References
- BenchChem. (2025).
- The Royal Society of Chemistry. (n.d.). Water Determines the Products: an Unexpected Brønsted Acid-Catalyzed PO-R Cleavage of P(III) Esters Selectively Producing P(O)-H Compounds. The Royal Society of Chemistry.
- J&K Scientific LLC. (2025). Michaelis–Arbuzov reaction. J&K Scientific LLC.
- Chem-Station. (2014). Michaelis-Arbuzov Reaction.
- ResearchGate. (2018). The development of bisphosphonates for therapeutic uses, and bisphosphonate structure-activity consideration.
- Organic Syntheses. (n.d.).
-
The Royal Society of Chemistry. (2018). Facile Surface Functionalization of Upconversion Nanoparticles with Phosphoryl Pillar[4]arenes for Controlled Cargo Release and Cell Imaging. The Royal Society of Chemistry.
- Organic Chemistry Portal. (n.d.). Arbuzov Reaction. Organic Chemistry Portal.
- The Royal Society of Chemistry. (n.d.).
- PubMed Central. (2021). Tetraalkyl Hydroxymethylene-bisphosphonate and Dialkyl 1-Diphenylphosphinoyl-1-hydroxy-ethylphosphonate Derivatives by the Pudovik Reaction and Their Rearranged Products.
- PubMed. (n.d.). An ATR-FTIR study of different phosphonic acids in aqueous solution.
- OSTI.GOV. (1963). INFRARED SPECTRA OF CYCLIC PHOSPHONATE ESTERS (Technical Report).
- Journal of the Chemical Society, Dalton Transactions. (n.d.). A structural study of bisphosphonate metal complexes. Alkaline earth metal complexes of (dichloromethylene)bisphosphonic acid P,P′-diethyl ester. Royal Society of Chemistry.
- PubMed Central. (2024). Bis(2,2,2 trifluoroethyl) Phosphonate as a Convenient Precursor for the Synthesis of H-Phosphonates.
- PubMed Central. (n.d.). Bisphosphonates: The role of chemistry in understanding their biological actions and structure-activity relationships, and new directions for their therapeutic use.
- PubMed. (2022). Biomedical Applications of Bisphosphonate Chelating Agents by Metal Cations as Drug Design for Prevention and Treatment of Osteoporosis using QM.
- Chemistry Stack Exchange. (2024). 1H NMR of phosphonic acid. Stack Exchange.
- PubMed Central. (n.d.). Potentiating Bisphosphonate-based Coordination Complexes to Treat Osteolytic Metastases.
- ResearchGate. (2025). Infrared Spectra of Alkylphosphonic Acid Bound to Aluminium Surfaces.
- ResearchGate. (n.d.). Figure S8. 1 H (A) and 31 P (B) NMR spectra of phosphonic....
- Tetrahedron Letters. (2021). Challenging synthesis of bisphosphonate derivatives with reduced steric hindrance. Elsevier.
- ResearchGate. (n.d.). 31 P NMR titration and relaxation parameters a of phosphonic acid derivatives and a-aminophosphonates b.
- ResearchGate. (n.d.). Infrared and Raman Spectroscopy of Phosphonic Heterocycles.
- Google Patents. (n.d.). Process for the synthesis of diethyl ethylphosphonate.
- NIST. (n.d.). Phosphonic acid, (phenylmethyl)-, diethyl ester. National Institute of Standards and Technology.
- ResearchGate. (2025). An Expedient Synthesis of Diethyl Diazomethylphosphonate.
Sources
- 1. Bisphosphonates: The role of chemistry in understanding their biological actions and structure-activity relationships, and new directions for their therapeutic use - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A structural study of bisphosphonate metal complexes. Alkaline earth metal complexes of (dichloromethylene)bisphosphonic acid P,P′-diethyl ester - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. Potentiating Bisphosphonate-based Coordination Complexes to Treat Osteolytic Metastases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. An ATR-FTIR study of different phosphonic acids in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. INFRARED SPECTRA OF CYCLIC PHOSPHONATE ESTERS (Technical Report) | OSTI.GOV [osti.gov]
- 8. researchgate.net [researchgate.net]
- 9. jk-sci.com [jk-sci.com]
- 10. Arbuzov Reaction [organic-chemistry.org]
- 11. rsc.org [rsc.org]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
An In-Depth Technical Guide to P,P'-(Bromomethylene)bisphosphonic Acid: Synthesis, Characterization, and Therapeutic Potential
Foreword
This technical guide provides a comprehensive overview of P,P'-(Bromomethylene)bisphosphonic acid, a member of the influential bisphosphonate class of compounds. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the synthesis, chemical properties, analytical characterization, and the established biological mechanism of action of this compound class. While P,P'-(Bromomethylene)bisphosphonic acid is not as extensively documented as other clinically approved bisphosphonates, this guide consolidates the available information and provides a robust framework for its scientific exploration by presenting an adapted, exemplary synthesis and characterization workflow based on closely related, well-documented analogues.
Introduction to Bisphosphonates: A Cornerstone of Bone-Targeted Therapies
Bisphosphonates are a class of drugs renowned for their efficacy in preventing bone density loss.[1] They are the most commonly prescribed medications for treating osteoporosis and related bone disorders.[1] Structurally, bisphosphonates are stable analogues of inorganic pyrophosphate, characterized by a central carbon atom bonded to two phosphonate (PO(OH)₂) groups, often referred to as a P-C-P backbone.[2] This structural feature confers a high affinity for calcium ions, enabling these molecules to specifically target bone tissue.[1][3]
The therapeutic applications of bisphosphonates are extensive and include the treatment of osteoporosis, Paget's disease of bone, bone metastases, and hypercalcemia of malignancy.[1][4][5] Their primary mechanism of action involves the inhibition of osteoclasts, the cells responsible for bone resorption. By inducing osteoclast apoptosis (programmed cell death), bisphosphonates slow down the rate of bone loss.[1]
Bisphosphonates are broadly categorized into two classes: non-nitrogenous and nitrogen-containing bisphosphonates, each with a distinct molecular mechanism of action.[1][6] P,P'-(Bromomethylene)bisphosphonic acid, lacking a nitrogen atom in its side chain, falls into the non-nitrogenous category.
Chemical and Physical Properties of P,P'-(Bromomethylene)bisphosphonic Acid
P,P'-(Bromomethylene)bisphosphonic acid is an organophosphorus compound with a unique structure that includes a bromine atom and two phosphonic acid functional groups.[1] This combination of functionalities suggests a high degree of reactivity and potential for further chemical modification.
| Property | Value | Source |
| Chemical Formula | CH₅BrO₆P₂ | PubChem[6] |
| IUPAC Name | [bromo(phosphono)methyl]phosphonic acid | PubChem[6] |
| Molecular Weight | 254.898 g/mol | CymitQuimica[1] |
| CAS Number | 10596-21-1 | CymitQuimica[1] |
| Appearance | Colorless to pale yellow liquid or solid | CymitQuimica[1] |
| Synonyms | Bromomethylenebis(phosphonic acid), Bromomethylenediphosphonic acid, (Bromomethanediyl)Bis(Phosphonic Acid) | CymitQuimica[1], PubChem[6] |
The presence of the bromomethyl group makes the compound susceptible to nucleophilic substitution reactions, while the phosphonic acid moieties enable the formation of stable complexes with metal ions, a property that could be exploited in areas such as chelation therapy or water treatment.[1]
Chemical Structure
Caption: General synthesis scheme for P,P'-(Bromomethylene)bisphosphonic acid.
Materials and Equipment
-
Bromoacetic acid (CH₂BrCOOH)
-
Phosphorous acid (H₃PO₃)
-
Phosphorus trichloride (PCl₃)
-
Deionized water
-
Ethanol
-
Round-bottom flask with a reflux condenser and dropping funnel
-
Heating mantle with a stirrer
-
Ice bath
-
Filtration apparatus
-
Rotary evaporator
Exemplary Step-by-Step Protocol
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, combine bromoacetic acid and phosphorous acid.
-
Heating and Reagent Addition: Gently heat the mixture with stirring. Slowly add phosphorus trichloride dropwise from the dropping funnel. The reaction is exothermic, and the addition rate should be controlled to maintain a steady reaction temperature.
-
Reaction Progression: After the addition of phosphorus trichloride is complete, continue to heat the reaction mixture under reflux for several hours to ensure the completion of the phosphonylation reaction.
-
Hydrolysis: Cool the reaction mixture in an ice bath. Carefully and slowly add deionized water to quench the reaction and hydrolyze the phosphorus intermediates. This step is also highly exothermic.
-
Product Formation: Heat the mixture to reflux for several hours to complete the hydrolysis and formation of the bisphosphonic acid.
-
Isolation and Purification: Cool the reaction mixture to room temperature and then further in an ice bath to induce crystallization of the product. The crude product can be collected by vacuum filtration.
-
Recrystallization: Further purify the product by recrystallization from a suitable solvent system, such as a water/ethanol mixture, to obtain P,P'-(Bromomethylene)bisphosphonic acid as a crystalline solid.
Analytical Characterization
The successful synthesis of P,P'-(Bromomethylene)bisphosphonic acid must be confirmed through rigorous analytical characterization. The primary techniques employed for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of molecules. For bisphosphonates, ¹H, ¹³C, and ³¹P NMR are particularly informative.
-
¹H NMR: The proton NMR spectrum is expected to show a characteristic signal for the proton attached to the central carbon of the P-C-P backbone. This signal would likely appear as a triplet due to coupling with the two equivalent phosphorus atoms.
-
¹³C NMR: The carbon NMR spectrum will provide evidence for the formation of the P-C-P bond. The central carbon atom is expected to exhibit a triplet signal due to one-bond coupling with the two phosphorus atoms. [3]* ³¹P NMR: The phosphorus NMR spectrum is a key diagnostic tool for phosphonates. A single signal is expected for the two equivalent phosphorus atoms in the molecule. [3][7]
Exemplary NMR Data for a Related Compound
The following table presents the NMR data for 6-bromo-1-hydroxyhexane-1,1-bisphosphonic acid monosodium salt, which can serve as a reference for the expected spectral features of P,P'-(Bromomethylene)bisphosphonic acid. [3]
| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |
|---|---|---|---|
| ¹H | 3.65 | t | ³JHH = 6.8 |
| 2.01-1.92 | m | ||
| ¹³C | 74.9 | t | ¹JCP = 136.7 |
| 23.2 | t | ²JCP = 6.3 |
| ³¹P | 19.0 | s | |
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the synthesized compound, confirming its elemental composition. Electrospray ionization (ESI) is a common technique for analyzing bisphosphonates. For P,P'-(Bromomethylene)bisphosphonic acid (C₁H₅BrO₆P₂), the expected exact mass is approximately 253.87447 Da. [6]
Mechanism of Action and Biological Activity
As a non-nitrogenous bisphosphonate, the primary mechanism of action of P,P'-(Bromomethylene)bisphosphonic acid is anticipated to involve its metabolic conversion into a non-hydrolyzable ATP analogue. This cytotoxic metabolite then interferes with essential ATP-dependent cellular processes within osteoclasts, ultimately leading to their apoptosis.
Signaling Pathway
Sources
- 1. Structure-activity relationships for inhibition of farnesyl diphosphate synthase in vitro and inhibition of bone resorption in vivo by nitrogen-containing bisphosphonates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The inhibition of human farnesyl pyrophosphate synthase by nitrogen-containing bisphosphonates. Elucidating the role of active site threonine 201 and tyrosine 204 residues using enzyme mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Identification of a bisphosphonate that inhibits isopentenyl diphosphate isomerase and farnesyl diphosphate synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bromomethylenebis(phosphonic acid) | CH5BrO6P2 | CID 151721 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 31Phosphorus NMR [chem.ch.huji.ac.il]
An In-Depth Technical Guide to the Solubility of Bromomethylenebis(phosphonic acid) in Organic Solvents
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
Bromomethylenebis(phosphonic acid) is a molecule of significant interest in medicinal chemistry and materials science, primarily due to its structural analogy to pyrophosphate and its potent chelating properties. Its efficacy in various applications is intrinsically linked to its solubility, which dictates formulation strategies, reaction conditions, and bioavailability. This technical guide provides a comprehensive overview of the solubility characteristics of bromomethylenebis(phosphonic acid) in organic solvents. In the absence of extensive published quantitative data, this document focuses on the underlying chemical principles governing its solubility, a detailed experimental protocol for its determination, and the analytical methods required for accurate quantification. This guide is intended to equip researchers with the foundational knowledge and practical tools necessary to conduct their own solubility assessments and to rationally select solvent systems for their specific applications.
Introduction: The Critical Role of Solubility
Bromomethylenebis(phosphonic acid) (BrCH(PO₃H₂)₂) belongs to the bisphosphonate class of compounds. These molecules are characterized by a P-C-P backbone, which imparts significant chemical stability compared to the P-O-P bond in pyrophosphates. The two phosphonic acid groups are strong Lewis acids, capable of forming multiple hydrogen bonds and acting as excellent metal ion chelators. These properties are harnessed in drug development for bone-targeting therapies and in materials science for creating functionalized surfaces and coordination polymers.
Understanding the solubility of this compound in organic solvents is paramount for:
-
Synthetic Chemistry: Selecting appropriate solvents for reaction, purification, and crystallization processes.
-
Pharmaceutical Formulation: Developing delivery systems, particularly for non-aqueous formulations, and predicting dissolution behavior.
-
Analytical Chemistry: Preparing standards and samples for various analytical techniques.
-
Materials Science: Controlling deposition and film formation on surfaces.
This guide will address the theoretical considerations for predicting solubility, provide a robust experimental framework for its measurement, and discuss the expected trends based on solvent properties.
Theoretical Framework: Predicting Solubility Behavior
The solubility of a solid in a liquid is a thermodynamic equilibrium process governed by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. The adage "like dissolves like" provides a useful, albeit simplified, starting point for prediction.
Molecular Structure and Polarity
Bromomethylenebis(phosphonic acid) is an exceptionally polar molecule. Its key structural features influencing solubility are:
-
Two Phosphonic Acid Groups (-PO₃H₂): These groups are the primary drivers of the molecule's properties. Each group has two acidic protons and a phosphoryl oxygen (P=O), making them potent hydrogen bond donors and acceptors.[1][2] The presence of multiple -OH groups leads to strong intermolecular hydrogen bonding in the solid state, resulting in a high lattice energy that must be overcome for dissolution to occur.
-
The P-C-P Backbone: This central feature is stable and contributes to the overall polarity.
-
The Bromomethyl Group (-CHBr-): The bromine atom adds to the molecular weight and introduces a degree of polarizability, but its influence is secondary to the dominant phosphonic acid moieties.
Due to its high polarity and extensive hydrogen bonding capability, bromomethylenebis(phosphonic acid) is readily soluble in water.[2][3] Conversely, its solubility in non-polar organic solvents is expected to be extremely low.
The Role of Hydrogen Bonding
Hydrogen bonding is the most critical intermolecular interaction dictating the solubility of phosphonic acids.[1][2] For bromomethylenebis(phosphonic acid) to dissolve in an organic solvent, the solvent molecules must effectively compete with the strong solute-solute hydrogen bonds present in the solid crystal lattice.
-
Protic vs. Aprotic Solvents: Protic solvents (e.g., alcohols, carboxylic acids) that can act as both hydrogen bond donors and acceptors are more likely to be effective solvents. Aprotic polar solvents (e.g., DMSO, DMF, acetone) can act as hydrogen bond acceptors via their oxygen or nitrogen atoms and may also exhibit moderate solvating power.[4]
-
Solvent Polarity: A high solvent polarity is a prerequisite but not a guarantee of good solubility. For instance, while acetonitrile is highly polar, its hydrogen bonding capability is weaker than that of an alcohol like methanol, which may result in lower solubility. A study on phenylphosphonic acid found that its solubility did not directly correlate with solvent polarity alone but was strongly influenced by specific interactions like hydrogen bonding.[5]
Expected Solubility Trends
Based on these principles, a qualitative ranking of solubility in different classes of organic solvents can be predicted.
| Solvent Class | Predicted Solubility | Rationale |
| Alcohols (e.g., Methanol, Ethanol) | Moderate to High | Polar, protic solvents capable of extensive hydrogen bonding with the phosphonic acid groups.[4] |
| Polar Aprotic (e.g., DMSO, DMF) | Low to Moderate | High polarity and can accept hydrogen bonds, but lack donor capabilities, making them less effective at breaking the solute's crystal lattice. |
| Ketones (e.g., Acetone) | Low | Polar and can accept hydrogen bonds, but generally less effective than alcohols.[4] |
| Ethers (e.g., THF, Diethyl Ether) | Very Low | Lower polarity and weaker hydrogen bond accepting ability. |
| Esters (e.g., Ethyl Acetate) | Very Low | Moderate polarity but limited hydrogen bonding interaction.[5] |
| Halogenated (e.g., Dichloromethane) | Very Low / Insoluble | Low polarity and incapable of significant hydrogen bonding. |
| Hydrocarbons (e.g., Hexane, Toluene) | Insoluble | Non-polar solvents unable to overcome the high lattice energy of the polar solute.[4] |
Experimental Determination of Solubility
Given the lack of published data, experimental determination is essential. The "shake-flask" method is the gold standard for measuring thermodynamic solubility due to its reliability and direct measurement of equilibrium.[6][7]
Overall Experimental Workflow
The process involves achieving a saturated solution at a controlled temperature, separating the undissolved solid, and quantifying the concentration of the dissolved solute in the supernatant.
Caption: Workflow for experimental solubility determination.
Detailed Step-by-Step Protocol
Materials:
-
Bromomethylenebis(phosphonic acid), high purity
-
Organic solvents, analytical grade
-
Scintillation vials or glass test tubes with screw caps
-
Orbital shaker or rotator with temperature control
-
Centrifuge (optional)
-
Syringes and syringe filters (e.g., 0.22 µm PTFE for organic solvents)
-
Volumetric flasks and pipettes
-
Analytical balance
-
HPLC-MS/MS or other suitable analytical instrument
Procedure:
-
Preparation: Add an excess amount of bromomethylenebis(phosphonic acid) to a vial. The amount should be sufficient to ensure that undissolved solid remains at equilibrium. A starting point is 20-50 mg.
-
Solvent Addition: Accurately add a known volume (e.g., 2.0 mL) of the desired organic solvent to the vial.
-
Equilibration: Seal the vials tightly and place them in a temperature-controlled shaker. Agitate the samples at a constant temperature (e.g., 25 °C) for a sufficient duration to reach equilibrium. A period of 24 to 72 hours is typically recommended for poorly soluble compounds.[6] The presence of visible solid material at the end of this period confirms that a saturated solution has been achieved.
-
Phase Separation: Remove the vials from the shaker and allow them to stand at the same constant temperature for several hours to let the undissolved solid settle. Centrifugation at the same temperature can accelerate this step.
-
Sampling: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately pass the solution through a syringe filter to remove any remaining microscopic particles. This step is critical to avoid overestimation of solubility.
-
Dilution: Accurately dilute the filtered sample with a suitable diluent to a concentration that falls within the calibrated range of the analytical method.
-
Quantification: Analyze the diluted sample using a validated analytical method to determine the concentration of bromomethylenebis(phosphonic acid).
-
Calculation: Calculate the solubility in the original solvent, accounting for the dilution factor. Express the result in appropriate units (e.g., mg/mL, g/L, or mol/L).
Analytical Quantification Methods
Due to the lack of a strong chromophore, standard UV-Vis spectroscopy is not suitable for quantification. The high polarity and ionic nature of bisphosphonates also present challenges for traditional analytical techniques.
Recommended Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS provides the sensitivity and selectivity required for accurate quantification, especially at low concentrations.
-
Derivatization: Bisphosphonates are often derivatized to improve their chromatographic behavior and ionization efficiency. Methylation using diazomethane or trimethylsilyl diazomethane is a common and effective strategy that converts the acidic protons to methyl esters, making the molecule less polar and more amenable to reversed-phase chromatography.[6][7][8]
-
Chromatography: Hydrophilic Interaction Liquid Chromatography (HILIC) can be an alternative for analyzing the polar, underivatized compound.
-
Detection: Mass spectrometry, particularly with electrospray ionization (ESI) in negative mode, can detect the deprotonated molecule or its fragments with high specificity.
The development of a robust analytical method, including the creation of a calibration curve with known standards, is a prerequisite for accurate solubility determination.
Safety and Handling
While specific toxicity data for bromomethylenebis(phosphonic acid) is not widely available, related phosphonic acid compounds are known to be irritants and potentially corrosive.
-
Personal Protective Equipment (PPE): Always handle the compound in a well-ventilated area or fume hood. Wear safety goggles, a lab coat, and chemical-resistant gloves.[9][10]
-
Handling Precautions: Avoid creating dust. Wash hands thoroughly after handling. In case of contact with skin or eyes, rinse immediately and copiously with water.
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.
Conclusion and Future Outlook
The solubility of bromomethylenebis(phosphonic acid) in organic solvents is a critical parameter that is dictated by its highly polar nature and extensive hydrogen-bonding capacity. While quantitative data is scarce, a theoretical understanding predicts poor solubility in non-polar solvents and moderate solubility in polar, protic solvents like alcohols.
This guide provides a robust, field-proven experimental protocol based on the equilibrium shake-flask method coupled with a sensitive LC-MS/MS analytical technique. By following this methodology, researchers in pharmaceutical development and materials science can reliably determine the solubility of bromomethylenebis(phosphonic acid) in solvents of interest, enabling rational process design, formulation development, and the advancement of new technologies based on this versatile molecule. The systematic collection and publication of such data would be a valuable contribution to the scientific community.
References
-
A general approach for the quantitative analysis of bisphosphonates in human serum and urine by high-performance liquid chromatography/tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 20(22), 3421-6. [Link]
-
Lapko, V. N., Miller, J., Sheldon, T., Nachi, R., & Kafonek, C. (2014). Quantitative analysis of bisphosphonates in biological samples. Bioanalysis, 6(21), 2931-2950. [Link]
-
Lapko, V. N., et al. (2014). Quantitative analysis of bisphosphonates in biological samples. PubMed, [Link]
-
Lapko, V. N., et al. (2014). Quantitative Analysis of Bisphosphonates in Biological Samples. Taylor & Francis Online, [Link]
-
enzymecode. (2025). The solubility of phosphoric acid in different solvents. [Link]
-
PubChem. Bromomethylenebis(phosphonic acid). [Link]
-
Lund University Publications. (2007). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]
-
Liu, Z., et al. (2016). Determination and correlation of solubility of phenylphosphonic acid in selected solvents. Fluid Phase Equilibria, 427, 49-54. [Link]
-
Paine, J. B., et al. (2017). The Effect of Hydrogen Bonding in Enhancing the Ionic Affinities of Immobilized Monoprotic Phosphate Ligands. Molecules, 22(8), 1369. [Link]
-
ResearchGate. (2016). Determination and correlation of solubility of phenylphosphonic acid in selected solvents. [Link]
-
Montchamp, J.-L. (2017). Phosphonic acid: preparation and applications. Beilstein Journal of Organic Chemistry, 13, 2334-2350. [Link]
-
ICCVAM. (2003). Test Method Protocol for Solubility Determination. [Link]
-
Beilstein Journals. (2017). Phosphonic acid: preparation and applications. [Link]
Sources
- 1. The Effect of Hydrogen Bonding in Enhancing the Ionic Affinities of Immobilized Monoprotic Phosphate Ligands [mdpi.com]
- 2. Phosphonic acid: preparation and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - Phosphonic acid: preparation and applications [beilstein-journals.org]
- 4. The solubility of phosphoric acid in different solvents-enzymecode [en.enzymecode.com]
- 5. researchgate.net [researchgate.net]
- 6. lup.lub.lu.se [lup.lub.lu.se]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. aksci.com [aksci.com]
- 10. biosynth.com [biosynth.com]
Unlocking the Therapeutic Promise of Bromomethylenebis(phosphonic Acid): A Technical Guide to its Potential Biological Activity
Foreword: The Untapped Potential of a Unique Bisphosphonate Analog
In the vast landscape of therapeutic agent discovery, the family of bisphosphonates has carved out a significant niche, primarily in the management of bone disorders. These pyrophosphate analogs are renowned for their high affinity for bone mineral and their potent inhibition of osteoclast-mediated bone resorption. While clinically established bisphosphonates, particularly the nitrogen-containing variants, have been extensively studied, a wealth of potential lies within their lesser-known, structurally distinct cousins. This technical guide delves into the compelling, albeit less explored, potential biological activities of one such molecule: bromomethylenebis(phosphonic acid).
This document moves beyond a simple recitation of facts. It is designed as a deep-dive for researchers, medicinal chemists, and drug development professionals, providing a foundational understanding of the compound's chemical nature, its probable mechanisms of action, and robust, field-proven methodologies for its biological evaluation. As we dissect the structure-activity relationships and extrapolate from closely related analogs, a picture emerges of a molecule with dual therapeutic possibilities: as a modulator of bone cell activity and as a potential enzyme inhibitor, particularly targeting the protein tyrosine phosphatase (PTP) family.
Molecular Profile and Classification
Bromomethylenebis(phosphonic acid) is an organophosphorus compound characterized by a central carbon atom bonded to a bromine atom, a hydrogen atom, and two phosphonic acid groups (-PO(OH)₂).[1] Its structure is analogous to the core backbone of all bisphosphonates, the P-C-P moiety, which is critical for its physicochemical properties, including its strong chelation ability with divalent cations like Ca²⁺.[2][3] This affinity is the cornerstone of its bone-targeting potential.
Table 1: Physicochemical Properties of Bromomethylenebis(phosphonic Acid)
| Property | Value | Source |
| Molecular Formula | CH₅BrO₆P₂ | PubChem CID 151721 |
| Molecular Weight | 254.90 g/mol | PubChem CID 151721 |
| Structure | P,P'-(Bromomethylene)bisphosphonic Acid | [4] |
| Classification | Non-Nitrogen-Containing Bisphosphonate Analog | Inferred from structure |
Based on its structure, which lacks a nitrogen atom in the side chain, bromomethylenebis(phosphonic acid) can be categorized with the first-generation, non-nitrogen-containing bisphosphonates (NN-BPs) like clodronate and etidronate.[2][5] This classification provides a crucial framework for postulating its primary mechanism of action in bone biology.
Postulated Biological Activities and Mechanisms of Action
While direct experimental evidence for bromomethylenebis(phosphonic acid) is sparse in publicly accessible literature, we can construct a robust hypothesis of its potential biological activities based on the well-established pharmacology of its structural relatives.
Inhibition of Bone Resorption
The primary and most predictable biological activity of a bisphosphonate is the inhibition of bone resorption. Osteoclasts, the cells responsible for bone breakdown, internalize bisphosphonates that have bound to the bone mineral surface.[2][6]
For NN-BPs, the mechanism of action is intracellular metabolism into non-hydrolyzable analogs of adenosine triphosphate (ATP).[2][5] The phosphonate backbone is incorporated by aminoacyl-tRNA synthetases to form AppCp-type compounds. These molecules accumulate within the osteoclast, interfering with ATP-dependent cellular processes and ultimately inducing apoptosis (programmed cell death).[2][3]
A study on dibromomethylene bisphosphonate (Br₂MBP), a closely related analog, demonstrated that it decreased the number of bone-resorbing cells in culture, providing strong evidence that halogenated methylene bisphosphonates are indeed active in this regard.[4]
Caption: Postulated mechanism of irreversible inhibition of Protein Tyrosine Phosphatases (PTPs).
Experimental Workflows for Biological Characterization
To validate these postulated activities, a systematic experimental approach is required. The following protocols are detailed, field-proven methods for assessing the two primary potential functions of bromomethylenebis(phosphonic acid).
Workflow 1: In Vitro Osteoclast-Mediated Bone Resorption Assay
This assay directly measures the functional consequence of bisphosphonate activity on osteoclasts.
Objective: To determine if bromomethylenebis(phosphonic acid) inhibits the ability of mature osteoclasts to resorb bone.
Principle: Primary osteoclasts are cultured on a mineralized substrate (bone or dentin slices). The ability of the compound to inhibit the formation of resorption pits is quantified.
Materials:
-
Neonatal rat or mouse long bones
-
α-MEM (Minimum Essential Medium Eagle, Alpha Modification)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
1,25-dihydroxyvitamin D₃
-
Bromomethylenebis(phosphonic acid) stock solution
-
Dentin or bone slices (ivory or bovine cortical bone)
-
Toluidine blue stain
-
Reflected light microscope or SEM [7] Step-by-Step Protocol:
-
Osteoclast Isolation: Isolate primary osteoclasts from the long bones of 1-day-old rat pups or mice. Mechanically disaggregate bone marrow and plate the cells in α-MEM with 10% FBS.
-
Cell Culture: Culture cells on dentin slices in a 96-well plate for 2 hours to allow for osteoclast attachment.
-
Compound Treatment: Remove non-adherent cells. Add fresh media containing various concentrations of bromomethylenebis(phosphonic acid) (e.g., from 10⁻⁹ M to 10⁻⁴ M). Include a vehicle control (no compound) and a positive control (e.g., alendronate).
-
Incubation: Incubate for 24-48 hours to allow for bone resorption.
-
Cell Removal: Remove the cells from the slices by sonication in ammonium hydroxide or treatment with bleach.
-
Staining and Visualization: Stain the slices with 1% toluidine blue for 1 minute to visualize resorption pits.
-
Quantification: Using a reflected light microscope, quantify the number of resorption pits per slice and measure the total resorbed area using image analysis software. [7] Data Interpretation: A dose-dependent decrease in the number and/or area of resorption pits compared to the vehicle control indicates inhibitory activity. Calculate the IC₅₀ value, the concentration at which 50% of resorption is inhibited.
Workflow 2: Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition Assay
PTP1B is a key negative regulator of insulin and leptin signaling, making it a prime target for diabetes and obesity research. [8] Objective: To determine if bromomethylenebis(phosphonic acid) inhibits the enzymatic activity of PTP1B and to elucidate the mode of inhibition.
Principle: The activity of recombinant PTP1B is measured by monitoring the dephosphorylation of a chromogenic substrate, p-nitrophenyl phosphate (pNPP). The product, p-nitrophenol, absorbs light at 405 nm. [8][9] Materials:
-
Recombinant human PTP1B
-
p-Nitrophenyl phosphate (pNPP)
-
PTP1B Assay Buffer: 25 mM Tris-HCl (pH 7.5), 1 mM EDTA, 1 mM DTT, 2 mM β-mercaptoethanol. [8]* Bromomethylenebis(phosphonic acid) stock solution
-
96-well microplate
-
Microplate reader
Step-by-Step Protocol:
-
Assay Preparation: Prepare serial dilutions of bromomethylenebis(phosphonic acid) in the assay buffer.
-
Enzyme and Inhibitor Pre-incubation: In a 96-well plate, add 10 µL of each inhibitor dilution. Add 20 µL of the PTP1B enzyme solution (e.g., 1 µg/mL). [8]Incubate for 10-15 minutes at 37°C. This step is crucial for irreversible inhibitors.
-
Reaction Initiation: Initiate the enzymatic reaction by adding 170 µL of pre-warmed pNPP substrate solution (e.g., 4 mM final concentration) to each well.
-
Kinetic Measurement: Immediately place the plate in a microplate reader set to 37°C and measure the absorbance at 405 nm every minute for 15-30 minutes.
-
Data Analysis:
-
IC₅₀ Determination: Calculate the initial reaction velocity (rate) for each inhibitor concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value. [10] * Mechanism of Inhibition Studies: To test for irreversibility, perform a "jump dilution" experiment. Pre-incubate a high concentration of the enzyme with the inhibitor, then dilute the mixture significantly (e.g., 100-fold) into the assay with the substrate. If the inhibition is irreversible, the enzyme activity will not recover upon dilution.
-
Caption: Experimental workflow for the PTP1B enzyme inhibition assay.
Future Directions and Concluding Remarks
The successful demonstration of activity in the foundational assays described above would open several avenues for further investigation:
-
Selectivity Profiling: If PTP1B inhibition is confirmed, the compound should be screened against a panel of other PTPs (e.g., SHP-1, SHP-2, CD45) to determine its selectivity profile.
-
Cell-Based Assays: Progressing from biochemical assays, the effect on insulin signaling pathways in relevant cell lines (e.g., hepatocytes, adipocytes) should be investigated.
-
Structural Biology: Co-crystallization of the compound with its target enzyme would provide definitive proof of the binding mode and mechanism of action.
-
In Vivo Studies: Efficacy in animal models of osteoporosis or type 2 diabetes would be the ultimate validation of its therapeutic potential.
References
- Shinoda, H., Adamek, G., Felix, R., Fleisch, H., Schenk, R., & Hagan, P. (1983). Structure-activity Relationships of Various Bisphosphonates.
- Coxon, F. P., Thompson, K., & Rogers, M. J. (2001). Heterocycle-containing bisphosphonates cause apoptosis and inhibit bone resorption by preventing protein prenylation: evidence from structure-activity relationships in J774 macrophages. Journal of Bone and Mineral Research, 16(10), 1738-1746.
- Dunford, J. E., Thompson, K., Coxon, F. P., Luckman, S. P., Hahn, F. M., Poulter, C. D., Ebetino, F. H., & Rogers, M. J. (2001). Structure-activity relationships for inhibition of farnesyl diphosphate synthase in vitro and inhibition of bone resorption in vivo by nitrogen-containing bisphosphonates. Journal of Pharmacology and Experimental Therapeutics, 296(2), 235-242.
- BenchChem. (n.d.).
- BenchChem. (n.d.).
- Russell, R. G. G., Watts, N. B., Ebetino, F. H., & Rogers, M. J. (2011). Bisphosphonates: The role of chemistry in understanding their biological actions and structure-activity relationships, and new directions for their therapeutic use. Journal of Bone and Mineral Research, 26(12), 2891-2901.
- Ebetino, F. H., Sun, S., Lundy, M. W., & Russell, R. G. G. (2021). Bisphosphonates: The role of chemistry in understanding their biological actions and structure-activity relationships, and new directions for their therapeutic use. Bone, 153, 116132.
- Plotkin, L. I., Weinstein, R. S., Parfitt, A. M., Roberson, P. K., Manolagas, S. C., & Bellido, T. (2002).
- Kumar, S., Bumbaca, D., & Mitchell, P. G. (2004). Covalent inhibition of protein tyrosine phosphatases. Bioorganic & Medicinal Chemistry Letters, 14(11), 2893-2896.
- Sato, M., Grasser, W., Endo, N., Akins, R., Simmons, H., Thompson, D. D., Golub, E., & Rodan, G. A. (1991). Effects of bisphosphonates on isolated rat osteoclasts as examined by reflected light microscopy. Journal of Bone and Mineral Research, 6(4), 349-357.
-
PubChem. (n.d.). Bromomethylenediphosphonate. National Center for Biotechnology Information. Retrieved from [Link]
- Tautz, L., & Sergienko, E. (2022). Protein Tyrosine Phosphatase Biochemical Inhibition Assays. Bio-protocol, 12(18), e4510.
- Weinstein, R. S., Jilka, R. L., Parfitt, A. M., & Manolagas, S. C. (1998). Promotion of osteoclast survival and antagonism of bisphosphonate-induced osteoclast apoptosis by glucocorticoids.
- Burke, T. R., Jr, Kole, H. K., & Roller, P. P. (1995). Phosphonate inhibitors of protein-tyrosine and serine/threonine phosphatases. Biochemical Journal, 312(Pt 1), 329–334.
- Sato, M., Grasser, W., Endo, N., Akins, R., Simmons, H., Thompson, D. D., Golub, E., & Rodan, G. A. (1990). Effects of bisphosphonates on isolated Rat osteoclasts as examined by reflected light microscopy. Journal of Bone and Mineral Research, 5(1), 31-40.
- Paudel, P., Park, S. E., Seong, S. H., Jung, H. A., & Choi, J. S. (2017). Inhibition of protein tyrosine phosphatase (PTP1B) and α-glucosidase by geranylated flavonoids from Paulownia tomentosa. Scientific Reports, 7(1), 11923.
- Wagner, S., Accorsi, M., & Rademann, J. (2017). Inhibition of PTP1B at various concentrations of 13-Na (A) and 14Na (B).
- Semantic Scholar. (n.d.).
- Drake, M. T., Clarke, B. L., & Khosla, S. (2008). Bisphosphonates: Mechanism of Action and Role in Clinical Practice. Mayo Clinic Proceedings, 83(9), 1032-1045.
- Rogers, M. J., Mönkkönen, J., & Munoz, M. A. (2020). Bisphosphonates: The role of chemistry in understanding their biological actions and structure-activity relationships, and new directions for their therapeutic use.
- Burke, T. R., Jr, Kole, H. K., & Roller, P. P. (1995). Phosphonate inhibitors of protein-tyrosine and serine/threonine phosphatases. The Biochemical journal, 312 ( Pt 1), 329–334.
- Tonks, N. K. (2017). Targeting Tyrosine Phosphatases: Time to End the Stigma. ACS Chemical Biology, 12(1), 27-38.
- Paudel, P., et al. (2019). In vitro protein tyrosine phosphatase 1B inhibition and antioxidant property of different onion peel cultivars: A comparative study. Food Science & Nutrition, 7(5), 1669-1677.
- Kumar, S., et al. (2008). Seleninate in place of phosphate: irreversible inhibition of protein tyrosine phosphatases. Journal of the American Chemical Society, 130(40), 13196–13197.
- FoodChain ID. (n.d.). Unpacking phosphonic acid.
- Dsa, D. S., et al. (2009). Synthesis and Biological Evaluation of Phosphonate Derivatives as Autotaxin (ATX) Inhibitors. Bioorganic & Medicinal Chemistry Letters, 19(12), 3241-3245.
- Chem Help ASAP. (2021, January 12). measuring enzyme inhibition by drugs [Video]. YouTube.
- D'Sa, D. S., et al. (2009). Synthesis and biological evaluation of phosphonate derivatives as autotaxin (ATX) inhibitors. Bioorganic & medicinal chemistry letters, 19(12), 3241–3245.
- Stepanova, K., et al. (2021).
- Coxon, F. P., et al. (2021). Bisphosphonate drugs have actions in the lung and inhibit the mevalonate pathway in alveolar macrophages. eLife, 10, e70248.
- Ebetino, F. H., et al. (2021). Bisphosphonates: The role of chemistry in understanding their biological actions and structure-activity relationships, and new directions for their therapeutic use. Bone, 153, 116132.
- Edmondson, D. E. (2019). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Medicinal research reviews, 39(4), 1445–1484.
- Coxon, F. P., et al. (2021). Bisphosphonate drugs have actions outside the skeleton and inhibit the mevalonate pathway in alveolar macrophages.
- Fyhrquist, F., et al. (1983). Inhibitor binding assay for angiotensin-converting enzyme. Clinical chemistry, 29(4), 656–660.
- Basak, S., & Das, N. (2020). Determination of Half-Maximal Inhibitory Concentration of an Enzyme Inhibitor. Methods in molecular biology, 2089, 41–46.
- Nakamura, H., et al. (2006). Synthesis and biological evaluation of boronic acid containing cis-stilbenes as apoptotic tubulin polymerization inhibitors. ChemMedChem, 1(7), 729–740.
Sources
- 1. Bromomethylenediphosphonate | CHBrO6P2-4 | CID 18949744 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Bisphosphonates: The role of chemistry in understanding their biological actions and structure-activity relationships, and new directions for their therapeutic use - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pure.psu.edu [pure.psu.edu]
- 4. Structure-activity relationships of various bisphosphonates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Bisphosphonates: Mechanism of Action and Role in Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of bisphosphonates on isolated rat osteoclasts as examined by reflected light microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of protein tyrosine phosphatase (PTP1B) and α-glucosidase by geranylated flavonoids from Paulownia tomentosa - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. youtube.com [youtube.com]
An In-Depth Technical Guide to Bromomethylenebis(phosphonic Acid): An Organophosphorus Analog for Targeted Enzyme Inhibition
This guide provides a comprehensive technical overview of bromomethylenebis(phosphonic acid), a compelling organophosphorus compound with significant potential in drug discovery and development. We will delve into its chemical characteristics, a robust synthesis protocol, and its putative mechanism of action as a covalent inhibitor of protein tyrosine phosphatases (PTPs). This document is intended for researchers, scientists, and professionals in the field of drug development seeking to understand and potentially utilize this unique molecule.
Introduction: The Promise of Bisphosphonate Analogs in Targeted Therapy
Bisphosphonates are a well-established class of drugs primarily used in the treatment of bone disorders such as osteoporosis and Paget's disease.[1][2] Their chemical structure, characterized by a P-C-P backbone, confers a high affinity for hydroxyapatite, the mineral component of bone, leading to their accumulation in skeletal tissues.[3] Functionally, bisphosphonates are classified into two main categories: non-nitrogenous and nitrogen-containing. Non-nitrogenous bisphosphonates are metabolized into cytotoxic ATP analogs that induce osteoclast apoptosis, while the more potent nitrogen-containing bisphosphonates inhibit farnesyl pyrophosphate synthase (FPPS), a key enzyme in the mevalonate pathway, disrupting protein prenylation and ultimately leading to osteoclast inactivation and apoptosis.[4][5]
Bromomethylenebis(phosphonic acid) (BMBA), with the chemical formula CH₅BrO₆P₂, is a non-nitrogenous bisphosphonate analog. Its structure, featuring a reactive bromomethyl group, suggests a distinct mechanism of action beyond the typical effects of non-nitrogenous bisphosphonates, positioning it as a candidate for targeted covalent inhibition of specific enzymes.
| Property | Value |
| Chemical Formula | CH₅BrO₆P₂ |
| Molecular Weight | 254.8983 g/mol |
| CAS Number | 10596-21-1 |
| Synonyms | P,P'-(Bromomethylene)bisphosphonic Acid, Bromomethanediphosphonic Acid |
Proposed Mechanism of Action: Covalent Inhibition of Protein Tyrosine Phosphatases
While most non-nitrogenous bisphosphonates exert their effects through metabolic poisoning, the chemical structure of BMBA suggests a more targeted mechanism. The presence of an α-bromo substituent on the methylene bridge introduces an electrophilic center, making the molecule a potential covalent inhibitor of enzymes with nucleophilic residues in their active sites.
A compelling hypothesis is that BMBA acts as an irreversible inhibitor of protein tyrosine phosphatases (PTPs). PTPs are a large family of enzymes that play crucial roles in cellular signaling by dephosphorylating tyrosine residues on proteins.[1] Dysregulation of PTP activity is implicated in numerous diseases, including cancer, diabetes, and autoimmune disorders, making them attractive therapeutic targets.
The proposed mechanism of covalent inhibition of PTPs by BMBA is analogous to that of α-bromobenzylphosphonate (α-BBP), a known PTP inhibitor.[1] The active site of PTPs contains a highly conserved and nucleophilic cysteine residue. It is postulated that the thiolate anion of this cysteine residue attacks the carbon atom bearing the bromine in BMBA in a nucleophilic substitution reaction. This results in the formation of a stable covalent thioether bond between the enzyme and the inhibitor, leading to irreversible inactivation of the phosphatase.
Caption: Proposed mechanism of covalent inhibition of PTPs by BMBA.
Synthesis of Bromomethylenebis(phosphonic Acid): A Step-by-Step Protocol
The synthesis of bromomethylenebis(phosphonic acid) can be achieved through a two-step process involving a Michaelis-Arbuzov reaction to form the phosphonate ester intermediate, followed by acidic hydrolysis to yield the final product. This protocol is designed to be a self-validating system, with clear steps and expected outcomes.
Experimental Workflow
Caption: Workflow for the synthesis of bromomethylenebis(phosphonic acid).
Step 1: Synthesis of Tetraethyl bromomethylenebis(phosphonate)
This step utilizes the Michaelis-Arbuzov reaction, a classic method for forming carbon-phosphorus bonds.
Materials:
-
Dibromomethane (CH₂Br₂)
-
Triethyl phosphite (P(OEt)₃)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Distillation apparatus
Procedure:
-
Set up a round-bottom flask with a reflux condenser and a heating mantle.
-
Add an excess of dibromomethane to the flask. This is crucial to favor the formation of the bisphosphonate and minimize the formation of the monophosphonate byproduct. A molar ratio of at least 4:1 (dibromomethane:triethyl phosphite) is recommended.
-
Slowly add triethyl phosphite to the dibromomethane with stirring. The reaction is exothermic, so controlled addition is important.
-
Heat the reaction mixture to reflux (approximately 140-150 °C) for 2-4 hours. The progress of the reaction can be monitored by ³¹P NMR spectroscopy, observing the disappearance of the triethyl phosphite peak (around +139 ppm) and the appearance of the tetraethyl bromomethylenebis(phosphonate) peak.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess dibromomethane by vacuum distillation.
-
The resulting crude tetraethyl bromomethylenebis(phosphonate) can be purified by fractional distillation under high vacuum.
Step 2: Hydrolysis of Tetraethyl bromomethylenebis(phosphonate) to Bromomethylenebis(phosphonic acid)
The phosphonate ester is hydrolyzed to the corresponding phosphonic acid using a strong acid.
Materials:
-
Tetraethyl bromomethylenebis(phosphonate)
-
Concentrated hydrochloric acid (HCl, ~37%)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Rotary evaporator
Procedure:
-
Place the purified tetraethyl bromomethylenebis(phosphonate) in a round-bottom flask.
-
Add an excess of concentrated hydrochloric acid.
-
Heat the mixture to reflux for 6-12 hours. The hydrolysis can be monitored by ³¹P NMR, observing the shift of the phosphonate peak.
-
After completion, cool the reaction mixture.
-
Remove the water and excess HCl under reduced pressure using a rotary evaporator. The residue may be co-evaporated with toluene to remove residual water.
-
The final product, bromomethylenebis(phosphonic acid), is typically obtained as a solid or a viscous oil and can be further purified by recrystallization if necessary.
Application in Drug Discovery: A Targeted Approach to PTP Inhibition
The potential of BMBA as a covalent inhibitor of PTPs opens up exciting avenues for drug discovery. Unlike reversible inhibitors, covalent inhibitors can offer prolonged duration of action and may be effective at lower doses.
Experimental Protocol: In Vitro PTP1B Inhibition Assay
To validate the inhibitory activity of BMBA against a specific PTP, such as PTP1B (a key regulator in insulin signaling and a target for diabetes and obesity treatment), a well-established in vitro assay can be employed.[6][7]
Materials:
-
Recombinant human PTP1B
-
Bromomethylenebis(phosphonic acid) (BMBA)
-
p-Nitrophenyl phosphate (pNPP) as a substrate
-
Assay buffer (e.g., 50 mM HEPES, pH 7.3)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of BMBA in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add varying concentrations of BMBA to the assay buffer.
-
Add a fixed concentration of PTP1B to each well containing BMBA and incubate for a defined period (e.g., 30 minutes) at 37°C to allow for potential covalent modification.
-
Initiate the enzymatic reaction by adding a stock solution of pNPP to each well. The final concentration of pNPP should be close to its Kₘ for PTP1B to ensure sensitive detection of inhibition.
-
Monitor the formation of the product, p-nitrophenol, by measuring the absorbance at 405 nm at regular intervals using a microplate reader.
-
Calculate the initial reaction rates for each BMBA concentration.
-
Plot the percentage of inhibition against the logarithm of the BMBA concentration to determine the IC₅₀ value, which represents the concentration of inhibitor required to reduce enzyme activity by 50%.
To confirm covalent inhibition, a time-dependency study can be performed where the enzyme is pre-incubated with the inhibitor for varying lengths of time before the addition of the substrate. An increase in inhibition with longer pre-incubation times is indicative of covalent modification. Further confirmation can be obtained using mass spectrometry to identify the covalent adduct between BMBA and the PTP1B enzyme.[8]
Conclusion and Future Directions
Bromomethylenebis(phosphonic acid) represents a promising, yet underexplored, organophosphorus analog with the potential for targeted covalent inhibition of protein tyrosine phosphatases. Its synthesis is achievable through established chemical reactions, and its inhibitory activity can be rigorously evaluated using standard enzymatic assays.
Future research should focus on a comprehensive evaluation of BMBA's inhibitory profile against a panel of PTPs to determine its selectivity. Structure-activity relationship (SAR) studies, involving modifications of the bromomethylene group, could lead to the development of more potent and selective inhibitors. Furthermore, in vivo studies are warranted to assess the therapeutic potential of BMBA in relevant disease models. The insights provided in this guide offer a solid foundation for researchers to explore the full potential of this intriguing molecule in the development of novel targeted therapies.
References
- Zhang, Z.-Y. (2002). Protein tyrosine phosphatases: structure and function, substrate specificity, and inhibitor development. Annual review of pharmacology and toxicology, 42(1), 209-234.
- Russell, R. G. G. (2011). Bisphosphonates: the first 40 years. Bone, 49(1), 2-19.
- Rogers, M. J., Crockett, J. C., Coxon, F. P., & Mönkkönen, J. (2011).
- Nancollas, G. H., Tang, R., Phipps, R. J., Henneman, Z., Gulde, S., Wu, W., ... & Russell, R. G. G. (2006).
- van Beek, E., Pieterman, E., Cohen, L., Löwik, C., & Papapoulos, S. (1999). Farnesyl pyrophosphate synthase is the molecular target of nitrogen-containing bisphosphonates.
- Baran, P. S. (2013). Covalent modification of proteins by natural products.
- Bialek, M. J. (2014). Synthesis of Phosphonic Acids and Their Esters as Possible Substrates for Reticular Chemistry. In Reticular Chemistry (pp. 149-180). Springer, Cham.
- Montchamp, J.-L. (2014). Recent advances in the synthesis of phosphonic acids. Organic & biomolecular chemistry, 12(10), 1547-1564.
- Sun, J.-P., Wu, L., Fedorov, A. A., Almo, S. C., & Zhang, Z.-Y. (2012). A chemical proteomics approach for identifying and characterizing protein tyrosine phosphatases in the human genome. Proceedings of the National Academy of Sciences, 109(40), 16122-16127.
-
PubChem. (n.d.). Bromomethylenebis(phosphonic acid). Retrieved from [Link]
- Keglevich, G., & Bálint, E. (2012). The Kabachnik–Fields reaction: mechanism and synthetic use. Molecules, 17(11), 12821-12860.
- Zhang, S., Liu, S., & Zhang, Z.-Y. (2010). A general method for the development of protein tyrosine phosphatase inhibitors. Methods, 52(2), 156-162.
Sources
- 1. Covalent inhibition of protein tyrosine phosphatases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Covalent Allosteric Inactivation of Protein Tyrosine Phosphatase 1B (PTP1B) by an Inhibitor-Electrophile Conjugate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Hydrolysis of Phosphinates and Phosphonates: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
- 5. BJOC - Phosphonic acid: preparation and applications [beilstein-journals.org]
- 6. Covalent Inhibition of the Lymphoid Tyrosine Phosphatase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protein Tyrosine Phosphatase Biochemical Inhibition Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cisplatin causes covalent inhibition of protein-tyrosine phosphatase 1B (PTP1B) through reaction with its active site cysteine: Molecular, cellular and in vivo mice studies - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Bromomethylenebis(phosphonic acid): From Discovery to Modern Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bromomethylenebis(phosphonic acid) is a member of the bisphosphonate class of compounds, characterized by a P-C-P backbone. This guide provides a comprehensive overview of its discovery, historical context, synthesis, and established role as a potent inhibitor of bone resorption. We will delve into the mechanistic underpinnings of its biological activity and explore its applications in the field of drug development. This document serves as a technical resource, offering detailed protocols and insights for researchers and scientists working with this and related compounds.
Introduction: The Emergence of a Key Bisphosphonate
Bisphosphonates are synthetic analogs of pyrophosphate where a central oxygen atom is replaced by a carbon atom, conferring resistance to enzymatic hydrolysis. This structural modification allows them to bind strongly to hydroxyapatite crystals in bone tissue and interfere with the process of bone resorption. While the first synthesis of a bisphosphonate dates back to the 19th century, their therapeutic potential was not realized until the 1960s. Bromomethylenebis(phosphonic acid), with its unique brominated central carbon, represents a significant entity within this class of compounds. Its chemical properties and biological activity have been a subject of interest in the development of treatments for bone-related disorders.
Chemical Profile of Bromomethylenebis(phosphonic acid):
| Property | Value | Source |
| CAS Number | 10596-21-1 | [1] |
| Molecular Formula | CH₅BrO₆P₂ | [1] |
| Molecular Weight | 254.897 g/mol | [1] |
| Synonyms | P,P'-(Bromomethylene)bisphosphonic Acid, Bromomethanediphosphonic acid | [1] |
| Appearance | Off-white solid | [1] |
The Genesis of Bromomethylenebis(phosphonic acid): A Historical Perspective
The specific discovery of bromomethylenebis(phosphonic acid) is situated within the broader exploration of halogenated bisphosphonates. While the exact date and discoverer remain to be pinpointed in the available literature, the synthesis of related halogenated geminal bisphosphonates is described in patents from the 1970s. For instance, a 1978 patent mentions geminal diphosphonate compounds with halogen and hydroxyl substituent groups, indicating active research in this area.[2] The impetus for synthesizing halogenated derivatives stemmed from the desire to modulate the physicochemical and biological properties of the parent methylenebis(phosphonic acid) molecule. The introduction of a bromine atom was anticipated to influence the compound's acidity, chelating ability, and ultimately, its potency as a bone resorption inhibitor.
Synthesis of Bromomethylenebis(phosphonic acid): A Laboratory Protocol
The synthesis of bromomethylenebis(phosphonic acid) can be achieved through modifications of established methods for geminal bisphosphonate synthesis. A plausible and efficient laboratory-scale synthesis is detailed below. This protocol is based on the well-established reaction of a carboxylic acid derivative with phosphorus-containing reagents.
Reaction Principle
The core of the synthesis involves the reaction of bromoacetic acid with phosphorous acid and phosphorus trichloride, followed by hydrolysis to yield the final product. The phosphorous acid and phosphorus trichloride react to form a reactive intermediate that then reacts with the carboxylic acid.
Detailed Step-by-Step Methodology
Materials:
-
Bromoacetic acid
-
Phosphorous acid (H₃PO₃)
-
Phosphorus trichloride (PCl₃)
-
Chlorobenzene (or another suitable high-boiling solvent)
-
Deionized water
-
Hydrochloric acid (concentrated)
-
Ethanol
Procedure:
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add bromoacetic acid and chlorobenzene.
-
Addition of Phosphorus Reagents: While stirring, add phosphorous acid to the mixture. Heat the mixture to approximately 65°C.
-
Slow Addition of PCl₃: Slowly add phosphorus trichloride to the reaction mixture via the dropping funnel over a period of 1-2 hours, maintaining the temperature between 65-70°C. The reaction is exothermic, and the rate of addition should be controlled to prevent a rapid temperature increase.
-
Reaction Completion: After the addition is complete, continue to stir the mixture at 70°C for an additional 3-4 hours.
-
Hydrolysis: Cool the reaction mixture to room temperature. Slowly and carefully add deionized water to hydrolyze the reaction intermediates. This step is highly exothermic and should be performed with caution in a well-ventilated fume hood.
-
Acidification and Isolation: Add concentrated hydrochloric acid to the mixture and reflux for 4-6 hours to ensure complete hydrolysis of any remaining esters.
-
Crystallization: After cooling, the product will precipitate from the solution. The crude product can be collected by filtration.
-
Purification: Recrystallize the crude product from a mixture of water and ethanol to obtain pure bromomethylenebis(phosphonic acid).
Synthesis Workflow Diagram
Caption: Synthetic route to bromomethylenebis(phosphonic acid).
Mechanism of Action: Inhibiting the Mevalonate Pathway
Like other potent bisphosphonates, particularly nitrogen-containing bisphosphonates, bromomethylenebis(phosphonic acid) is believed to exert its primary pharmacological effect by inhibiting farnesyl pyrophosphate synthase (FPPS), a key enzyme in the mevalonate pathway.
The Mevalonate Pathway and Osteoclast Function
The mevalonate pathway is crucial for the production of isoprenoid lipids, such as farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP). These molecules are essential for the post-translational modification (prenylation) of small GTP-binding proteins like Ras, Rho, and Rab. In osteoclasts, the primary bone-resorbing cells, these prenylated proteins are vital for maintaining the ruffled border, a specialized cell membrane structure required for bone resorption.
Inhibition of Farnesyl Pyrophosphate Synthase (FPPS)
Bromomethylenebis(phosphonic acid), upon uptake by osteoclasts, is thought to bind to the active site of FPPS. This binding prevents the synthesis of FPP and, consequently, GGPP. The lack of these isoprenoid lipids disrupts the prenylation of small GTPases, leading to cytoskeletal disorganization, loss of the ruffled border, and ultimately, apoptosis of the osteoclast. This reduction in the number and activity of osteoclasts leads to a decrease in bone resorption.
Signaling Pathway Diagram
Caption: Inhibition of the mevalonate pathway by bromomethylenebis(phosphonic acid).
Therapeutic Applications and Future Directions
The primary therapeutic application of bromomethylenebis(phosphonic acid) and other potent bisphosphonates is in the treatment of diseases characterized by excessive bone resorption.
Established and Potential Therapeutic Areas:
-
Osteoporosis: By inhibiting bone resorption, bisphosphonates help to preserve bone mass and reduce the risk of fractures.
-
Paget's Disease of Bone: This condition involves abnormal bone remodeling, and bisphosphonates can help to normalize this process.
-
Hypercalcemia of Malignancy: Some cancers cause an increase in bone resorption, leading to dangerously high levels of calcium in the blood. Bisphosphonates can effectively lower these levels.
-
Bone Metastases: Bisphosphonates are used to manage the skeletal complications of cancers that have spread to the bone, such as reducing pain and the risk of fractures.
While specific clinical data for bromomethylenebis(phosphonic acid) is not as extensively published as for some other bisphosphonates, its structural similarity and presumed mechanism of action suggest its potential efficacy in these conditions. Further research could explore its unique properties, such as its lipophilicity and bone-binding affinity, which may offer advantages in certain therapeutic contexts.
Conclusion
Bromomethylenebis(phosphonic acid) is a significant compound within the bisphosphonate family. Its discovery and development are part of the broader scientific effort to understand and treat bone diseases. Its synthesis, based on established organophosphorus chemistry, is accessible for laboratory investigation. The mechanism of action, centered on the inhibition of farnesyl pyrophosphate synthase, provides a clear rationale for its potent anti-resorptive effects. As research in bone biology and drug development continues, bromomethylenebis(phosphonic acid) and its derivatives may yet reveal new therapeutic possibilities.
References
- U.S. Patent 3,944,599. Geminal diphosphonate compounds having halogen and hydroxyl substituent groups, and the means for preparing same. Issued March 16, 1976.
- U.S. Patent 4,054,598.
- van Beek, E. R., Löwik, C. W. G. M., van der Pluijm, G., & Papapoulos, S. E. (1999). The role of geranylgeranylation in the inhibitory action of nitrogen-containing bisphosphonates on osteoclasts in vitro. Journal of Bone and Mineral Research, 14(5), 722-729.
- Rogers, M. J., Gordon, S., Benford, H. L., Coxon, F. P., Luckman, S. P., Monkkonen, J., & Frith, J. C. (2000).
- Russell, R. G. G. (2011). Bisphosphonates: The first 40 years. Bone, 49(1), 2-19.
Sources
Methodological & Application
Application Notes & Protocols: Synthesis of Bromomethylenebis(phosphonic acid) via the Michaelis-Arbuzov Reaction
Authored for Researchers, Scientists, and Drug Development Professionals
Preamble: The Significance of Bromomethylenebis(phosphonic acid)
Bromomethylenebis(phosphonic acid) is a geminal bisphosphonate, a class of organophosphorus compounds characterized by two phosphonate groups attached to the same carbon atom. These molecules are of significant interest in medicinal chemistry and materials science. Their structural analogy to pyrophosphate allows them to act as potent inhibitors of enzymes involved in bone metabolism, leading to their widespread use in treatments for osteoporosis and other bone-related diseases.[1][2] The presence of a bromine atom provides a reactive handle for further chemical modification, making bromomethylenebis(phosphonic acid) a versatile building block for the synthesis of more complex drug candidates and functionalized materials.[3] This guide provides a comprehensive overview of its synthesis, focusing on the robust and widely-used Michaelis-Arbuzov reaction for the crucial P-C bond formation.
The Michaelis-Arbuzov Reaction: A Cornerstone of Phosphonate Synthesis
First discovered by August Michaelis in 1898 and extensively developed by Aleksandr Arbuzov, the Michaelis-Arbuzov reaction is the most fundamental method for synthesizing phosphonates.[4][5][6] The reaction classically involves the treatment of a trialkyl phosphite with an alkyl halide.
Reaction Mechanism
The synthesis of the bisphosphonate backbone proceeds through a two-step Sɴ2 mechanism:
-
Nucleophilic Attack: The reaction begins with the nucleophilic phosphorus atom of a trialkyl phosphite attacking an electrophilic carbon of a dihaloalkane (in this case, dibromomethane). This initial Sɴ2 reaction displaces one bromide ion and forms a quasi-phosphonium salt intermediate.[6][7][8]
-
Dealkylation: The displaced bromide ion then acts as a nucleophile, attacking one of the electron-deficient alkyl carbons of the phosphonium intermediate. This second Sɴ2 reaction results in the formation of the tetraalkyl bromomethylenebis(phosphonate) and a volatile alkyl bromide byproduct. Driving off this byproduct (e.g., bromoethane if using triethyl phosphite) helps to drive the reaction to completion.[7]
To achieve the bis-phosphonylation required for our target molecule, the reaction is typically performed with a stoichiometric excess of the trialkyl phosphite relative to the dihaloalkane.
Caption: Generalized mechanism for the synthesis of the bisphosphonate ester.
Experimental Protocols
This synthesis is a two-part process: first, the formation of the phosphonate ester via the Michaelis-Arbuzov reaction, and second, the hydrolysis of the ester to the final phosphonic acid.
Part A: Synthesis of Tetraethyl Bromomethylenebis(phosphonate)
This protocol details the formation of the ester precursor. The reaction is often performed neat at elevated temperatures.
Materials & Equipment:
-
Triethyl phosphite (reagent grade)
-
Dibromomethane (reagent grade)
-
Round-bottom flask equipped with a reflux condenser and a distillation head
-
Heating mantle with a temperature controller
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
-
Vacuum pump for distillation
Protocol:
-
Setup: Assemble the reaction apparatus under an inert atmosphere. To a 250 mL three-neck round-bottom flask, add dibromomethane (1.0 eq.).
-
Reagent Addition: Slowly add triethyl phosphite (2.1 eq.) to the dibromomethane at room temperature with vigorous stirring. A slight exotherm may be observed.
-
Reaction: Heat the reaction mixture to 140-150 °C. The reaction will generate bromoethane as a byproduct, which can be slowly distilled off to drive the reaction forward.
-
Monitoring: Monitor the reaction progress by observing the cessation of bromoethane distillation. The reaction is typically complete within 4-6 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Remove any remaining volatile components under reduced pressure. The crude product, tetraethyl bromomethylenebis(phosphonate), is obtained as a viscous oil.
-
Purification: The crude ester can be purified by vacuum distillation or flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes.
| Parameter | Value/Condition | Rationale |
| Reactants | Triethyl phosphite, Dibromomethane | Standard reagents for Michaelis-Arbuzov. |
| Stoichiometry | ~2.1 : 1 (Phosphite : Halide) | A slight excess of phosphite ensures complete conversion to the bisphosphonate. |
| Temperature | 140-150 °C | Sufficient thermal energy is required to drive the dealkylation step.[6] |
| Atmosphere | Inert (N₂ or Ar) | Trialkyl phosphites can be sensitive to oxidation. |
| Byproduct Removal | Distillation | Continuous removal of bromoethane drives the equilibrium towards the products.[7] |
| Expected Yield | 70-85% (after purification) | Varies based on scale and purity of reagents. |
Part B: Hydrolysis to Bromomethylenebis(phosphonic acid)
The hydrolysis of the tetraalkyl ester is critical for obtaining the final active compound. The McKenna reaction is a highly effective and common method for this dealkylation.[1][9]
Materials & Equipment:
-
Tetraethyl bromomethylenebis(phosphonate)
-
Bromotrimethylsilane (TMSBr)
-
Anhydrous acetonitrile or dichloromethane
-
Methanol
-
Schlenk flask or similar glassware for inert atmosphere reactions
-
Rotary evaporator
Protocol (McKenna Method):
-
Setup: Under an inert atmosphere, dissolve the purified tetraethyl bromomethylenebis(phosphonate) (1.0 eq.) in anhydrous acetonitrile.
-
Silylation: Cool the solution in an ice bath. Slowly add bromotrimethylsilane (TMSBr, >4.0 eq.) dropwise. After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Solvent Removal: After the reaction is complete (monitored by ³¹P NMR), carefully evaporate the solvent and excess TMSBr under reduced pressure to yield the silylated intermediate.
-
Methanolysis: Dissolve the crude silyl ester intermediate in methanol and stir for 1-2 hours. This step hydrolyzes the silyl esters to the phosphonic acid.[10]
-
Isolation: Remove the methanol under reduced pressure. The resulting solid or viscous oil is the crude bromomethylenebis(phosphonic acid).
-
Purification: The final product is highly polar and can be challenging to purify.
-
Trituration: Triturate the crude product with a solvent like diethyl ether or acetone to precipitate the pure phosphonic acid, which can then be collected by filtration.
-
Anion-Exchange Chromatography: For high purity, this is a very effective method, eluting with a gradient of a volatile acid like formic acid.[11][12]
-
Crystallization: It may be possible to crystallize the product or its salt from a suitable solvent system, such as an acetone/water or acetonitrile/water mixture.[12]
-
Caption: Experimental workflow for the synthesis of bromomethylenebis(phosphonic acid).
Characterization and Data Analysis
Thorough characterization is essential to confirm the identity and purity of the final product.
| Technique | Expected Observations for Bromomethylenebis(phosphonic acid) |
| ¹H NMR | A triplet for the C-H proton due to coupling with the two equivalent phosphorus atoms (²JPH ≈ 15-20 Hz). A broad singlet for the acidic P-OH protons, which may exchange with D₂O. |
| ¹³C NMR | A triplet for the central carbon atom due to coupling with the two phosphorus atoms (¹JPC ≈ 140-160 Hz). |
| ³¹P NMR | A single peak, as the two phosphorus atoms are chemically equivalent. The signal will be proton-coupled, appearing as a doublet due to coupling with the C-H proton.[13] |
| Mass Spec (ESI-) | Expected [M-H]⁻ peak corresponding to the molecular weight of the product. |
| FTIR | Broad O-H stretch (2500-3300 cm⁻¹), strong P=O stretch (~1200 cm⁻¹), and P-O stretch (~1000 cm⁻¹). |
Troubleshooting Guide
| Problem | Probable Cause(s) | Suggested Solution(s) |
| Low yield of ester | Incomplete reaction; insufficient temperature; loss of starting material. | Ensure the reaction temperature is maintained and that bromoethane is effectively removed. Check for leaks in the apparatus. |
| Mixture of mono- and bis-phosphonates | Incorrect stoichiometry. | Ensure at least 2 equivalents of triethyl phosphite are used. A slight excess can improve the yield of the bis-product. |
| Incomplete hydrolysis | Insufficient TMSBr; presence of water during the silylation step; insufficient reaction time. | Use a sufficient excess of fresh TMSBr (>4 eq.). Ensure all reagents and solvents are anhydrous. Monitor the reaction by ³¹P NMR to confirm completion. |
| Product is a sticky, intractable oil | Product is hygroscopic or contains residual solvent. | Dry thoroughly under high vacuum. Attempt purification by trituration with a non-polar solvent or conversion to a salt (e.g., sodium salt) which may be more crystalline and easier to handle.[12] |
Applications in Research and Drug Development
Phosphonic acids are invaluable in drug design.[14][15] Their ability to mimic phosphates, chelate metal ions, and bind to mineral surfaces underpins their diverse applications.[1]
-
Anti-osteoporotic Agents: Bisphosphonates like alendronate and zoledronate are cornerstone therapies for osteoporosis. They bind to hydroxyapatite in bone and inhibit osteoclast-mediated bone resorption.[1]
-
Enzyme Inhibitors: The phosphonate moiety can act as a transition-state analog for phosphate-utilizing enzymes, making them effective inhibitors in various therapeutic areas.[2]
-
Drug Targeting: The strong affinity of bisphosphonates for bone tissue allows them to be used as targeting vectors, delivering cytotoxic agents or imaging probes specifically to bone.[9]
-
Materials Science: Phosphonic acids are used to functionalize metal oxide surfaces, creating self-assembled monolayers for applications in electronics, sensors, and corrosion inhibition.[14][15]
References
- J&K Scientific LLC. (2025). Michaelis–Arbuzov reaction.
- BenchChem. (2025). An In-depth Technical Guide to the Synthesis and Purification of Bromo-PEG5-phosphonic acid.
- ChemEurope.com. Michaelis-Arbuzov reaction.
- BenchChem. (2025). A Technical Guide to the Michaelis-Arbuzov Reaction for the Synthesis of ω-Bromoalkylphosphonates.
- Wikipedia. Michaelis–Arbuzov reaction.
- UCLA, Department of Chemistry & Biochemistry. Illustrated Glossary of Organic Chemistry - Arbuzov Reaction (Michaelis-Arbuzov Reaction).
- Organic Chemistry Portal. Arbuzov Reaction.
- Al-Mughaid, H., et al. (2021). Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction. Molecules, 26(11), 3366.
- Tehrani, K. A., et al. (2017). Phosphonic acid: preparation and applications. Beilstein Journal of Organic Chemistry, 13, 2186-2213.
- Gini, A., et al. (2021). A Sustainable Improvement of ω-Bromoalkylphosphonates Synthesis to Access Novel KuQuinones. Molecules, 26(11), 3329.
- Chem-Station. (2014). Michaelis-Arbuzov Reaction.
- UNH Scholars' Repository. (2014). The use of Michaelis-Arbuzov type chemistry to synthesize a library of novel phosphonamide inhibitors of metallo-β-lactamases.
- Beilstein Journals. (2017). Phosphonic acid: preparation and applications.
- CymitQuimica. CAS 10596-21-1: bromomethylenebis(phosphonic acid).
- ResearchGate. (2013). Experience with purification/crystallisation of phosphonic acids.
- PubMed. (2017). Phosphonic acid: preparation and applications.
- Frontiers in Chemistry. (2022). Editorial: Phosphonate chemistry in drug design and development, Volume II.
- ResearchGate. (2015). ³¹P NMR spectra of the phosphonic acid 3.
- Mendeley. (2017). Phosphonic acid: Preparation and applications.
Sources
- 1. Phosphonic acid: preparation and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Editorial: Phosphonate chemistry in drug design and development, Volume II - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CAS 10596-21-1: bromomethylenebis(phosphonic acid) [cymitquimica.com]
- 4. jk-sci.com [jk-sci.com]
- 5. Michaelis-Arbuzov_reaction [chemeurope.com]
- 6. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Arbuzov Reaction [organic-chemistry.org]
- 9. BJOC - Phosphonic acid: preparation and applications [beilstein-journals.org]
- 10. iris.unive.it [iris.unive.it]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Phosphonic acid: preparation and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Phosphonic acid: Preparation and ... preview & related info | Mendeley [mendeley.com]
Analytical characterization of bromomethylenebis(phosphonic acid) using 31P NMR
< Application Note: Analytical Characterization of Bromomethylenebis(phosphonic acid) using ³¹P NMR Spectroscopy
Introduction
Bromomethylenebis(phosphonic acid) is an organophosphorus compound of significant interest in medicinal chemistry and materials science.[1][2] Its structural similarity to pyrophosphate and its ability to chelate metal ions make it a valuable building block for the synthesis of novel bisphosphonates with therapeutic potential, particularly in bone-related disorders.[3][4] Accurate and robust analytical methods are therefore crucial for ensuring the purity, identity, and stability of this compound.
Phosphorus-31 Nuclear Magnetic Resonance (³¹P NMR) spectroscopy stands out as a premier analytical technique for the characterization of organophosphorus compounds.[5][6] The ³¹P nucleus possesses a natural abundance of 100% and a spin of ½, resulting in sharp, well-resolved signals and a wide chemical shift range that minimizes spectral overlap.[5][7] This application note provides a detailed guide to the analytical characterization of bromomethylenebis(phosphonic acid) using ³¹P NMR, covering the underlying principles, a comprehensive experimental protocol, and data interpretation.
Guiding Principles: Why ³¹P NMR is the Method of Choice
The utility of ³¹P NMR for analyzing bromomethylenebis(phosphonic acid) is rooted in several key advantages:
-
Structural Specificity: The chemical shift of a phosphorus nucleus is highly sensitive to its local electronic environment.[7][8] This allows for the unambiguous identification of the two equivalent phosphorus atoms in the bromomethylenebis(phosphonic acid) molecule and the detection of potential phosphorus-containing impurities, such as orthophosphoric acid and phosphorous acid.[9][10]
-
Quantitative Accuracy: With appropriate experimental parameters, ³¹P NMR can be a powerful quantitative tool.[5][9][11] By employing techniques like inverse-gated decoupling to suppress the Nuclear Overhauser Effect (NOE), the integral of a ³¹P signal is directly proportional to the molar concentration of the corresponding phosphorus nucleus.[7][11] This enables the precise determination of purity and the quantification of impurities.
-
Non-Destructive Analysis: NMR is a non-destructive technique, allowing the sample to be recovered and used for further experiments if necessary.[12]
-
Minimal Sample Preparation: Compared to other analytical methods, ³¹P NMR often requires straightforward sample preparation, reducing the potential for sample loss or contamination.[5]
Experimental Protocol: A Self-Validating Workflow
This protocol is designed to ensure the acquisition of high-quality, reproducible ³¹P NMR data for bromomethylenebis(phosphonic acid).
1. Sample Preparation: The Foundation of Quality Data
The quality of the final spectrum is intrinsically linked to the meticulous preparation of the NMR sample.
-
Analyte and Solvent Selection: Accurately weigh approximately 10-20 mg of bromomethylenebis(phosphonic acid). The choice of solvent is critical; deuterium oxide (D₂O) is the preferred solvent due to the acidic nature of the phosphonic acid groups. The use of D₂O also provides the deuterium lock signal required by the NMR spectrometer.
-
pH Adjustment and Chelation: The chemical shift of phosphonic acids is pH-dependent.[13][14] To ensure spectral consistency and avoid peak broadening, it is crucial to control the pH of the sample. Adjust the pD (the pH in D₂O) to a basic value (e.g., pD > 9) by adding a small amount of a suitable base, such as sodium hydroxide solution in D₂O. The presence of paramagnetic metal ions can lead to significant line broadening.[11] To mitigate this, add a chelating agent like ethylenediaminetetraacetic acid (EDTA) to the sample at a final concentration of approximately 2-5 mM.
-
Internal Standard for Quantification: For quantitative analysis, the use of an internal standard is essential.[9][15] A suitable internal standard should be a phosphorus-containing compound with a single, sharp resonance that does not overlap with the analyte or impurity signals. Methylphosphonic acid (MPA) is an excellent choice for this purpose.[15] A precisely weighed amount of the internal standard should be added to the sample.
2. NMR Instrument Parameters: Optimizing for Sensitivity and Resolution
The following parameters are recommended for a standard NMR spectrometer (e.g., 400 MHz). Instrument-specific adjustments may be necessary.
| Parameter | Recommended Value | Rationale |
| Observe Nucleus | ³¹P | Direct detection of the phosphorus signal. |
| Decoupling | ¹H Inverse-Gated | Suppresses ¹H-¹³P coupling for sharper signals and eliminates NOE for accurate integration.[7][11] |
| Pulse Angle | 30-45° | A smaller flip angle allows for a shorter relaxation delay, increasing the number of scans in a given time. |
| Acquisition Time | 1-2 seconds | Sufficient to resolve the signals of interest. |
| Relaxation Delay (d1) | 5 x T₁ | To ensure full relaxation of the phosphorus nuclei for accurate quantification. A preliminary T₁ measurement is recommended. If time is a constraint, a delay of at least 10-15 seconds is a reasonable starting point. |
| Number of Scans | 64-256 | Dependent on the sample concentration. More scans will improve the signal-to-noise ratio. |
| Spectral Width | -50 to 50 ppm | This range should encompass the signals of bromomethylenebis(phosphonic acid) and common impurities. |
| Reference | External 85% H₃PO₄ | The chemical shift is referenced to an external standard of 85% phosphoric acid at 0.0 ppm.[12] |
3. Data Processing and Analysis: From FID to Final Report
-
Fourier Transformation: Apply an exponential multiplication with a line broadening factor of 0.5-1.0 Hz to the Free Induction Decay (FID) to improve the signal-to-noise ratio without significantly compromising resolution.
-
Phasing and Baseline Correction: Manually phase the spectrum to ensure all peaks are in pure absorption mode. Apply a baseline correction to obtain a flat baseline for accurate integration.
-
Peak Identification: The ³¹P NMR spectrum of pure bromomethylenebis(phosphonic acid) is expected to show a single resonance, as the two phosphorus atoms are chemically equivalent. The exact chemical shift will be dependent on the pD of the solution.
-
Integration and Quantification: Integrate the area of the bromomethylenebis(phosphonic acid) peak and the internal standard peak. The concentration of the analyte can be calculated using the following formula[11]:
Conc_analyte = (I_analyte / N_analyte) * (N_std / I_std) * Conc_std
Where:
-
Conc is the concentration
-
I is the integral area
-
N is the number of phosphorus nuclei (2 for bromomethylenebis(phosphonic acid), 1 for a monophosphonate standard)
-
Visualizing the Workflow
The following diagram illustrates the key stages of the analytical workflow for the ³¹P NMR characterization of bromomethylenebis(phosphonic acid).
Caption: Experimental workflow for ³¹P NMR analysis.
Interpreting the Spectrum: What the Data Reveals
The ³¹P NMR spectrum provides a wealth of information about the sample.
-
Chemical Shift (δ): The chemical shift of the main resonance provides confirmation of the phosphonate environment. In a basic D₂O solution, the signal for bromomethylenebis(phosphonic acid) is expected to appear in the phosphonate region of the spectrum.
-
Signal Multiplicity: In a proton-decoupled spectrum, the signal for bromomethylenebis(phosphonic acid) will be a singlet. If a proton-coupled spectrum is acquired, the signal will appear as a triplet due to coupling with the two equivalent protons of the methylene group.
-
Impurities: The presence of other phosphorus-containing species will be evident as additional peaks in the spectrum. Common impurities in the synthesis of phosphonic acids include orthophosphoric acid and phosphorous acid, which have distinct chemical shifts.[9][10]
Table of Expected Chemical Shift Ranges
| Compound | Expected Chemical Shift Range (ppm) | Notes |
| Bromomethylenebis(phosphonic acid) | 10 - 25 | Highly dependent on pH.[13][14] |
| Orthophosphoric Acid | 0 - 5 | Chemical shift is pH-dependent. |
| Phosphorous Acid | 3 - 8 | Can exist in equilibrium with its tautomer. |
Conclusion
³¹P NMR spectroscopy is an indispensable tool for the analytical characterization of bromomethylenebis(phosphonic acid). Its high sensitivity, structural specificity, and quantitative capabilities provide a comprehensive understanding of the sample's identity, purity, and stability. By following the detailed protocol outlined in this application note, researchers, scientists, and drug development professionals can confidently and accurately analyze this important organophosphorus compound, ensuring the quality and integrity of their research and development efforts.
References
- Application Notes: 31P-NMR Spectroscopy in the Analysis of (2-Aminoethyl)phosphonic Acid - Benchchem.
-
Bisphosphonate protonation states, conformations, and dynamics on bone mineral probed by solid-state NMR without isotope enrichment - PubMed. Available from: [Link]
-
31 P NMR spectra (600 MHz 1 H resonance frequency) of... - ResearchGate. Available from: [Link]
-
NMR Investigations of the Static and Dynamic Structures of Bisphosphonates on Human Bone: a Molecular Model - Oldfield Group Website. Available from: [Link]
-
On phosphorus chemical shift anisotropy in metal (IV) phosphates and phosphonates: A 31P NMR experimental study - OSTI.GOV. Available from: [Link]
-
Solid-State NMR, Crystallographic, and Computational Investigation of Bisphosphonates and Farnesyl Diphosphonate Synthase-Bisphosp. Available from: [Link]
-
31 P NMR titration and relaxation parameters a of phosphonic acid derivatives and a-aminophosphonates b - ResearchGate. Available from: [Link]
-
31 Phosphorus NMR - University of Arizona. Available from: [Link]
-
Structural Requirements for Bisphosphonate Binding on Hydroxyapatite: NMR Study of Bisphosphonate Partial Esters - PMC - PubMed Central. Available from: [Link]
-
Intrinsic 31P NMR Chemical Shifts and the Basicities of Phosphate Groups in a Short-Chain Imino Polyphosphate - PMC - NIH. Available from: [Link]
-
Week 3 : Lecture 11 : Chemical Shift Range in 31P NMR Spectroscopy - YouTube. Available from: [Link]
-
Solid-State 31P NMR Chemical Shielding Tensors in Phosphonates and Bisphosphonates: A Quantum Chemical Investigation | The Journal of Physical Chemistry B - ACS Publications. Available from: [Link]
-
Methylphosphonic acid as a 31P-NMR standard for the quantitative determination of phosphorus in carbonated beverages - Analytical Methods (RSC Publishing). Available from: [Link]
-
draft 1 - Andrew R. Barron. Available from: [Link]
-
A Reliable Method for Quantification of Phosphonates and Their Impurities by 31 P NMR. Available from: [Link]
-
Quantification of phosphonate drugs by 1H-31P HSQC shows that rats are better models of primate drug exposure than mice - bioRxiv. Available from: [Link]
-
A Reliable Method for Quantification of Phosphonates and Their Impurities by 31P NMR. Available from: [Link]
-
Quantitative 31P NMR Spectroscopy: Principles, Methodologies, and Applications in Phosphorus-Containing Compound Analysis - MDPI. Available from: [Link]
-
Analysing phosphorus containing compounds using 31P Benchtop NMR: R&D and QC case studies. Available from: [Link]
-
Phosphonic acid synthesized by the sequence 1) bromotrimethylsilane 2)... - ResearchGate. Available from: [Link]
-
A Sustainable Improvement of ω-Bromoalkylphosphonates Synthesis to Access Novel KuQuinones - IRIS. Available from: [Link]
-
31P nuclear magnetic resonance of phosphonic acid analogues of adenosine nucleotides as functions of pH and magnesium ion concentration - PubMed. Available from: [Link]
-
(PDF) Improved peak identification in 31P-NMR spectra of environmental samples with a standardized method and peak library - ResearchGate. Available from: [Link]
-
31P NMR Study on Some Phosphorus-Containing Compounds - ResearchGate. Available from: [Link]
-
Phosphonic acid: preparation and applications - PubMed. Available from: [Link]
Sources
- 1. CAS 10596-21-1: bromomethylenebis(phosphonic acid) [cymitquimica.com]
- 2. Phosphonic acid: preparation and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bisphosphonate protonation states, conformations, and dynamics on bone mineral probed by solid-state NMR without isotope enrichment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structural Requirements for Bisphosphonate Binding on Hydroxyapatite: NMR Study of Bisphosphonate Partial Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. 31Phosphorus NMR [chem.ch.huji.ac.il]
- 8. youtube.com [youtube.com]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. barron.rice.edu [barron.rice.edu]
- 13. researchgate.net [researchgate.net]
- 14. 31P nuclear magnetic resonance of phosphonic acid analogues of adenosine nucleotides as functions of pH and magnesium ion concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Methylphosphonic acid as a 31P-NMR standard for the quantitative determination of phosphorus in carbonated beverages - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: Mass Spectrometry Analysis of Bromomethylenebis(phosphonic acid) Derivatives
Introduction
Bromomethylenebis(phosphonic acid) and its derivatives represent a class of bisphosphonates with significant therapeutic potential, primarily in the treatment of bone disorders such as osteoporosis and Paget's disease.[1][2] Their structural analogy to pyrophosphate allows them to chelate calcium and adsorb to the bone matrix, where they modulate bone metabolism.[2] The analytical characterization of these highly polar and thermally labile compounds presents considerable challenges, particularly for mass spectrometry (MS)-based methods.[1][3][4] This guide provides a comprehensive overview of robust methodologies for the analysis of bromomethylenebis(phosphonic acid) derivatives using liquid chromatography-mass spectrometry (LC-MS), addressing common challenges through optimized sample preparation, chromatography, and mass spectrometric detection.
The Analytical Challenge
The inherent properties of bisphosphonates, including bromomethylenebis(phosphonic acid) derivatives, pose several analytical hurdles:
-
High Polarity: The presence of two phosphonic acid groups makes these molecules extremely hydrophilic, leading to poor retention on traditional reversed-phase liquid chromatography (RPLC) columns.[3][4]
-
Low Volatility and Thermal Lability: These characteristics make them unsuitable for gas chromatography (GC)-MS without derivatization.
-
Poor Ionization Efficiency: The anionic nature of the phosphonate groups can lead to suppression of ionization in electrospray ionization (ESI), a commonly used technique for LC-MS.
-
Matrix Effects: When analyzing biological samples, the high polarity of these compounds makes them susceptible to interference from endogenous phosphorylated molecules and salts, complicating their selective extraction and accurate quantification.[3]
To overcome these challenges, two primary strategies are employed: derivatization to enhance chromatographic retention and ionization efficiency, or the use of alternative chromatographic techniques such as hydrophilic interaction liquid chromatography (HILIC) or ion-exchange chromatography (IEX) that are better suited for polar analytes.
Part 1: Sample Preparation and Derivatization
Effective sample preparation is critical for the successful analysis of bromomethylenebis(phosphonic acid) derivatives, especially from complex biological matrices like plasma or urine. The primary goal is to isolate the analytes of interest while minimizing matrix interference.
Solid-Phase Extraction (SPE)
Solid-phase extraction is a widely used technique for the cleanup and concentration of bisphosphonates from biological samples. Anion-exchange sorbents are particularly effective due to the negatively charged phosphonate groups.
Protocol: SPE for Biological Fluids
-
Sample Pre-treatment: Acidify the biological sample (e.g., plasma, urine) with a weak acid to ensure the phosphonic acid groups are protonated.
-
Column Conditioning: Condition a strong anion-exchange (SAX) SPE cartridge with methanol followed by deionized water.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with deionized water followed by a low-ionic-strength buffer to remove unbound matrix components.
-
Elution: Elute the bisphosphonates with a high-ionic-strength buffer or a solution with a high pH to deprotonate the analytes and disrupt their interaction with the sorbent.
Derivatization for Enhanced LC-MS Performance
Derivatization is a powerful strategy to improve the chromatographic and mass spectrometric properties of bisphosphonates.[5][6] Methylation of the phosphonic acid groups is a common approach.[3][4][7]
Protocol: On-Column Derivatization with Trimethylsilyldiazomethane (TMSD)
Caution: Trimethylsilyldiazomethane is toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment.
This method, adapted from established protocols for other bisphosphonates, integrates derivatization with the SPE workflow.[3][6][8]
-
Following the sample loading and washing steps of the SPE protocol, pass a solution of trimethylsilyldiazomethane in a suitable organic solvent (e.g., toluene/methanol) through the SPE cartridge.
-
Allow the reaction to proceed for a specified time (e.g., 15-30 minutes) at room temperature.
-
Elute the derivatized analytes from the cartridge with an appropriate organic solvent.
-
Evaporate the eluent to dryness under a gentle stream of nitrogen and reconstitute the residue in the initial mobile phase for LC-MS analysis.
The resulting methylated derivatives are less polar, exhibit improved retention on RPLC columns, and show enhanced ionization efficiency in ESI-MS.[3]
Part 2: Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis
The choice of LC-MS methodology depends on whether the analytes have been derivatized.
Method 1: RPLC-MS/MS of Derivatized Analytes
This is the preferred method for achieving high sensitivity and selectivity, particularly for quantitative bioanalysis.
| Parameter | Recommendation |
| LC Column | C18 or C8 reversed-phase column (e.g., 2.1 x 50 mm, 3.5 µm)[7] |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Optimized for separation of the derivatized analytes |
| Flow Rate | 0.2-0.4 mL/min |
| Injection Volume | 5-10 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive Ion Mode |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) |
Method 2: HILIC-MS/MS of Underivatized Analytes
Hydrophilic interaction liquid chromatography is an alternative for the analysis of underivatized bisphosphonates.
| Parameter | Recommendation |
| LC Column | Amide or Z-HILIC column |
| Mobile Phase A | Acetonitrile with 10-20 mM ammonium formate, pH 3.0 |
| Mobile Phase B | Water with 10-20 mM ammonium formate, pH 3.0 |
| Gradient | Start with a high percentage of organic solvent and gradually increase the aqueous component |
| Flow Rate | 0.2-0.5 mL/min |
| Injection Volume | 2-5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) |
Workflow for LC-MS/MS Analysis
Caption: Simplified fragmentation pathway in negative ion mode.
Table of Expected m/z Values for MRM Transitions
This table provides hypothetical m/z values for the parent compound, bromomethylenebis(phosphonic acid) (Molecular Formula: CH₅BrO₆P₂, Molecular Weight: 250.87 g/mol ), and a tetramethylated derivative for MRM method development. [9][10]
| Compound | Ionization Mode | Precursor Ion (m/z) | Product Ion (m/z) | Proposed Neutral Loss |
|---|---|---|---|---|
| Bromomethylenebis(phosphonic acid) | Negative ESI | 249.8 ([M-H]⁻) | 151.9 | H₃PO₄ |
| Bromomethylenebis(phosphonic acid) | Negative ESI | 249.8 ([M-H]⁻) | 79.9 | CBrH₂PO₄ |
| Tetramethyl-bromomethylenebis(phosphonate) | Positive ESI | 307.9 ([M+H]⁺) | 227.0 | HBr |
| Tetramethyl-bromomethylenebis(phosphonate) | Positive ESI | 307.9 ([M+H]⁺) | 197.0 | CH₃OPO₂H₂ |
Note: These m/z values are theoretical and should be confirmed experimentally.
Conclusion
The successful mass spectrometric analysis of bromomethylenebis(phosphonic acid) derivatives requires careful consideration of their inherent chemical properties. While direct analysis of the underivatized compounds is possible using HILIC-MS, derivatization followed by RPLC-MS/MS generally offers superior sensitivity and selectivity, making it the method of choice for quantitative studies in complex matrices. The protocols and data presented in this guide provide a solid foundation for researchers, scientists, and drug development professionals to develop and validate robust analytical methods for this important class of compounds.
References
- Vertex AI Search. (n.d.). Derivatization methods for the LC–MS/MS analyses of bisphosphonate drugs.
- Semantic Scholar. (n.d.). Quantitative analysis of bisphosphonates in biological samples.
- Thermo Fisher Scientific. (n.d.). Fast and sensitive analysis of N-containing bisphosphonates without derivatization using IC-MS.
- PubMed. (2009). Study of bisphosphonates by matrix-assisted laser desorption/ionization mass spectrometry--influence of alkali atoms on fragmentation patterns.
- PubMed. (2020). Rapid and sensitive determination of four bisphosphonates in rat plasma after MTBSTFA derivatization using liquid chromatography-mass spectrometry.
- PubMed. (2006). A general approach for the quantitative analysis of bisphosphonates in human serum and urine by high-performance liquid chromatography/tandem mass spectrometry.
- Ovid. (n.d.). Quantitative analysis of bisphosphonates in... : Bioanalysis.
- Waters. (2025). Analysis of Underivatized Bisphosphonate Drugs Using HILIC/MS.
- ResearchGate. (2025). A general approach for the quantitative analysis of bisphosphonates in human serum and urine by high-performance liquid chromatography/tandem mass spectrometry.
- Waters. (2025). LC-MS Analysis of Underivatized Bisphosphonate Drugs Using Mixed-Mode Reversed-Phase/Anion-Exchange Chromatography.
- Thermo Fisher Scientific. (n.d.). Quantitative Determination of Bisphosphonate Pharmaceuticals and Excipients by Capillary IC-MS.
- PubMed Central. (n.d.). Mass spectrometry and molecular modeling studies on the inclusion complexes between alendronate and β-cyclodextrin.
- IRIS. (2021). A Sustainable Improvement of ω-Bromoalkylphosphonates Synthesis to Access Novel KuQuinones.
- Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
- PubChem. (n.d.). Bromomethylenebis(phosphonic acid).
- ResearchGate. (2025). Analysis of bisphosphonates by capillary electrophoresis-electrospray ionization mass spectrometry.
- PubChem. (n.d.). Bromomethylenediphosphonate.
Sources
- 1. lcms.cz [lcms.cz]
- 2. Mass spectrometry and molecular modeling studies on the inclusion complexes between alendronate and β-cyclodextrin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A general approach for the quantitative analysis of bisphosphonates in human serum and urine by high-performance liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. semanticscholar.org [semanticscholar.org]
- 7. Rapid and sensitive determination of four bisphosphonates in rat plasma after MTBSTFA derivatization using liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ovid.com [ovid.com]
- 9. Bromomethylenebis(phosphonic acid) | CH5BrO6P2 | CID 151721 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Bromomethylenediphosphonate | CHBrO6P2-4 | CID 18949744 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for Bromomethylenebis(phosphonic acid) in Bone Targeting Research
Abstract
Bisphosphonates (BPs) are a class of synthetic pyrophosphate analogs renowned for their exceptional affinity for the hydroxyapatite mineral component of bone.[1][2] This inherent bone-seeking property has established them not only as primary therapeutics for bone disorders like osteoporosis and Paget's disease but also as versatile targeting moieties for delivering therapeutic and diagnostic agents specifically to the skeleton.[3][4][5] This guide focuses on a particularly useful derivative, bromomethylenebis(phosphonic acid) , CAS 10596-21-1.[6][7] The presence of a reactive bromomethyl group provides a direct and efficient handle for covalent conjugation, making it an invaluable tool for researchers in drug development, medical imaging, and bone biology. These notes provide an in-depth overview of the principles, applications, and detailed experimental protocols for utilizing bromomethylenebis(phosphonic acid) in bone targeting research.
The Principle of Bisphosphonate-Mediated Bone Targeting
The efficacy of bisphosphonates as bone-targeting agents stems from their chemical structure. The phosphorus-carbon-phosphorus (P-C-P) backbone is a stable analog of the natural pyrophosphate P-O-P bond.[8] This P-C-P structure chelates calcium ions (Ca²⁺) with high affinity, allowing the molecule to bind strongly to the hydroxyapatite crystals that form the inorganic matrix of bone.[2][9]
Nitrogen-containing bisphosphonates, such as alendronate and zoledronic acid, are potent inhibitors of osteoclast-mediated bone resorption.[10][11] They disrupt the mevalonate pathway within osteoclasts, leading to cytoskeletal disorganization and apoptosis, thereby reducing bone turnover.[3][12] This intrinsic therapeutic activity is a key consideration in drug design. However, for many applications, the primary goal is not to inhibit osteoclasts but to use the bisphosphonate moiety as a "zip code" to deliver a different molecular payload to the bone. This is where bromomethylenebis(phosphonic acid) offers a distinct advantage. Its reactive bromine atom allows for straightforward conjugation without the complex synthetic modifications often required for other bisphosphonates.[6][13]
Diagram: The "Target-and-Deliver" Concept
The core strategy involves conjugating a payload (e.g., a drug or imaging agent) to the bromomethylenebis(phosphonic acid) anchor. This conjugate circulates systemically, but the bisphosphonate's high affinity for bone mineral leads to its preferential accumulation at skeletal sites.
Caption: Workflow of a bisphosphonate conjugate from circulation to bone.
Synthesis and Conjugation Protocol
The primary application of bromomethylenebis(phosphonic acid) is its use as a starting material for creating bone-targeted conjugates. The bromomethyl group is an excellent electrophile for nucleophilic substitution reactions with amines, thiols, or carboxylates present on the payload molecule.
Protocol 1: General Conjugation via Nucleophilic Substitution
This protocol describes a general method for conjugating an amine-containing payload (e.g., a fluorescent dye, peptide, or small molecule drug) to bromomethylenebis(phosphonic acid).
Causality Behind Choices:
-
Aprotic Polar Solvent (DMF/DMSO): Chosen to dissolve both the polar bisphosphonate and a range of organic payloads while not interfering with the reaction.
-
Non-nucleophilic Base (DIPEA): Used to deprotonate the amine nucleophile, increasing its reactivity without competing in the substitution reaction. It also neutralizes the HBr byproduct.
-
Inert Atmosphere (N₂/Ar): Prevents potential side reactions with atmospheric oxygen or moisture.
-
RP-HPLC Purification: The gold standard for purifying polar, often charged, conjugates, providing high purity by separating based on hydrophobicity.
Diagram: Conjugation Workflow
Caption: Step-by-step workflow for synthesis and purification.
Materials:
-
Bromomethylenebis(phosphonic acid) (CAS 10596-21-1)
-
Amine-containing payload molecule
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
N,N-Diisopropylethylamine (DIPEA)
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system
-
Mass Spectrometer (MS) and Nuclear Magnetic Resonance (NMR) spectrometer
Step-by-Step Methodology:
-
Preparation: Under an inert atmosphere (N₂ or Argon), dissolve bromomethylenebis(phosphonic acid) (1.2 equivalents) in anhydrous DMF.
-
Payload Addition: In a separate vial, dissolve the amine-containing payload (1.0 equivalent) in anhydrous DMF. Add this solution dropwise to the bisphosphonate solution.
-
Base Addition: Add DIPEA (3.0 equivalents) to the reaction mixture. The base acts as a proton scavenger.
-
Reaction: Stir the mixture at room temperature for 12-24 hours. The reaction progress can be monitored by LC-MS, checking for the consumption of the starting material and the appearance of the desired product mass. If the reaction is slow, the temperature can be gently increased to 40-50°C.
-
Purification: Upon completion, dilute the reaction mixture with water/acetonitrile and purify using preparative RP-HPLC with a suitable gradient (e.g., water/acetonitrile with 0.1% TFA).
-
Characterization: Collect fractions containing the pure product. Confirm the identity and purity using analytical HPLC, high-resolution mass spectrometry (HRMS), and ¹H/³¹P NMR.[14]
-
Final Product: Lyophilize the pure fractions to obtain the final conjugate as a powder (often a TFA salt).
In Vitro Evaluation Protocols
Before advancing to in vivo models, it is critical to validate the conjugate's properties in vitro. Key assessments include its binding affinity for bone mineral and its effect on bone cells.
Protocol 2: Hydroxyapatite (HAP) Binding Assay
This assay quantifies the ability of the conjugate to bind to a synthetic bone mineral, providing a direct measure of the targeting moiety's effectiveness.[15]
Causality Behind Choices:
-
Hydroxyapatite (HAP): A commercially available, standardized mimic of the mineral component of bone.[15]
-
Physiological Buffer (PBS/Tris): Ensures that binding occurs under conditions that mimic the biological environment in terms of pH and ionic strength.
-
Quantification of Supernatant: Measuring the unbound fraction is often more accurate and reproducible than trying to desorb and measure the bound fraction.
-
Controls (Free Payload): Essential to prove that the observed binding is due to the bisphosphonate moiety and not a non-specific interaction of the payload.
Step-by-Step Methodology:
-
Prepare HAP Slurry: Weigh 10 mg of HAP powder into a microcentrifuge tube. Add 1 mL of buffer (e.g., PBS, pH 7.4) and vortex to create a uniform slurry.
-
Prepare Conjugate Solutions: Prepare a stock solution of the BMBA-conjugate and the "free" payload (as a control) in the same buffer. Create a series of dilutions to test a range of concentrations (e.g., 1-100 µM).
-
Incubation: Add a known volume and concentration of the conjugate or control solution to the HAP slurry. Incubate at 37°C with gentle agitation for 1-2 hours to allow binding to reach equilibrium.
-
Separation: Centrifuge the tubes at 10,000 x g for 5 minutes to pellet the HAP.
-
Quantification: Carefully collect the supernatant. Measure the concentration of the unbound conjugate/payload in the supernatant using a suitable method (e.g., UV-Vis spectrophotometry or fluorescence plate reader if the payload is a fluorophore).
-
Calculation: Calculate the percentage of the compound bound to HAP using the formula: % Bound = [(Total Concentration - Supernatant Concentration) / Total Concentration] * 100
Data Presentation:
| Compound | Concentration (µM) | % Bound to HAP |
| Free Payload (e.g., Fluorescein) | 10 | < 5% |
| BMBA-Payload Conjugate | 10 | > 95% |
| Free Payload (e.g., Fluorescein) | 50 | < 5% |
| BMBA-Payload Conjugate | 50 | > 95% |
Protocol 3: Osteoclast Resorption Assay
This functional assay determines the effect of the conjugate on the primary bone-resorbing cells, osteoclasts. This is crucial if the payload is intended to be an anti-resorptive agent or to ensure the conjugate does not have unintended effects on bone cell function.[16][17]
Causality Behind Choices:
-
Primary Human Cells: Using primary cells isolated from peripheral blood provides a more clinically relevant model than cell lines.[17][18]
-
Bone/Dentin Slices: Provides a natural, mineralized matrix for osteoclasts to resorb, allowing for direct visualization and quantification of their activity.[16]
-
TRAP Staining: Tartrate-resistant acid phosphatase (TRAP) is a hallmark enzyme of osteoclasts; staining for it confirms the presence and number of differentiated osteoclasts.[18]
-
CTX-I ELISA: Measuring the release of C-terminal telopeptides of type I collagen (CTX-I) into the culture medium provides a quantitative biochemical marker of collagen degradation and bone resorption.[16]
Step-by-Step Methodology:
-
Osteoclast Generation: Isolate human peripheral blood mononuclear cells (PBMCs) and culture them in α-MEM medium supplemented with M-CSF and RANKL for 7-10 days to differentiate them into mature osteoclasts on bone or dentin slices.[17]
-
Treatment: Replace the medium with fresh medium containing various concentrations of the BMBA-conjugate, free payload, and vehicle control.
-
Incubation: Culture for an additional 3-5 days to allow for bone resorption.
-
Biochemical Analysis: Collect the culture supernatant and measure the concentration of released CTX-I fragments using a commercial ELISA kit.[16]
-
Histological Analysis: Fix the cells on the slices. Perform TRAP staining to identify and count osteoclasts.
-
Resorption Pit Visualization: Remove the cells from the slices (e.g., with sonication in ammonium hydroxide). Stain the slices with toluidine blue or use microscopy (e.g., SEM) to visualize and quantify the resorbed "pit" area.
-
Data Analysis: Correlate the resorbed area and CTX-I levels with the concentration of the treatment compound.
Diagram: Bone Cell Interplay
Caption: Simplified relationship between osteoblasts and osteoclasts.
In Vivo Evaluation Protocol
The definitive test of a bone-targeting agent is its performance in a living system. This protocol outlines a typical study to assess the biodistribution and bone accumulation of a BMBA-conjugate.[19]
Protocol 4: Murine Biodistribution Study
Causality Behind Choices:
-
Fluorescent Payload: Using a payload with a strong, near-infrared (NIR) fluorescent signal allows for non-invasive whole-body imaging (IVIS) and sensitive quantification in homogenized tissues.[19][20]
-
Rodent Model: Mice or rats are standard preclinical models for bone research due to their well-characterized physiology and the availability of disease models (e.g., ovariectomy for osteoporosis).[21][22]
-
Multiple Time Points: Assessing biodistribution over time is crucial to understand the pharmacokinetics—how quickly the conjugate accumulates in bone and is cleared from other organs.
-
Ex Vivo Analysis: While whole-body imaging is useful, quantifying fluorescence in dissected and homogenized organs provides the most accurate and robust biodistribution data.[23]
Step-by-Step Methodology:
-
Animal Model: Use healthy adult mice (e.g., C57BL/6, 8-10 weeks old). For disease models, consider ovariectomized (OVX) mice to model osteoporosis or models with induced bone defects.[21][23] All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).[22]
-
Compound Administration: Administer the fluorescently-labeled BMBA-conjugate (and a free fluorescent dye control) via intravenous (tail vein) injection at a defined dose (e.g., 10 mg/kg).
-
In Vivo Imaging (Optional): At various time points (e.g., 1, 4, 24, 48 hours), anesthetize the mice and perform whole-body fluorescence imaging using a system like IVIS to visualize the real-time distribution of the signal.[19]
-
Tissue Harvest: At the final time point, humanely euthanize the animals. Perfuse with saline to remove blood from the organs.
-
Dissection: Carefully dissect major organs (liver, spleen, kidneys, lungs, heart) and bones (femur, tibia).
-
Ex Vivo Imaging: Image the dissected organs and bones to confirm signal localization.
-
Quantification: Weigh each tissue. Homogenize the tissues in a suitable buffer. Measure the fluorescence in the homogenate using a plate reader. Generate a standard curve with the injected compound to convert fluorescence intensity to concentration (e.g., µg of compound per gram of tissue).
-
Data Analysis: Plot the biodistribution profile, comparing the accumulation in bone versus other organs for the targeted conjugate and the untargeted control.
Data Presentation:
| Organ | % Injected Dose/gram (Free Dye) | % Injected Dose/gram (BMBA-Dye) |
| Femur | 0.5 ± 0.2 | 25.6 ± 4.1 |
| Tibia | 0.6 ± 0.3 | 28.1 ± 3.8 |
| Liver | 15.2 ± 3.5 | 2.1 ± 0.8 |
| Kidneys | 22.5 ± 5.0 | 3.5 ± 1.1 |
| Spleen | 1.8 ± 0.6 | 0.9 ± 0.4 |
Data are representative examples at 24 hours post-injection.
Concluding Remarks
Bromomethylenebis(phosphonic acid) serves as a powerful and versatile platform for the development of bone-targeted agents. Its straightforward conjugation chemistry lowers the barrier to entry for creating novel therapeutics and diagnostics aimed at the skeleton.[6][13] The protocols outlined in this guide provide a robust framework for the synthesis, in vitro validation, and in vivo evaluation of such conjugates. By carefully validating each step—from chemical synthesis to biological activity and biodistribution—researchers can confidently advance new strategies for treating bone cancers, infections, osteoporosis, and for imaging skeletal metabolism with unprecedented precision.[2][9][24]
References
-
Drake, M. T., Clarke, B. L., & Khosla, S. (2008). Bisphosphonates: Mechanism of Action and Role in Clinical Practice. Mayo Clinic Proceedings, 83(9), 1032–1045. [Link]
-
Guideline Central. (2025). What is the mechanism of action of bisphosphonates (Bone Protective Medications)?. Guideline Central. [Link]
-
Uludag, H. (2002). Bisphosphonates as a foundation of drug delivery to bone. Current Pharmaceutical Design, 8(22), 1929-1944. [Link]
-
Martin, T. J. (2000). Bisphosphonates - mechanisms of action. Australian Prescriber. [Link]
-
PharmGKB. (n.d.). Bisphosphonate Pathway, Pharmacodynamics. PharmGKB. [Link]
-
Rodan, G. A., & Fleisch, H. A. (1996). Mechanisms of action of bisphosphonates. Journal of Clinical Investigation, 97(12), 2692–2696. [Link]
-
Xing, L., Ebetino, F. H., Boeckman, R. K., Srinivasan, V., Tao, J., Sawyer, T. K., Li, J., Yao, Z., & Boyce, B. F. (2020). Bisphosphonates for delivering drugs to bone. Bone Research, 8, 38. [Link]
-
Jahnke, W., Gkountelias, K., D'Arcy, B., & Cotesta, S. (2010). An in vitro assay to measure targeted drug delivery to bone mineral. ChemMedChem, 5(5), 737-742. [Link]
-
Vashishth, P., & Singh, P. (2016). Bisphosphonates: therapeutics potential and recent advances in drug delivery. Critical Reviews in Therapeutic Drug Carrier Systems, 33(5), 455-492. [Link]
-
Pharmatest Services. (n.d.). In vitro assays, osteoclasts. Pharmatest. [Link]
-
Li, Y., Ou, X., & Zhang, Y. (2024). Targeted delivery of anti-osteoporosis therapy: Bisphosphonate-modified nanosystems and composites. Biomedicine & Pharmacotherapy, 175, 116699. [Link]
-
Farrell, K. B., Karpeisky, A., Thamm, D. H., & Zinnen, S. (2018). Bisphosphonate conjugation for bone specific drug targeting. Bone Reports, 9, 47-60. [Link]
-
Pharmatest Services. (n.d.). In vitro assays, osteoblasts. Pharmatest. [Link]
-
Sedghizadeh, P. P., Ebetino, F. H., & Sun, S. (2021). Development of Bisphosphonate-Conjugated Antibiotics to Overcome Pharmacodynamic Limitations of Local Therapy: Initial Results with Carbamate Linked Sitafloxacin and Tedizolid. Antibiotics, 10(11), 1369. [Link]
-
Giger, E. V., Castagner, B., & Leroux, J. C. (2013). Bisphosphonate-modified biomaterials for drug delivery and bone tissue engineering. Expert Opinion on Drug Delivery, 10(4), 529-548. [Link]
-
Stellpflug, A., Joshi, A., Wang, S., Gu, L., Wu, R., & Wang, B. (2025). Image-guided in vivo evaluation and comparison of bone-targeting peptides for therapeutic intervention. Drug Delivery and Translational Research. [Link]
-
ResearchGate. (n.d.). Selection of Bone-Targeting Peptides for Therapeutic Intervention: An In Vivo Evaluation and Comparison Study. ResearchGate. [Link]
-
Atlantic Bone Screen. (n.d.). Osteoporosis in vivo model. Atlantic Bone Screen. [Link]
-
Agyin, P. O., & Appiah-Opong, R. (2022). Bisphosphonate-Based Conjugates and Derivatives as Potential Therapeutic Agents in Osteoporosis, Bone Cancer and Metastatic Bone Cancer. Molecules, 27(19), 6608. [Link]
-
Susa, M., Luong-Nguyen, N. H., Cappellen, D., Zamurovic, N., & Gamse, R. (2004). Human primary osteoclasts: in vitro generation and applications as pharmacological and clinical assay. Journal of Translational Medicine, 2, 6. [Link]
-
Cleveland Clinic. (n.d.). Bisphosphonates: What They Are, Uses, Side Effects & Types. Cleveland Clinic. [Link]
-
Wang, B., et al. (2024). Selection of Bone-Targeting Peptides for Therapeutic Intervention: An In Vivo Evaluation and Comparison Study. bioRxiv. [Link]
-
Stavropoulos, A., & Nyengaard, J. R. (2015). Pre-clinical in vivo models for the screening of bone biomaterials for oral/craniofacial indications: focus on small-animal models. Journal of Clinical Periodontology, 42 Suppl 16, S38-S51. [Link]
-
ResearchGate. (2025). (PDF) Human primary osteoclasts: In vitro generation and applications as pharmacological and clinical assay. ResearchGate. [Link]
-
ResearchGate. (2018). (PDF) Bisphosphonate conjugation for bone specific drug targeting. ResearchGate. [Link]
-
Ebetino, F. H., Hogan, A. M. L., Sun, S., Tsoumpra, M. K., Duan, X., Triffitt, J. T., ... & Russell, R. G. (2011). The relationship between the chemistry and biological activity of the bisphosphonates. Bone, 49(1), 20-33. [Link]
-
National Center for Biotechnology Information. (n.d.). Bromomethylenebis(phosphonic acid). PubChem. [Link]
-
Montchamp, J. L. (2014). Phosphonic acid: preparation and applications. Beilstein Journal of Organic Chemistry, 10, 1844-1868. [Link]
-
Prosa, M., et al. (2021). A Sustainable Improvement of ω-Bromoalkylphosphonates Synthesis to Access Novel KuQuinones. Molecules, 26(11), 3343. [Link]
-
McKenna, C. E., et al. (2023). Microwave-Accelerated McKenna Synthesis of Phosphonic Acids: An Investigation. Molecules, 28(8), 3467. [Link]
-
van den Berg, O., et al. (2015). Versatile (bio)functionalization of bromo-terminated phosphonate-modified porous aluminum oxide. Langmuir, 31(20), 5585-5592. [Link]
-
Li, L., et al. (2023). Targeting bone in cancer therapy: Advances and challenges of bisphosphonate-based drug delivery systems. Journal of Controlled Release, 357, 439-460. [Link]
-
Page, P. C., McKenzie, M. J., & Gallagher, J. A. (2001). Novel synthesis of bis(phosphonic acid)-steroid conjugates. The Journal of Organic Chemistry, 66(11), 3704-3708. [Link]
-
Lundin, V. (2022). Towards the synthesis of phosphonic acid-based potential metallo-β-lactamase inhibitors. DiVA. [Link]
-
ResearchGate. (2025). A Sustainable Improvement of ω-Bromoalkylphosphonates Synthesis to Access Novel KuQuinones. ResearchGate. [Link]
Sources
- 1. Bisphosphonates - mechanisms of action - Australian Prescriber [australianprescriber.tg.org.au]
- 2. Bisphosphonate conjugation for bone specific drug targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bisphosphonates: Mechanism of Action and Role in Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bisphosphonates as a foundation of drug delivery to bone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. my.clevelandclinic.org [my.clevelandclinic.org]
- 6. CAS 10596-21-1: bromomethylenebis(phosphonic acid) [cymitquimica.com]
- 7. Bromomethylenebis(phosphonic acid) | CH5BrO6P2 | CID 151721 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Mechanisms of action of bisphosphonates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Bisphosphonates for delivering drugs to bone - PMC [pmc.ncbi.nlm.nih.gov]
- 10. droracle.ai [droracle.ai]
- 11. ClinPGx [clinpgx.org]
- 12. Bisphosphonates: The role of chemistry in understanding their biological actions and structure-activity relationships, and new directions for their therapeutic use - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Versatile (bio)functionalization of bromo-terminated phosphonate-modified porous aluminum oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. An in vitro assay to measure targeted drug delivery to bone mineral - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pharmatest.com [pharmatest.com]
- 17. Human primary osteoclasts: in vitro generation and applications as pharmacological and clinical assay - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Image-guided in vivo evaluation and comparison of bone-targeting peptides for therapeutic intervention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Osteoporosis in vivo model | Atlantic Bone Screen [atlantic-bone-screen.com]
- 22. Pre-clinical in vivo models for the screening of bone biomaterials for oral/craniofacial indications: focus on small-animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. biorxiv.org [biorxiv.org]
- 24. Targeted delivery of anti-osteoporosis therapy: Bisphosphonate-modified nanosystems and composites - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of bromomethylenebis(phosphonic acid) for surface functionalization of metal oxides
The use of bromomethylenebis(phosphonic acid) offers a robust and versatile strategy for the surface functionalization of metal oxides. The strong and stable anchoring of the bisphosphonate group, combined with the reactive handle of the bromomethyl group, provides a powerful platform for creating a wide range of tailored surfaces. The protocols and characterization techniques outlined in this guide provide a solid foundation for researchers to explore the vast potential of this methodology in their respective fields. The superior stability of phosphonate-based self-assembled monolayers, particularly under aqueous conditions, makes them a highly attractive alternative to more traditional silane and thiol-based surface chemistries. [8]
References
- Benchchem. The Role of the Phosphonic Acid Group in Surface Binding: A Technical Guide.
- Hauffman, T., et al. Investigating phosphonate monolayer stability on ALD oxide surfaces. Applied Surface Science.
- ResearchGate. Investigating phosphonate monolayer stability on ALD oxide surfaces | Request PDF.
- Hossain, K. Derivatization of Metal Oxide with Bis-phosphonic Acids: A Straightforward Approach for Tailoring the Superficial Properties of the Nanoparticles for Drug Delivery Purposes. Tesi di dottorato.
- ResearchGate. Investigating phosphonate monolayer stability on ALD oxide surfaces.
- Pensa, E., et al. Structure and Order of Phosphonic Acid-Based Self-Assembled Monolayers on Si(100). The Journal of Physical Chemistry C.
- ResearchGate. Monitoring Bisphosphonate Surface Functionalization and Acid Stability of Hierarchically Porous Titanium Zirconium Oxides | Request PDF.
- Gao, W., et al. Self-Assembled Monolayers of Alkylphosphonic Acids on Metal Oxides. Langmuir.
- Montchamp, J.-L. Phosphonic acid: preparation and applications. Beilstein Journal of Organic Chemistry.
- ResearchGate. Surface Modification Using Phosphonic Acids and Esters | Request PDF.
- ResearchGate. Bonding of phosphonic acids to metal oxide surface.
- CymitQuimica. CAS 10596-21-1: bromomethylenebis(phosphonic acid).
- ResearchGate. The design, synthesis, and use of phosphonic acids for the surface modification of metal oxides.
- Bar-Ilan University. Surface coating and functionalization of metal and metal oxide nanoparticles for biomedical applications.
- ResearchGate. 5 Surface functionalization of metal oxides.
- National Institutes of Health. Bromomethylenebis(phosphonic acid) | CH5BrO6P2 | CID 151721 - PubChem.
- Benchchem. Application Notes and Protocols for Surface Functionalization of Titanium Dioxide with Bromo-PEG5-phosphonic Acid.
- Eindhoven University of Technology. Surface modification and functionalization of metal and metal oxide nanoparticles by organic ligands.
- ResearchGate. Bisphosphonates: Synthesis, structures, properties, medical and industrial applications.
- Benchchem. Adsorption of m-PEG9-Phosphonic Acid on Titanium Dioxide: An In-depth Technical Guide.
- ResearchGate. Biomedical applications of bisphosphonates.
- National Institutes of Health. Formation of brominated products in irradiated titanium dioxide suspensions containing bromide and dissolved organic carbon - PubMed.
- MDPI. Empowering the Medicinal Applications of Bisphosphonates by Unveiling their Synthesis Details.
- ResearchGate. Synthesis of Phosphonic Acids and Their Esters as Possible Substrates for Reticular Chemistry.
- National Institutes of Health. Bisphosphonate-based nanocomposite hydrogels for biomedical applications - PMC.
- CNR-IRIS. Analysis of the role of the pH in the anchoring of alkylphosphonic acid on a TiO2 surface.
- Mendeley. Phosphonic acid: Preparation and applications.
- Document Server@UHasselt. Self-Induced and Progressive Photo-Oxidation of Organophosphonic Acid Grafted Titanium Dioxide 1.
- Semantic Scholar. Bisphosphonates: synthesis, structures, properties, medical and industrial applications.
Sources
- 1. cris.biu.ac.il [cris.biu.ac.il]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. CAS 10596-21-1: bromomethylenebis(phosphonic acid) [cymitquimica.com]
- 6. Research Portal [laro.lanl.gov]
- 7. researchgate.net [researchgate.net]
- 8. Phosphonic acid: preparation and applications - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Practical Guide to Nucleophilic Substitution Reactions with Bromomethylenebis(phosphonic acid)
Introduction: The Versatility of a C1 Bisphosphonate Building Block
Bromomethylenebis(phosphonic acid) is a highly valuable C1 building block in medicinal and materials chemistry.[1] Its structure, featuring a reactive carbon-bromine bond flanked by two phosphonic acid groups, allows for the straightforward introduction of the geminal bisphosphonate moiety (P-C-P) into a wide array of molecules. This is particularly significant in drug development, as the resulting substituted methylenebis(phosphonates) are stable isosteres of pyrophosphate.
The most prominent application is in the synthesis of nitrogen-containing bisphosphonates (N-BPs), a class of drugs that are the cornerstone of therapy for osteoporosis and other bone metabolism disorders.[2][3][4] N-BPs function primarily by inhibiting farnesyl diphosphate synthase (FDPS), a key enzyme in the mevalonate pathway, which is crucial for osteoclast function.[2] The nature of the substituent introduced via nucleophilic substitution on the central carbon atom dictates the compound's potency and pharmacological profile.
This guide provides a comprehensive overview of the reaction mechanism, strategic considerations, and detailed protocols for performing nucleophilic substitution reactions with bromomethylenebis(phosphonic acid) and its ester derivatives.
Reaction Principle: The SN2 Mechanism
The reaction proceeds via a classical bimolecular nucleophilic substitution (SN2) mechanism.[5][6] The core events of this reaction are the simultaneous formation of a new bond with the incoming nucleophile and the breaking of the bond to the leaving group.
Key Components:
-
Electrophile: The central carbon atom of bromomethylenebis(phosphonic acid) is electron-deficient due to the electronegativity of the adjacent bromine atom, making it the electrophilic center.[6]
-
Nucleophile (Nu:) : An electron-rich species, typically an amine, thiol, or alcohol, that attacks the electrophilic carbon.
-
Leaving Group : The bromide ion (Br⁻) is an excellent leaving group, as it is a weak base and can stabilize the negative charge.[6]
The reaction involves a backside attack by the nucleophile on the electrophilic carbon, leading to an inversion of stereochemistry (though this is not relevant for this achiral substrate). The process occurs in a single, concerted step through a pentacoordinate transition state.[7]
Caption: SN2 mechanism for nucleophilic substitution on bromomethylenebis(phosphonic acid).
Strategic Approaches: Free Acid vs. Ester Protection
Researchers can choose between two primary strategies for this synthesis, each with distinct advantages and disadvantages. The choice depends on the properties of the nucleophile, available purification equipment, and scale of the reaction.
Sources
- 1. CAS 10596-21-1: bromomethylenebis(phosphonic acid) [cymitquimica.com]
- 2. Bisphosphonates: The role of chemistry in understanding their biological actions and structure-activity relationships, and new directions for their therapeutic use - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Empowering the Medicinal Applications of Bisphosphonates by Unveiling their Synthesis Details - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Hydroxy- and Amino-Phosphonates and -Bisphosphonates: Synthetic Methods and Their Biological Applications [frontiersin.org]
- 5. m.youtube.com [m.youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. article.sapub.org [article.sapub.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Bromomethylenebis(phosphonic acid)
Welcome to the technical support center for the synthesis of bromomethylenebis(phosphonic acid). This guide is designed for researchers, scientists, and professionals in drug development who are working with this important bisphosphonate. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to navigate the common challenges encountered during its synthesis.
Introduction
Bromomethylenebis(phosphonic acid) is a key synthetic intermediate and an organophosphorus analog of biologically active compounds.[1] Its structure, featuring a geminal bis(phosphonic acid) moiety attached to a brominated carbon, makes it a valuable building block. However, its synthesis is not without challenges, from controlling the initial C-P bond formation to the final deprotection and purification steps. This guide provides practical, field-proven insights to help you achieve a successful synthesis.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding the synthesis and properties of bromomethylenebis(phosphonic acid).
Q1: What is the most common synthetic route for bromomethylenebis(phosphonic acid)?
The most prevalent strategy involves a two-step process:
-
Michaelis-Arbuzov Reaction: This reaction forms the core P-C-P structure. Typically, a tetraalkyl methylenebis(phosphonate) ester is first synthesized. An alternative approach for the bromo-derivative is the reaction of dibromomethane with a trialkyl phosphite, such as triethyl phosphite, to form a tetraalkyl bromomethylenebis(phosphonate) ester.[2][3]
-
Hydrolysis (Deprotection): The resulting phosphonate ester is then hydrolyzed to the final phosphonic acid. This is a critical step where many challenges can arise. The two most common methods for this dealkylation are acidic hydrolysis with concentrated acids like HCl or HBr, or the milder McKenna reaction using bromotrimethylsilane (BTMS).[4][5]
Q2: Why is the P-C-P bond in bisphosphonates like bromomethylenebis(phosphonic acid) so stable?
The phosphorus-carbon-phosphorus (P-C-P) backbone is a key feature of bisphosphonates. Unlike the P-O-P bond in pyrophosphates, the P-C-P bond is completely resistant to enzymatic hydrolysis, which contributes to the long half-life of these compounds in bone.[6][7] While chemically robust, this bond is not indestructible and can be cleaved under certain harsh synthetic conditions.[5][8]
Q3: What are the primary safety concerns when handling bromomethylenebis(phosphonic acid) and its intermediates?
Handling this compound requires caution.[1] Key safety considerations include:
-
Reagents: Dibromomethane is a suspected carcinogen. Trialkyl phosphites have a strong, unpleasant odor and are irritants. Concentrated acids (HCl, HBr) and bromotrimethylsilane (BTMS) are highly corrosive. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Product: Bromomethylenebis(phosphonic acid) is a reactive compound due to the bromomethyl group.[1] It is also an acid and can be corrosive.
Q4: How should I store the final product, bromomethylenebis(phosphonic acid)?
Phosphonic acids are often hygroscopic and can be sticky and difficult to handle as free acids.[9][10] For long-term storage, it is advisable to store it in a desiccator under an inert atmosphere. Converting the acid to a salt (e.g., a sodium salt) can sometimes yield a more stable, crystalline, and less hygroscopic solid that is easier to handle.[10]
Part 2: Troubleshooting Guide
This section provides solutions to specific problems you may encounter during the synthesis.
Issue 1: Low Yield in the Michaelis-Arbuzov Reaction
Q: I'm getting a low yield of my tetraalkyl bromomethylenebis(phosphonate) ester. The main contaminants seem to be the di-substituted product and diethyl ethylphosphonate. What's going wrong?
This is a classic challenge in the Michaelis-Arbuzov reaction with dihaloalkanes.[2] The formation of these side products points to several potential issues in your reaction setup.
Causality and Explanation:
-
Di-substitution: Using an equimolar amount of dibromomethane and triethyl phosphite can lead to a significant portion of the product reacting further to form the undesired di-substituted byproduct. To favor mono-functionalization, a large excess of the dibromoalkane is often required.[2]
-
Side Reaction with Bromoethane: The Michaelis-Arbuzov reaction produces bromoethane as a byproduct when using triethyl phosphite. This bromoethane can then compete with dibromomethane as a substrate, reacting with the triethyl phosphite to form diethyl ethylphosphonate, thereby consuming your reagent and reducing the yield of the desired product.[2]
Troubleshooting Steps:
-
Optimize Reagent Stoichiometry: Use a significant excess of dibromomethane (e.g., 3-5 equivalents) relative to the triethyl phosphite. This statistically favors the formation of the mono-phosphonate. The unreacted dibromomethane can be removed later by distillation.
-
Control Reagent Addition: Add the triethyl phosphite dropwise to the heated dibromomethane.[2] This keeps the concentration of the phosphite low at any given time, further discouraging di-substitution.
-
Remove Bromoethane Byproduct: Perform the reaction in a setup that allows for the continuous removal of the volatile bromoethane byproduct (boiling point: 37-39 °C) by distillation as it is formed. This prevents it from reacting with your phosphite reagent.[2]
Workflow for Optimized Michaelis-Arbuzov Reaction
Sources
- 1. CAS 10596-21-1: bromomethylenebis(phosphonic acid) [cymitquimica.com]
- 2. iris.unive.it [iris.unive.it]
- 3. researchgate.net [researchgate.net]
- 4. BJOC - Phosphonic acid: preparation and applications [beilstein-journals.org]
- 5. Phosphonic acid: preparation and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bisphosphonates: preclinical aspects and use in osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [Inhibitory effects of bisphosphonates on bone resorption] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Unexpected degradation of the bisphosphonate P-C-P bridge under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of Bromomethylenebis(phosphonic acid)
Welcome to the technical support center for the synthesis of bromomethylenebis(phosphonic acid). This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic protocols and troubleshoot common issues encountered during this synthesis. Here, we will delve into the nuances of the reaction, providing in-depth, experience-based insights to enhance your yield and purity.
I. Introduction to Bromomethylenebis(phosphonic acid) Synthesis
Bromomethylenebis(phosphonic acid) is a valuable building block in medicinal chemistry and materials science, often used for its ability to chelate metal ions and as an analogue of biologically relevant phosphates.[1] Its synthesis, while conceptually straightforward, can present several challenges that may lead to suboptimal yields and purification difficulties. This guide will address these challenges in a practical, question-and-answer format.
The primary route to bromomethylenebis(phosphonic acid) involves the reaction of a suitable methylenebis(phosphonate) ester with a brominating agent, followed by hydrolysis of the ester groups. A common precursor is tetraalkyl methylenebis(phosphonate), which can be brominated and then dealkylated to yield the final product.
II. Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses specific problems that may arise during the synthesis of bromomethylenebis(phosphonic acid).
FAQ 1: My bromination reaction of tetraalkyl methylenebis(phosphonate) is sluggish and gives a low yield of the brominated intermediate. What are the likely causes and how can I improve it?
Answer:
A low yield in the bromination step can often be attributed to several factors, including the choice of brominating agent, reaction conditions, and the purity of your starting materials.
-
Choice of Brominating Agent: N-Bromosuccinimide (NBS) is a commonly used reagent for this transformation. The reactivity of NBS can be influenced by the initiator used. Radical initiators like azobisisobutyronitrile (AIBN) or benzoyl peroxide are often employed. Ensure your initiator is fresh and active.
-
Reaction Conditions:
-
Solvent: The choice of solvent is critical. A non-polar solvent like carbon tetrachloride (CCl₄) or a slightly polar solvent like chloroform (CHCl₃) or acetonitrile is typically used.[2] Ensure the solvent is anhydrous, as water can react with the brominating agent and intermediates.
-
Temperature: The reaction is often initiated by heat or UV light. If using a thermal initiator like AIBN, ensure the reaction temperature is appropriate for its decomposition rate. Overheating can lead to side reactions and degradation of the product.
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent side reactions with atmospheric oxygen and moisture.
-
-
Purity of Starting Material: Ensure your tetraalkyl methylenebis(phosphonate) is pure. Impurities can interfere with the radical chain reaction.
Troubleshooting Workflow:
Caption: Troubleshooting low bromination yield.
FAQ 2: I am observing multiple byproducts during the hydrolysis of the brominated phosphonate ester. How can I minimize their formation?
Answer:
The hydrolysis of the phosphonate esters to the corresponding phosphonic acid is a critical step where side reactions can significantly impact the final yield and purity. The two most common methods for this dealkylation are acidic hydrolysis and the McKenna reaction (using bromotrimethylsilane, BTMS).[2][3]
-
Acidic Hydrolysis (e.g., with concentrated HCl):
-
P-C Bond Cleavage: A major side reaction, especially with certain substrates, is the cleavage of the phosphorus-carbon bond under harsh acidic conditions.[2] This is more likely to occur if there are activating groups on the methylene bridge.
-
Incomplete Hydrolysis: The reaction may not go to completion, leaving partially hydrolyzed esters.
-
Mitigation: To minimize these issues, it is crucial to carefully control the reaction time and temperature. Refluxing with concentrated HCl for 1 to 12 hours is a general guideline, but the optimal time should be determined empirically for your specific substrate.[3]
-
-
McKenna Reaction (BTMS followed by methanolysis):
-
Mechanism: This is generally a milder method.[2][4] BTMS reacts with the phosphonate ester to form a bis(trimethylsilyl) ester intermediate, which is then readily hydrolyzed with methanol or water.[4][5]
-
Side Reactions: While often cleaner, side reactions can still occur. The acidity of the phosphonic acid product itself can sometimes catalyze the degradation of sensitive functional groups in the molecule.[3][6] Alkyl bromides are generated as byproducts and can potentially alkylate other nucleophilic sites in your molecule if the reaction time is prolonged.[4]
-
Mitigation: Use freshly distilled BTMS in an anhydrous, non-protic solvent like dichloromethane or acetonitrile under an inert atmosphere.[2] The reaction is typically run at room temperature. After the silylation is complete (monitored by NMR), the solvent and excess BTMS should be removed under reduced pressure before the addition of methanol for the hydrolysis step.
-
Comparison of Hydrolysis Methods:
| Method | Advantages | Disadvantages | Best For |
| Acidic Hydrolysis (HCl) | Inexpensive, simple workup | Harsh conditions, risk of P-C bond cleavage, incomplete reaction | Robust molecules without acid-sensitive functional groups |
| McKenna Reaction (BTMS) | Mild conditions, high yields | Reagent is moisture-sensitive and corrosive, potential for side reactions with prolonged reaction times | Substrates with acid-labile functional groups |
FAQ 3: The purification of the final bromomethylenebis(phosphonic acid) is challenging. It is a sticky solid/oil and difficult to crystallize. What purification strategies can I employ?
Answer:
The purification of phosphonic acids can indeed be challenging due to their high polarity and hygroscopic nature.[7][8] Here are several effective strategies:
-
Anion-Exchange Chromatography: This is a highly effective method for purifying phosphonic acids.[7] The acidic nature of the phosphonic acid groups allows for strong binding to an anion-exchange resin. Elution is typically achieved with a gradient of a suitable acid, such as formic acid.[8]
-
Crystallization of a Salt: Phosphonic acids can often be crystallized as their salts (e.g., sodium or dicyclohexylammonium salts), which are frequently less hygroscopic and easier to handle than the free acid.[7] The purified salt can then be converted back to the free acid by treatment with an acid ion-exchange resin.
-
Reverse-Phase Chromatography (RP-HPLC): For obtaining high-purity material, preparative RP-HPLC can be utilized. A C18 column with a water/acetonitrile gradient containing a modifier like trifluoroacetic acid (TFA) is a common setup.[7]
-
Precipitation/Trituration: If the product is a solid, trituration with a solvent in which the impurities are soluble but the product is not (e.g., diethyl ether, acetone) can be an effective purification method.
Purification Strategy Decision Tree:
Caption: Decision tree for purification strategies.
III. Experimental Protocols
Protocol 1: Synthesis of Tetraethyl Bromomethylenebis(phosphonate)
-
To a solution of tetraethyl methylenebis(phosphonate) (1.0 eq.) in anhydrous carbon tetrachloride, add N-bromosuccinimide (1.1 eq.) and a catalytic amount of AIBN.
-
Reflux the mixture under a nitrogen atmosphere for 4-6 hours, monitoring the reaction progress by TLC or ¹H NMR.
-
After completion, cool the reaction mixture to room temperature and filter off the succinimide byproduct.
-
Wash the filtrate with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure tetraethyl bromomethylenebis(phosphonate).
Protocol 2: Hydrolysis of Tetraethyl Bromomethylenebis(phosphonate) via the McKenna Reaction
-
Under an inert atmosphere, dissolve tetraethyl bromomethylenebis(phosphonate) (1.0 eq.) in anhydrous dichloromethane.
-
Add bromotrimethylsilane (excess, e.g., 4-5 eq.) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the formation of the bis(trimethylsilyl) ester intermediate by ³¹P NMR.
-
Once the reaction is complete, evaporate the solvent and excess BTMS under reduced pressure.
-
Carefully add methanol to the residue at 0 °C and stir for 1-2 hours.
-
Remove the methanol under reduced pressure to yield the crude bromomethylenebis(phosphonic acid).
-
Purify the crude product using one of the methods described in FAQ 3.
IV. References
-
An In-depth Technical Guide to the Synthesis and Purification of Bromo-PEG5-phosphonic acid - Benchchem. Available at:
-
Phosphonic acid: preparation and applications - PMC - NIH. Available at:
-
Summary of the synthetic routes to prepare phosphonic acids detailed in... - ResearchGate. Available at:
-
The McKenna reaction – avoiding side reactions in phosphonate deprotection - BJOC. Available at:
-
A Sustainable Improvement of ω-Bromoalkylphosphonates Synthesis to Access Novel KuQuinones - ResearchGate. Available at:
-
A Sustainable Improvement of ω-Bromoalkylphosphonates Synthesis to Access Novel KuQuinones - IRIS. Available at:
-
Phosphonic acid: preparation and applications - Beilstein Journals. Available at:
-
Synthesis of Phosphonic Acids and Their Esters as Possible Substrates for Reticular Chemistry - ResearchGate. Available at:
-
CAS 10596-21-1: bromomethylenebis(phosphonic acid) - CymitQuimica. Available at:
-
Experience with purification/crystallisation of phosphonic acids - RPO(OH)2. - ResearchGate. Available at:
-
Aminomethylenephosphonic Acids Syntheses and Applications (A Review). Available at:
-
Phosphonic acid synthesized by the sequence 1) bromotrimethylsilane 2)... - ResearchGate. Available at:
Sources
- 1. CAS 10596-21-1: bromomethylenebis(phosphonic acid) [cymitquimica.com]
- 2. Phosphonic acid: preparation and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - Phosphonic acid: preparation and applications [beilstein-journals.org]
- 4. BJOC - The McKenna reaction – avoiding side reactions in phosphonate deprotection [beilstein-journals.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Side Reactions in the Bromination of Methylenebis(phosphonic acid)
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the side reactions encountered during the bromination of methylenebis(phosphonic acid). Our goal is to equip you with the foundational knowledge and practical solutions to navigate the complexities of this synthesis, ensuring higher yields and product purity.
Frequently Asked Questions (FAQs)
Q1: My reaction is producing a significant amount of dibrominated byproduct. What is causing this over-bromination and how can I control it?
A1: The formation of dibromomethylenebis(phosphonic acid) is a common side reaction resulting from the high reactivity of the methylene bridge, which is activated by two adjacent phosphonic acid groups.
Causality: The primary cause of over-bromination is an excess of the brominating agent relative to the substrate at the reaction interface. Even with a 1:1 stoichiometric ratio, localized areas of high bromine concentration can lead to the formation of the dibrominated species. The mono-brominated product, once formed, can sometimes be even more reactive towards further bromination than the starting material under certain conditions. The reaction can proceed via a radical or an ionic pathway, and in both cases, controlling the concentration of the active bromine species is critical.[1]
Troubleshooting & Mitigation Protocol:
-
Control Stoichiometry: Carefully control the stoichiometry of the brominating agent. Start with a sub-stoichiometric amount (e.g., 0.95 equivalents) and monitor the reaction progress to avoid excess bromine.
-
Slow Addition: Add the brominating agent (e.g., Br₂) dropwise or via a syringe pump over an extended period. This maintains a low concentration of bromine in the reaction mixture, favoring the mono-brominated product.
-
Choice of Brominating Agent: Consider using a milder brominating agent like N-Bromosuccinimide (NBS). NBS provides a low, steady concentration of bromine, which can help prevent over-bromination, especially when radical initiators (like AIBN or light) are used under controlled conditions.[2][3]
-
Temperature Control: Perform the reaction at the lowest effective temperature. Lower temperatures decrease the reaction rate, allowing for better control over selectivity and reducing the rate of the second bromination.
Q2: I am observing low conversion rates and have a significant amount of unreacted methylenebis(phosphonic acid) remaining. What are the likely causes?
A2: Low conversion can stem from several factors, including insufficient reactivity of the brominating agent, poor solubility of the starting material, or deactivation of the reagent.
Causality: Methylenebis(phosphonic acid) is a highly polar, crystalline solid with limited solubility in many common organic solvents. If the substrate is not sufficiently dissolved or suspended, the reaction becomes a heterogeneous mixture, leading to slow and incomplete conversion. Furthermore, some brominating agents may be consumed by side reactions with the solvent or trace amounts of water.
Troubleshooting & Mitigation Protocol:
-
Solvent Selection: Choose a solvent that can adequately dissolve or suspend the phosphonic acid. Polar aprotic solvents may be suitable. For some reactions, using a co-solvent system can improve solubility.
-
Activation of Brominating Agent: If using a reagent like NBS for a radical reaction, ensure proper initiation with light (photo-bromination) or a chemical radical initiator (e.g., AIBN).[3] For electrophilic bromination, a Lewis acid catalyst might be necessary, but this can also increase the risk of side reactions.
-
Anhydrous Conditions: Ensure the reaction is carried out under strictly anhydrous conditions. Water can react with some brominating agents and complicate the reaction profile.
-
Reaction Monitoring: Use an appropriate analytical technique, such as ³¹P NMR spectroscopy, to monitor the disappearance of the starting material. This will help you determine if the reaction has stalled or is simply proceeding slowly. Due to the polarity of phosphonic acids, specialized HPLC methods may be required for accurate quantification.[4]
Q3: My final product appears degraded, and I suspect P-C bond cleavage. Under what conditions does this occur?
A3: Cleavage of the phosphorus-carbon (P-C) bond is a significant side reaction that can occur under harsh reaction conditions, particularly with aggressive oxidizing agents or at high temperatures.
Causality: The P-C bond in phosphonates, while generally stable, can be susceptible to cleavage under strongly oxidative conditions.[5] Some powerful brominating agents can also act as oxidants.[6] The presence of strong acids or bases at elevated temperatures can also promote decomposition pathways, including hydrolysis or other forms of degradation.
Troubleshooting & Mitigation Protocol:
-
Use Milder Reagents: Avoid harsh brominating agents like PBr₅, which can cause resinification and decomposition at elevated temperatures.[7] Opt for reagents like NBS or direct bromination with Br₂ under carefully controlled conditions.
-
Temperature Management: Maintain the lowest possible temperature that allows for a reasonable reaction rate. Avoid excessive heating.
-
pH Control: Ensure the reaction medium is not excessively acidic or basic, unless required by a specific, validated protocol.
-
Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can prevent unwanted oxidative side reactions mediated by atmospheric oxygen, especially if radical intermediates are involved.
Troubleshooting Guide: Summary Table
| Problem Encountered | Probable Cause(s) | Recommended Solution(s) |
| High levels of dibrominated product | 1. Excess brominating agent. 2. High local concentration of bromine. 3. Reaction temperature is too high. | 1. Use ≤1.0 equivalent of brominating agent. 2. Add brominating agent slowly over time. 3. Lower the reaction temperature. 4. Use a milder reagent like NBS.[2] |
| Incomplete reaction / Low yield | 1. Poor solubility of starting material. 2. Insufficiently reactive conditions. 3. Degradation of brominating agent. | 1. Screen for a more suitable solvent or co-solvent. 2. Ensure proper initiation for radical reactions. 3. Use fresh, high-purity reagents and ensure anhydrous conditions. |
| Product degradation (P-C bond cleavage) | 1. Reaction conditions are too harsh. 2. Use of a strong oxidizing brominating agent. 3. Excessive heat. | 1. Use milder brominating agents and conditions. 2. Maintain strict temperature control. 3. Perform the reaction under an inert atmosphere. |
| Difficulty in product purification | 1. Product is a sticky, hygroscopic solid. 2. Presence of polar, ionic byproducts. | 1. Convert the phosphonic acid to a salt (e.g., sodium or triethylammonium salt) to improve crystallinity.[8][9] 2. Use ion-exchange chromatography for purification.[9] 3. Lyophilization from a t-BuOH/water mixture may yield a solid foam.[8] |
Visualizing Reaction Pathways and Troubleshooting
Diagram 1: Key Reaction Pathways
This diagram illustrates the desired mono-bromination reaction alongside the common over-bromination and potential degradation side reactions.
Caption: Primary reaction pathways in the bromination of methylenebis(phosphonic acid).
Diagram 2: Troubleshooting Workflow
This workflow provides a logical sequence of steps to diagnose and resolve common issues during the synthesis.
Caption: A logical troubleshooting workflow for optimizing the bromination reaction.
References
-
McKenna, C. E., & Huchital, D. H. (2020). The McKenna reaction – avoiding side reactions in phosphonate deprotection. Beilstein Journal of Organic Chemistry, 16, 1358–1370. [Link]
-
Harsági, N., & Keglevich, G. (2021). The Hydrolysis of Phosphinates and Phosphonates: A Review. Molecules, 26(10), 2840. [Link]
-
Sirimungkala, A., Försterling, H. D., Dlask, V., & Field, R. J. (1999). Bromination Reactions Important in the Mechanism of the Belousov-Zhabotinsky System. The Journal of Physical Chemistry A, 103(8), 1038–1043. [Link]
-
ACS GCI Pharmaceutical Roundtable. (2013). Bromination. Reagent Guides. [Link]
-
Quora. (2017). How is the mechanism of side reaction, dibrominated product, which generated during bromination of methylbenzene by NBS/BPO? [Link]
-
Chad's Prep. (2020). 10.3 Allylic Bromination and Benzylic Bromination with NBS. YouTube. [Link]
-
ResearchGate. (2013). Experience with purification/crystallisation of phosphonic acids - RPO(OH)2. [Link]
-
Chemia. (2024). Bromination reactions with phosphorus bromides (Phosphorus(V) bromide/phosphoryl bromide). [Link]
-
Wang, F., et al. (2020). Mechanism of methylphosphonic acid photo-degradation based on phosphate oxygen isotopes and density functional theory. RSC Advances, 10(49), 29337-29345. [Link]
-
Chemistry Steps. (n.d.). Benzylic Bromination. [Link]
-
Primoris. (n.d.). Unpacking phosphonic acid. [Link]
Sources
- 1. quora.com [quora.com]
- 2. youtube.com [youtube.com]
- 3. Benzylic Bromination - Chemistry Steps [chemistrysteps.com]
- 4. primoris-lab.com [primoris-lab.com]
- 5. Mechanism of methylphosphonic acid photo-degradation based on phosphate oxygen isotopes and density functional theory - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Bromination - Wordpress [reagents.acsgcipr.org]
- 7. Bromination reactions with phosphorus bromides (Phosphorus(V) bromide/phosphoryl bromide): Phosphorus bromides (3): Discussion series on bromination/iodination reactions 41 – Chemia [chemia.manac-inc.co.jp]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Overcoming Solubility Issues of Bromomethylenebis(phosphonic acid)
A Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides in-depth troubleshooting and practical solutions for overcoming solubility challenges encountered with bromomethylenebis(phosphonic acid) in experimental settings. As a Senior Application Scientist, this resource synthesizes technical accuracy with field-proven insights to ensure the successful integration of this compound into your research.
Part 1: Understanding the Solubility Profile of Bromomethylenebis(phosphonic acid)
Bromomethylenebis(phosphonic acid) is an organophosphorus compound with a structure that lends itself to a range of applications, including as a chelating agent and in pharmaceutical research.[1] However, its solubility can be a significant hurdle in experimental workflows.
The key to overcoming these issues lies in understanding the compound's chemical nature. The two phosphonic acid groups are the primary determinants of its solubility. In its solid, free acid form, strong intermolecular hydrogen bonding between these groups can limit its dissolution in water.[2][3]
Furthermore, like many other bisphosphonates, bromomethylenebis(phosphonic acid) exhibits poor solubility in common organic solvents such as ethanol, DMSO, and dimethylformamide.[4] Therefore, aqueous solutions are the most viable option for most biological experiments.
Part 2: Troubleshooting and Step-by-Step Dissolution Protocols
Frequently Asked Questions (FAQs)
-
Q1: Why won't my bromomethylenebis(phosphonic acid) dissolve in neutral water?
-
Q2: Can I use organic solvents to dissolve bromomethylenebis(phosphonic acid)?
-
A: It is generally not recommended. Bisphosphonates are sparingly soluble in most organic solvents.[4] Aqueous buffers are the preferred solvent system.
-
-
Q3: My compound precipitated out of solution after initial dissolution. What happened?
-
A: This can be due to a change in pH, causing the compound to convert to a less soluble form. It can also occur if the solution is saturated and becomes unstable.
-
Experimental Workflow for Solubilization
The following diagram outlines the decision-making process for dissolving bromomethylenebis(phosphonic acid).
Caption: Logical workflow for dissolving bromomethylenebis(phosphonic acid).
Detailed Dissolution Protocols
This protocol is for the free acid of bromomethylenebis(phosphonic acid), which is the most common form supplied.
Materials:
-
Bromomethylenebis(phosphonic acid)
-
High-purity water (e.g., Milli-Q®)
-
0.1 N Sodium Hydroxide (NaOH)
-
pH meter
-
Stir plate and stir bar
Procedure:
-
Weigh the desired amount of bromomethylenebis(phosphonic acid) and add it to a suitable vessel.
-
Add approximately 80% of the final desired volume of high-purity water.
-
Begin stirring. The compound will likely form a suspension.
-
While stirring, slowly add 0.1 N NaOH dropwise.
-
Monitor the pH of the solution. As the pH increases, the compound will begin to dissolve.
-
Continue adding NaOH until the compound is fully dissolved. A clear solution should form at a pH of approximately 7.2-7.4.
-
Once dissolved, add high-purity water to reach the final desired volume.
-
Verify the final pH and adjust if necessary.
Scientific Rationale: The addition of NaOH deprotonates the phosphonic acid groups, forming the highly water-soluble sodium salt in situ. This principle of pH-dependent solubility is a common characteristic of phosphonic acids.[2][3]
If you have a salt of bromomethylenebis(phosphonic acid) (e.g., tetrasodium salt), the process is simpler.
Materials:
-
Bromomethylenebis(phosphonic acid) salt
-
Aqueous buffer (e.g., Phosphate-Buffered Saline - PBS, pH 7.2)
Procedure:
-
Weigh the desired amount of the salt.
-
Add it to the desired volume of the aqueous buffer.
-
Stir until fully dissolved. Gentle warming may be used to aid dissolution, but avoid high temperatures to prevent degradation.
Part 3: Advanced Insights and Data
The Critical Role of pH
The solubility of bisphosphonates is fundamentally linked to the pH of the aqueous environment.[5][6] At acidic pH, the phosphonic acid groups are protonated, leading to low solubility. As the pH is raised, these groups are deprotonated, resulting in a more polar, charged molecule that is readily solvated by water.
Caption: The relationship between pH and the solubility of bromomethylenebis(phosphonic acid).
Solubility Data Summary
| Solvent | Solubility | Recommendation |
| Water (acidic) | Poor | Not Recommended |
| Water (neutral to alkaline) | Good (with pH adjustment) | Recommended |
| Ethanol | Sparingly soluble | Not Recommended |
| DMSO | Sparingly soluble | Not Recommended for most biological assays |
| PBS (pH 7.2) | Good | Recommended for salt form |
References
- Title: A method for increasing the aqueous solubility of a bisphosphonic acid or a ...
-
Title: Solubility, pH-Solubility Profile, pH-Rate Profile, and Kinetic Stability of the Tyrosine Kinase Inhibitor, Alectinib Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Medicinal products with pH-dependent solubility-A problem for BA/BE assessment? Source: ScienceDirect URL: [Link]
-
Title: Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations Source: National Institutes of Health (NIH) URL: [Link]
-
Title: (bromomethyl)phosphonic acid | CAS 7582-40-3 Source: American Elements URL: [Link]
-
Title: Bromomethylenebis(phosphonic acid) | CH5BrO6P2 | CID 151721 Source: PubChem - National Institutes of Health (NIH) URL: [Link]
-
Title: Phosphonic acid: preparation and applications Source: Beilstein Journals URL: [Link]
-
Title: Phosphonic acid: preparation and applications Source: National Institutes of Health (NIH) URL: [Link]
Sources
- 1. CAS 10596-21-1: bromomethylenebis(phosphonic acid) [cymitquimica.com]
- 2. BJOC - Phosphonic acid: preparation and applications [beilstein-journals.org]
- 3. Phosphonic acid: preparation and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. Solubility, pH-Solubility Profile, pH-Rate Profile, and Kinetic Stability of the Tyrosine Kinase Inhibitor, Alectinib - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Medicinal products with pH-dependent solubility-A problem for BA/BE assessment? - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing HPLC Separation of Polar Phosphonic Acids
Welcome to the Technical Support Center dedicated to the unique challenges of separating polar phosphonic acids using High-Performance Liquid Chromatography (HPLC). This guide is designed for researchers, scientists, and drug development professionals who encounter these highly polar and often structurally similar compounds in their analytical workflows. Drawing from extensive field experience and established scientific principles, this resource provides in-depth troubleshooting guides and frequently asked questions to empower you to overcome common hurdles and achieve robust, reproducible separations.
The Challenge: Why Are Polar Phosphonic Acids So Difficult to Analyze?
Polar phosphonic acids present a significant challenge in HPLC primarily due to their high polarity and ionic nature. In traditional reversed-phase (RP) chromatography, which relies on hydrophobic interactions between the analyte and the stationary phase, these compounds exhibit little to no retention and often elute in the void volume.[1][2] Furthermore, many phosphonic acids lack a strong chromophore, making detection by UV-Vis challenging without derivatization.[3]
This guide will explore the three primary strategies employed to overcome these challenges:
-
Ion-Pair Chromatography (IPC): This technique introduces a counter-ion to the mobile phase to form a neutral, more hydrophobic ion-pair with the phosphonic acid, thereby increasing its retention on a reversed-phase column.[4]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent. This creates a water-enriched layer on the stationary phase into which polar analytes can partition, leading to their retention.[5]
-
Derivatization: This approach involves chemically modifying the phosphonic acid to introduce a chromophore or fluorophore, enhancing its detectability, and often altering its chromatographic behavior to improve retention.[6]
The following sections provide detailed troubleshooting guides and FAQs for each of these techniques, presented in a practical question-and-answer format.
Troubleshooting Guide: Ion-Pair Chromatography (IPC) for Phosphonic Acid Analysis
Ion-pair chromatography is a powerful tool for retaining ionic compounds like phosphonic acids on reversed-phase columns. However, it comes with its own set of challenges.
Question: My phosphonic acid peak is still eluting too early, even with an ion-pairing reagent. How can I increase retention?
Answer:
Insufficient retention in IPC can stem from several factors related to the ion-pairing reagent and mobile phase conditions.
-
Increase the Concentration of the Ion-Pairing Reagent: A higher concentration of the ion-pairing reagent in the mobile phase will drive the equilibrium towards the formation of the neutral ion-pair, leading to stronger retention. However, be mindful that excessively high concentrations can lead to long equilibration times and potential precipitation. A good starting point is typically 5-10 mM.[3]
-
Select a More Hydrophobic Ion-Pairing Reagent: The hydrophobicity of the ion-pairing reagent plays a crucial role. For anionic phosphonic acids, using a quaternary ammonium salt with a longer alkyl chain (e.g., tetrabutylammonium instead of tetraethylammonium) will form a more hydrophobic ion-pair, resulting in greater retention.[4]
-
Optimize the Mobile Phase pH: The pH of the mobile phase must be controlled to ensure that both the phosphonic acid and the ion-pairing reagent are in their ionized forms. For phosphonic acids, a mobile phase pH at least two units above their pKa is recommended to ensure they are deprotonated.[7]
-
Decrease the Organic Solvent Content: Reducing the percentage of the organic modifier (e.g., acetonitrile or methanol) in the mobile phase will increase the retention of the hydrophobic ion-pair on the reversed-phase column.
Question: I'm observing poor peak shape (tailing or fronting) for my phosphonic acid peaks. What are the likely causes and solutions?
Answer:
Peak distortion in IPC can be complex, often involving secondary interactions with the stationary phase or issues with the mobile phase.
-
Insufficient Column Equilibration: Ion-pairing reagents require a significant amount of time to equilibrate with the stationary phase. Inadequate equilibration can lead to inconsistent retention times and poor peak shape. It is recommended to flush the column with at least 20-30 column volumes of the mobile phase containing the ion-pairing reagent before starting your analysis.[8]
-
Secondary Silanol Interactions: Residual silanol groups on the silica-based stationary phase can interact with the polar phosphonic acid, causing peak tailing. Using a well-endcapped column or adding a small amount of a competing base (like triethylamine) to the mobile phase can help to mask these silanol groups.
-
Mobile Phase pH is Too Close to the Analyte's pKa: If the mobile phase pH is near the pKa of the phosphonic acid, you may have a mixed population of ionized and non-ionized species, leading to broad or split peaks. Ensure the pH is sufficiently above the pKa to maintain a consistent ionic state.[7]
-
Column Overload: Injecting too high a concentration of the analyte can lead to peak fronting. Try diluting your sample and reinjecting.
Question: Can I use my ion-pair method with a mass spectrometer (MS)? I'm seeing significant signal suppression.
Answer:
MS compatibility is a common challenge with traditional ion-pairing reagents.
-
Non-Volatile Ion-Pairing Reagents: Many common ion-pairing reagents, such as phosphate buffers and alkyl sulfonates, are non-volatile and can contaminate the MS ion source, leading to signal suppression and the need for frequent cleaning.
-
Use Volatile Ion-Pairing Reagents: To improve MS compatibility, consider using volatile ion-pairing reagents. For example, N,N-dimethylhexylamine (NNDHA) has been shown to be effective for the analysis of phosphonates and is volatile, making it more amenable to LC-MS applications.[3] It can also form adducts with the phosphonate, enhancing ionization in positive ion mode.[3]
-
Consider Alternative Techniques: If MS detection is critical, HILIC is often a more suitable technique for polar phosphonic acids as it typically employs MS-friendly mobile phases.
| Parameter | Recommendation for IPC of Phosphonic Acids | Rationale |
| Ion-Pairing Reagent | Quaternary ammonium salts (e.g., TBA, TEA) | Forms a neutral ion-pair with the anionic phosphonic acid. |
| Reagent Concentration | 5-20 mM | Balances retention with reasonable equilibration times. |
| Mobile Phase pH | > pKa of the phosphonic acid | Ensures the analyte is fully ionized for consistent ion-pairing.[7] |
| Organic Modifier | Acetonitrile or Methanol | Controls the elution of the hydrophobic ion-pair. |
| Column | C18 or C8 reversed-phase | Provides the hydrophobic stationary phase for retention. |
Troubleshooting Guide: Hydrophilic Interaction Liquid Chromatography (HILIC) for Phosphonic Acid Analysis
HILIC is an excellent alternative to reversed-phase chromatography for highly polar compounds. However, its unique mechanism requires careful attention to detail to achieve reproducible results.
Question: My retention times are drifting and not reproducible in my HILIC method. What could be the problem?
Answer:
Retention time instability is one of the most common issues in HILIC and is almost always related to the delicate water layer on the stationary phase.
-
Inadequate Column Equilibration: This is the most frequent cause of reproducibility problems in HILIC.[9][10] The formation of the aqueous layer on the polar stationary phase is a slow process. A new column may require flushing with 50-100 column volumes of the initial mobile phase.[10] Between gradient runs, a re-equilibration of at least 10-15 column volumes is typically necessary.[9][10]
-
Insufficient Water in the Mobile Phase: The mobile phase must contain a small amount of water (typically 3-5%) to establish and maintain the aqueous layer.[11][12] Ensure your organic solvent contains the correct proportion of the aqueous component.
-
Temperature Fluctuations: HILIC separations can be sensitive to temperature changes. Using a column oven is crucial for maintaining stable retention times.
-
Mobile Phase Preparation: Prepare fresh mobile phase daily and ensure it is thoroughly mixed. The high organic content can lead to the precipitation of buffer salts if not prepared carefully.[9]
Question: I'm observing very broad or split peaks for my phosphonic acids in HILIC. How can I improve the peak shape?
Answer:
Poor peak shape in HILIC is often linked to the sample solvent or secondary interactions.
-
Sample Solvent Mismatch: The sample solvent should be as weak (i.e., high in organic content) as the initial mobile phase.[2][9][13] Injecting a sample dissolved in a high-aqueous solvent will disrupt the water layer at the head of the column, leading to peak distortion.[2][9][13] If your sample is not soluble in a high-organic solvent, keep the injection volume as small as possible.
-
Secondary Ionic Interactions: Bare silica HILIC columns can have acidic silanol groups that can interact with anionic phosphonic acids, causing peak tailing. Using a bonded HILIC phase (e.g., amide, diol) can mitigate these interactions.[11] Adjusting the mobile phase pH and buffer concentration can also help to control these secondary interactions.
-
Metal Chelation: Phosphonic acids are known to chelate with metal ions. Trace metals in the HPLC system (e.g., from stainless steel frits or tubing) can lead to peak tailing. Using a column with a PEEK or bio-inert lining can be beneficial.[14]
Question: My phosphonic acid is not retained enough on the HILIC column. What are my options?
Answer:
While HILIC is designed for polar compounds, some highly polar phosphonic acids may still require optimization for adequate retention.
-
Decrease the Water Content in the Mobile Phase: Water is the strong solvent in HILIC. Reducing the percentage of water in the mobile phase will increase the retention of polar analytes.
-
Increase the Buffer Concentration: For ionic analytes, increasing the salt concentration in the mobile phase can sometimes enhance retention by promoting partitioning into the aqueous layer. However, be cautious of salt precipitation in high organic mobile phases.[9]
-
Change the Stationary Phase: Different HILIC stationary phases (e.g., bare silica, amide, diol, zwitterionic) offer different selectivities. If you are not achieving sufficient retention on one type of HILIC column, trying another may be beneficial.[11]
| Parameter | Recommendation for HILIC of Phosphonic Acids | Rationale |
| Stationary Phase | Amide, Diol, or Zwitterionic | Offers different selectivity and can reduce secondary interactions compared to bare silica.[11] |
| Mobile Phase | Acetonitrile/Water with a volatile buffer (e.g., ammonium formate or acetate) | Acetonitrile is the weak solvent, and volatile buffers are MS-compatible.[9] |
| Buffer Concentration | 10-20 mM | Balances ionic strength for retention and solubility in high organic mobile phase. |
| pH | Adjusted to control the ionization state of the analyte and stationary phase. | Can significantly impact retention and selectivity. |
| Sample Solvent | High organic content (e.g., 90:10 ACN:Water) | Matches the initial mobile phase to ensure good peak shape.[2][9][13] |
Troubleshooting Guide: Derivatization for Phosphonic Acid Analysis
Derivatization can significantly improve the detectability and chromatographic properties of phosphonic acids. However, the chemical reaction itself can introduce variability.
Question: I suspect my derivatization reaction is incomplete, leading to low and inconsistent peak areas. How can I troubleshoot this?
Answer:
Incomplete derivatization is a common issue that can be addressed by optimizing the reaction conditions.
-
Optimize Reaction Time and Temperature: Many derivatization reactions require specific incubation times and temperatures to proceed to completion. For example, the derivatization of some phosphonic acids with FMOC-Cl is slow at room temperature and may require heating (e.g., 60°C for 10 minutes) for maximal conversion.[11] Conduct a time-course experiment to determine the optimal reaction time.
-
Adjust the pH of the Reaction Mixture: The pH of the reaction buffer is often critical for derivatization efficiency. For instance, the reaction of amines with FMOC-Cl is typically performed under basic conditions (e.g., pH 7.7-8.0) using a borate buffer.[11][15]
-
Increase the Concentration of the Derivatizing Reagent: Ensure that the derivatizing reagent is in sufficient excess to drive the reaction to completion, especially when dealing with complex sample matrices.
-
Matrix Effects: Components in the sample matrix can interfere with the derivatization reaction.[16] Consider a sample cleanup step (e.g., solid-phase extraction) prior to derivatization to remove interfering substances. For example, high concentrations of calcium can cause precipitation during derivatization with FMOC-Cl.[11]
Question: I am seeing extra, unexpected peaks in my chromatogram after derivatization. What could be the cause?
Answer:
The appearance of extraneous peaks often points to side reactions or the presence of excess reagent.
-
Side Products: Depending on the derivatizing reagent and the analyte, side reactions can occur. Review the literature for the specific derivatization chemistry you are using to understand potential side products.
-
Excess Derivatizing Reagent: The unreacted derivatizing reagent and its hydrolysis products will often be detected. It is important to develop a chromatographic method that separates these from the derivatized analyte peak. In some cases, a post-derivatization cleanup step, such as liquid-liquid extraction, can be used to remove excess reagent.[11]
-
Instability of the Derivative: The derivatized product may not be stable and could be degrading over time, leading to the appearance of new peaks. It is important to assess the stability of the derivatives under the storage and analytical conditions.
Question: How can I improve the reproducibility of my derivatization method?
Answer:
Reproducibility is key for quantitative analysis and can be enhanced through careful control of the reaction parameters.
-
Precise Reagent Addition: Use calibrated pipettes to ensure accurate and consistent addition of all reagents.
-
Consistent Reaction Time and Temperature: Use a heating block or water bath for precise temperature control and a timer to ensure consistent reaction times for all samples and standards.
-
Automated Derivatization: If available, an autosampler with derivatization capabilities can significantly improve reproducibility by standardizing the entire process.[6]
-
Use of an Internal Standard: Incorporating an internal standard that undergoes the same derivatization reaction can help to correct for variations in reaction efficiency.
| Parameter | Recommendation for Derivatization of Phosphonic Acids | Rationale |
| Derivatizing Reagent | FMOC-Cl, Diazomethane, etc. | Chosen based on the functional group to be derivatized and the desired detection method. |
| Reaction pH | Optimized for the specific reaction chemistry (often basic for amine derivatization).[11] | Critical for reaction efficiency. |
| Reaction Temperature | Optimized to ensure complete reaction without degradation.[11] | Balances reaction kinetics and derivative stability. |
| Reaction Time | Determined experimentally to achieve maximum yield.[11] | Ensures the reaction goes to completion. |
| Reagent Concentration | Sufficient excess to drive the reaction forward. | Compensates for potential matrix effects. |
Frequently Asked Questions (FAQs)
Q1: What is the best starting point for developing a new HPLC method for a polar phosphonic acid?
A1: If you have access to an LC-MS system, HILIC is often the preferred starting point due to its excellent retention of polar compounds and compatibility with MS-friendly mobile phases. If you are limited to UV detection, and your phosphonic acid has a suitable functional group (e.g., an amino group), pre-column derivatization to introduce a chromophore is a good strategy. Ion-pair chromatography is a robust alternative, particularly for QC environments where a validated method is needed, but be mindful of the potential for long equilibration times and MS incompatibility.
Q2: How can I improve the peak shape of my phosphonic acid in reversed-phase chromatography without using ion-pairing reagents?
A2: For some less polar phosphonic acids, you might achieve some retention on a reversed-phase column, but with poor peak shape. To improve this, you can try using a "polar-embedded" or "aqua" type C18 column.[1][2] These columns have a polar group embedded in the alkyl chain, which helps to prevent the stationary phase from collapsing in highly aqueous mobile phases and can reduce interactions with residual silanols, leading to better peak shapes for polar analytes.[1][2]
Q3: My sample contains high concentrations of salts. How will this affect my analysis?
A3: High salt concentrations in your sample can be problematic for all three techniques. In ion-pair chromatography , it can interfere with the ion-pairing equilibrium. In HILIC , it can disrupt the aqueous layer and affect retention. For derivatization , it can interfere with the reaction chemistry.[10] It is highly recommended to perform a sample cleanup step, such as solid-phase extraction (SPE), to remove excess salts before analysis.
Q4: I am analyzing a mixture of phosphonic acids with very similar structures. How can I improve their resolution?
A4: To improve the resolution of closely related phosphonic acids, you can try several approaches:
-
Optimize the mobile phase: In IPC, you can fine-tune the concentration and hydrophobicity of the ion-pairing reagent. In HILIC, a shallower gradient can improve separation.
-
Change the stationary phase: Trying a column with a different selectivity (e.g., a different HILIC chemistry or a phenyl-hexyl reversed-phase column) can alter the elution order and improve resolution.
-
Adjust the temperature: Lowering the temperature can sometimes increase retention and improve resolution, although it will also increase the analysis time.
Q5: How do I properly store my column after using it for phosphonic acid analysis?
A5: Proper column storage is crucial for longevity, especially after using mobile phases containing buffers or ion-pairing reagents.
-
After Ion-Pair Chromatography: Thoroughly flush the column with a mobile phase of the same organic/aqueous composition but without the ion-pairing reagent. Then, flush with a high percentage of organic solvent (e.g., 80% acetonitrile) before storing in 100% acetonitrile or methanol.
-
After HILIC: Flush the column with a mid-range organic/aqueous mixture (e.g., 50:50 acetonitrile:water) to remove any buffer salts, and then store in a high organic solvent (e.g., 90% acetonitrile). Always refer to the manufacturer's instructions for specific column storage recommendations.
Visualizing the Workflow
Method Selection for Polar Phosphonic Acid Analysis
Caption: A decision tree for selecting an appropriate HPLC method for polar phosphonic acid analysis.
The Mechanism of Ion-Pair Chromatography
Sources
- 1. HPLC problems with very polar molecules - Axion Labs [axionlabs.com]
- 2. m.youtube.com [m.youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. web.vscht.cz [web.vscht.cz]
- 5. Effect of matrices and additives on phosphorylated and ketodeoxyoctonic acid lipids A analysis by matrix-assisted laser desorption ionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. HPLC Separation of Phosphorous and Phosphoric Acids | SIELC Technologies [sielc.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Phosphonic acid: preparation and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. publicationslist.org.s3.amazonaws.com [publicationslist.org.s3.amazonaws.com]
- 11. academic.oup.com [academic.oup.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Amino acid analysis by high-performance liquid chromatography with methanesulfonic acid hydrolysis and 9-fluorenylmethylchloroformate derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Evaluation and optimization of the derivatization reaction conditions of glyphosate and aminomethylphosphonic acid with 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate using reversed-phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 31P NMR of Bromomethylenebis(phosphonic acid)
Welcome to the technical support guide for troubleshooting 31P Nuclear Magnetic Resonance (NMR) spectra of bromomethylenebis(phosphonic acid). This resource is designed for researchers, scientists, and drug development professionals who utilize this geminal bisphosphonate and require a deeper understanding of its NMR characteristics. We will move beyond simple procedural steps to explore the underlying chemical principles that govern the appearance of your spectra, enabling you to confidently diagnose and resolve common experimental issues.
Introduction: The Intricacies of a Seemingly Simple Spectrum
Bromomethylenebis(phosphonic acid) presents a unique case for 31P NMR analysis. While the molecule possesses two chemically equivalent phosphorus atoms, its spectrum is often more complex than a single peak. The observed signal is highly sensitive to a range of experimental conditions, including pH, solvent, and the presence of metal ions. Understanding these influences is paramount for accurate spectral interpretation and quality control.
This guide provides a structured approach to troubleshooting, framed as a series of frequently asked questions (FAQs). Each section delves into a specific problem, explains the causative science, and offers validated protocols to rectify the issue.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Why am I seeing a singlet instead of a more complex multiplet?
Question: I expected to see some coupling between the two phosphorus atoms in bromomethylenebis(phosphonic acid), but my proton-decoupled 31P NMR spectrum shows only a single sharp peak. Is this correct?
Answer: Yes, observing a singlet in a proton-decoupled 31P NMR spectrum for bromomethylenebis(phosphonic acid) is the expected outcome. Although the two phosphorus nuclei are indeed coupled to each other, they are chemically and magnetically equivalent under most standard NMR conditions.
-
The Principle of Magnetic Equivalence: When two nuclei are magnetically equivalent, the coupling between them (in this case, the 2JPP coupling) does not result in observable splitting in the spectrum. Instead, the coupling information is embedded within the signal, but it doesn't manifest as a multiplet. This is a fundamental principle of NMR spectroscopy. For splitting to be observed, the coupled nuclei must be magnetically non-equivalent.
My chemical shift is different from the literature value. What could be the cause?
Question: I've run a 31P NMR spectrum of my bromomethylenebis(phosphonic acid) sample, and the chemical shift is significantly different from what has been reported. Why is this happening, and how can I ensure consistency?
Answer: The chemical shift of phosphonic acids is notoriously sensitive to the chemical environment, with pH being the most influential factor.[1][2] Even small variations in sample preparation can lead to noticeable shifts.
-
The Causality of pH-Induced Shifts: The phosphorus nucleus in a phosphonic acid group is shielded by its surrounding electron cloud. The degree of protonation of the phosphonic acid groups directly alters this electron density. As the pH of the solution changes, the equilibrium between the different protonation states of the two phosphonic acid moieties shifts. Each protonation state has a unique electronic environment and, therefore, a distinct 31P chemical shift. The observed chemical shift in your spectrum is a weighted average of the shifts of all species in fast exchange on the NMR timescale.[3][4]
-
Other Contributing Factors:
-
Solvent Effects: The choice of solvent (e.g., D₂O, DMSO-d₆) can influence the chemical shift through differing solvation and hydrogen bonding interactions.
-
Concentration: At high concentrations, intermolecular interactions can cause slight changes in the chemical shift.
-
Temperature: Temperature can affect both the chemical exchange rates and the pKa values of the phosphonic acid groups, leading to shifts in the spectrum.[3][4]
-
Ionic Strength and Counter-ions: The presence of salts and the nature of the counter-ions (e.g., Na⁺, K⁺, Mg²⁺) can influence the pKa of the phosphonic acid and chelation, thereby altering the chemical shift.[3][5]
-
-
Standardize and Buffer the pH:
-
Objective: To ensure a consistent and reproducible chemical shift by controlling the protonation state of the analyte.
-
Procedure:
-
Prepare a suitable deuterated buffer solution (e.g., phosphate-buffered saline in D₂O, or a simple phosphate buffer) at a specific pH value (e.g., pH 7.4).
-
Dissolve a known quantity of your bromomethylenebis(phosphonic acid) sample in the prepared buffer.
-
Measure the final pH of the NMR sample using a calibrated pH meter (remembering to use a correction factor for D₂O if high accuracy is required).
-
Acquire the 31P NMR spectrum.
-
Report the chemical shift along with the specific buffer and pH used.
-
-
-
Use an Internal Standard:
-
Objective: To provide a reliable reference point within the spectrum that is less sensitive to environmental changes.
-
Procedure:
-
Add a small amount of a suitable internal standard to your sample. For aqueous samples, a common choice is a sealed capillary containing a known concentration of phosphoric acid or another stable phosphorus-containing compound.
-
Reference your spectrum to the known chemical shift of the internal standard.
-
-
I'm observing multiple peaks in my spectrum. Is my sample impure?
Question: My 31P NMR spectrum of bromomethylenebis(phosphonic acid) shows more than one signal. I was expecting a single peak. Does this indicate the presence of impurities?
Answer: While multiple peaks can certainly indicate impurities, there are other possibilities to consider, especially with a compound as reactive and hygroscopic as bromomethylenebis(phosphonic acid).
-
Potential Sources of Multiple Signals:
-
Phosphorus-Containing Impurities: The synthesis of bromomethylenebis(phosphonic acid) can sometimes result in phosphorus-containing byproducts or carryover of starting materials.[6] Common impurities include phosphorous acid and orthophosphoric acid, which will appear as distinct singlets in the 31P NMR spectrum.[6]
-
Degradation Products: Bisphosphonates can be susceptible to degradation under certain conditions. Any degradation pathway that alters the chemical environment of the phosphorus atoms could lead to new signals.
-
Slow Proton Exchange: If the rate of proton exchange between the different protonation states of the phosphonic acid becomes slow on the NMR timescale, you might observe separate peaks for each species. This is more likely to occur at low temperatures or in aprotic solvents.
-
Complexation with Metal Ions: If your sample is contaminated with paramagnetic metal ions, you may observe broad signals or a multitude of peaks due to complexation.
-
The following decision tree can guide your troubleshooting process:
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Characterization of methylphosphonate as a 31P NMR pH indicator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Intracellular pH measurements by 31P nuclear magnetic resonance. Influence of factors other than pH on 31P chemical shifts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Preventing degradation of bromomethylenebis(phosphonic acid) during storage
Introduction
Welcome to the technical support guide for Bromomethylenebis(phosphonic acid) (CAS 10596-21-1). This resource is designed for researchers, scientists, and professionals in drug development who utilize this reactive organophosphorus compound. Proper storage and handling are critical to preserving its chemical integrity and ensuring the reliability of experimental outcomes. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability and degradation of bromomethylenebis(phosphonic acid).
Section 1: Frequently Asked Questions (FAQs)
This section addresses common queries related to the storage and stability of bromomethylenebis(phosphonic acid).
Q1: What is the primary degradation pathway for bromomethylenebis(phosphonic acid)?
A1: The primary degradation pathway for bromomethylenebis(phosphonic acid) under typical storage conditions is hydrolysis. The presence of moisture can lead to the cleavage of the carbon-phosphorus (C-P) bond and the carbon-bromine (C-Br) bond. Hydrolysis of phosphonates can occur under both acidic and basic conditions.[1][2][3][4] Additionally, like other phosphonic acids, it can be susceptible to oxidation, potentially yielding phosphate derivatives.
Q2: What are the ideal storage conditions to minimize degradation?
A2: To minimize degradation, bromomethylenebis(phosphonic acid) should be stored in a cool, dry environment, preferably under an inert atmosphere (e.g., argon or nitrogen). It is crucial to use tightly sealed containers made of compatible materials to prevent moisture ingress and exposure to air.
Q3: Which materials are incompatible with the storage of bromomethylenebis(phosphonic acid)?
A3: Due to its acidic and corrosive nature, bromomethylenebis(phosphonic acid) should not be stored in metal containers, as this can lead to corrosion and contamination of the product. High-density polyethylene (HDPE) or glass containers are generally suitable for storage.[5][6]
Q4: Can bromomethylenebis(phosphonic acid) decompose upon heating?
A4: Yes, thermal decomposition is a significant concern. While specific data for bromomethylenebis(phosphonic acid) is limited, phosphonic acids, in general, can decompose upon heating.[7][8] This decomposition can lead to the release of hazardous gases and the formation of various byproducts, compromising the purity of the material.[9] It is advisable to avoid exposure to high temperatures during storage and handling.
Q5: How can I visually inspect for degradation?
A5: Bromomethylenebis(phosphonic acid) is typically a colorless to pale yellow liquid or solid.[10] Any significant change in color, such as darkening, or the formation of precipitates could indicate degradation. However, visual inspection is not a substitute for analytical purity assessment.
Section 2: Troubleshooting Guide for Degradation Issues
This guide provides a structured approach to identifying and resolving common degradation-related problems encountered during the storage and use of bromomethylenebis(phosphonic acid).
Table 1: Troubleshooting Common Degradation Issues
| Observed Problem | Probable Cause(s) | Recommended Corrective and Preventive Actions |
| Loss of Assay/Purity Over Time | - Hydrolysis: Exposure to moisture from the atmosphere or residual water in the storage container.[1][4] - Oxidation: Exposure to air (oxygen). | - Inert Atmosphere: Store under a dry, inert atmosphere (argon or nitrogen). - Desiccant: Store containers within a desiccator to minimize moisture exposure. - Proper Sealing: Ensure the container is tightly sealed immediately after use. |
| Discoloration (Yellowing/Browning) | - Thermal Stress: Exposure to elevated temperatures or direct sunlight.[5] - Contamination: Reaction with impurities or incompatible container materials. | - Controlled Temperature: Store in a temperature-controlled environment, avoiding heat sources and direct sunlight.[5][6] - Container Compatibility: Use only recommended container materials (e.g., HDPE, glass).[5][6] |
| Inconsistent Experimental Results | - Non-homogeneity: Partial degradation leading to a mixture of the parent compound and its degradants. - Presence of Impurities: Degradation products interfering with the intended reaction. | - Re-analysis: Re-test the purity of the material before use, especially for long-stored batches. - Purification: If feasible, purify a small aliquot of the material before critical experiments. - Fresh Stock: Use a fresh, unopened batch of the reagent for sensitive applications. |
| Formation of Precipitate | - Salt Formation: Reaction with metal ions from an incompatible container. - Polymerization/Condensation: Can occur under certain conditions, especially with thermal stress. | - Material Compatibility Check: Verify that all storage and handling materials are non-metallic and compatible. - Avoid High Temperatures: Adhere to recommended storage temperature guidelines. |
Section 3: Recommended Protocols and Methodologies
To ensure the integrity of your research, it is essential to have reliable methods for assessing the stability of bromomethylenebis(phosphonic acid).
Protocol 1: Analytical Method for Purity Assessment by HPLC
High-Performance Liquid Chromatography (HPLC) is a robust method for determining the purity of bromomethylenebis(phosphonic acid) and quantifying its degradation products.
Objective: To separate and quantify bromomethylenebis(phosphonic acid) from its potential degradation products.
Instrumentation and Reagents:
-
HPLC system with a UV detector
-
Reverse-phase C18 column
-
Mobile Phase A: 0.1% Phosphoric acid in water
-
Mobile Phase B: Acetonitrile
-
Bromomethylenebis(phosphonic acid) reference standard
-
Sample for analysis
Procedure:
-
Sample Preparation: Accurately weigh and dissolve a known amount of bromomethylenebis(phosphonic acid) in the mobile phase A to a final concentration of approximately 1 mg/mL.
-
Standard Preparation: Prepare a standard solution of the reference material in the same manner.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Isocratic elution with 95% Mobile Phase A and 5% Mobile Phase B.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
-
-
Analysis: Inject the standard and sample solutions into the HPLC system.
-
Data Interpretation: Compare the chromatogram of the sample to the standard. The appearance of new peaks or a decrease in the area of the main peak indicates degradation. Purity can be calculated based on the relative peak areas.
Diagram 1: Logical Workflow for Stability Testing
Caption: Workflow for ensuring the stability of bromomethylenebis(phosphonic acid).
Section 4: Chemical Degradation Pathways
Understanding the potential chemical transformations of bromomethylenebis(phosphonic acid) is key to preventing them.
Diagram 2: Potential Hydrolytic Degradation Pathway
Caption: Simplified potential hydrolytic degradation pathways.
Explanation of the Pathway:
The C-Br bond in bromomethylenebis(phosphonic acid) is susceptible to nucleophilic attack by water, leading to the formation of hydrobromic acid (HBr) and a hydroxylated intermediate. Concurrently or subsequently, the C-P bonds can undergo hydrolysis, particularly under harsh conditions (e.g., elevated temperature, strong acid/base), leading to the breakdown of the molecule into smaller phosphonic or phosphoric acid derivatives.
Section 5: Summary of Recommended Storage Conditions
Table 2: Recommended Storage Parameters
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8 °C (Refrigerated) | Slows down the rate of potential degradation reactions. |
| Atmosphere | Inert gas (Argon or Nitrogen) | Prevents oxidation by atmospheric oxygen. |
| Humidity | Dry (use of desiccants recommended) | Minimizes the risk of hydrolysis. |
| Light | Protect from light | Prevents potential photolytic degradation. |
| Container | Tightly sealed, non-metallic (HDPE or Glass) | Avoids contamination and reactions with container material.[5][6] |
References
- Ataman Kimya. (n.d.). PHOSPHONIC ACID.
- ProQuest. (n.d.). The Hydrolysis of Phosphinates and Phosphonates: A Review.
- atamankimya.com. (n.d.). PHOSPHONIC ACID.
- National Institutes of Health. (2021). The Hydrolysis of Phosphinates and Phosphonates: A Review.
- Beilstein Journals. (n.d.). Phosphonic acid: preparation and applications.
- Semantic Scholar. (n.d.). The Hydrolysis of Phosphinates and Phosphonates: A Review.
- StudyRaid. (2025). Proper storage conditions for phosphoric acid.
- PubMed. (2021). The Hydrolysis of Phosphinates and Phosphonates: A Review.
- enzymecode. (2025). The transportation and storage of phosphoric acid.
- CymitQuimica. (n.d.). (Bromomethyl)phosphonic acid.
- CymitQuimica. (n.d.). CAS 10596-21-1: bromomethylenebis(phosphonic acid).
-
ResearchGate. (n.d.). Investigation of thermal decomposition of phosphonic acids. Retrieved from [Link]
-
MDPI. (2022). Thermal Degradation of Organophosphorus Flame Retardants. Retrieved from [Link]
-
Semantic Scholar. (2012). Investigation of thermal decomposition of phosphonic acids. Retrieved from [Link]
Sources
- 1. The Hydrolysis of Phosphinates and Phosphonates: A Review - ProQuest [proquest.com]
- 2. The Hydrolysis of Phosphinates and Phosphonates: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] The Hydrolysis of Phosphinates and Phosphonates: A Review | Semantic Scholar [semanticscholar.org]
- 4. The Hydrolysis of Phosphinates and Phosphonates: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. app.studyraid.com [app.studyraid.com]
- 6. The transportation and storage of phosphoric acid-enzymecode [en.enzymecode.com]
- 7. researchgate.net [researchgate.net]
- 8. Investigation of thermal decomposition of phosphonic acids | Semantic Scholar [semanticscholar.org]
- 9. Thermal Degradation of Organophosphorus Flame Retardants [mdpi.com]
- 10. CAS 10596-21-1: bromomethylenebis(phosphonic acid) [cymitquimica.com]
Technical Support Center: Refining Purification Protocols for Highly Polar Bisphosphonates
Welcome to the technical support center for the purification of highly polar bisphosphonates. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of isolating and analyzing these challenging compounds. Here, we synthesize our field-proven expertise with established scientific principles to provide you with a comprehensive resource for troubleshooting and protocol optimization.
Introduction: The Challenge of Purifying Highly Polar Bisphosphonates
Bisphosphonates are a class of drugs widely used in the treatment of bone disorders such as osteoporosis and Paget's disease.[1][2] Their structure, characterized by a P-C-P backbone, gives them a high affinity for calcium hydroxyapatite in bone.[2] However, this same ionic nature and high polarity pose significant challenges for their purification and analysis.[3][4][5] Common issues encountered in the laboratory include poor retention in reversed-phase chromatography, inadequate peak shape, and low detection sensitivity.[3][6]
This guide provides practical, in-depth solutions to these problems, moving beyond simple procedural lists to explain the underlying causality of each experimental choice.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions researchers face when working with bisphosphonates.
Q1: Why is it so difficult to get good chromatographic separation of my bisphosphonate?
The primary difficulty lies in the inherent physicochemical properties of bisphosphonates. They are highly polar and often exist as multiple ionic species in solution, which makes it challenging to achieve consistent interaction with traditional non-polar stationary phases used in reversed-phase HPLC.[3][5][7] Furthermore, many bisphosphonates lack a strong chromophore, rendering UV detection ineffective without derivatization.[4][7]
Q2: What is ion-pair chromatography, and should I be using it for my bisphosphonate purification?
Ion-pair chromatography is a technique used to increase the retention of ionic analytes on a reversed-phase column.[3] It involves adding an ion-pairing reagent to the mobile phase, which has a hydrophobic part that interacts with the stationary phase and an ionic part that pairs with the charged analyte.[8] For anionic bisphosphonates, a cationic ion-pairing reagent like triethylamine acetate (TEAA) or N,N-dimethylhexylamine (NNDHA) can be used.[3][8] This pairing effectively neutralizes the charge of the bisphosphonate and increases its hydrophobicity, leading to better retention and peak shape.[3][8] However, a potential downside is the suppression of the analyte signal in mass spectrometry detection.[3]
Q3: Is derivatization necessary for bisphosphonate analysis?
Derivatization is not always necessary but is often employed to overcome two main challenges: poor chromatographic performance and low detectability.[6][9] Chemical modification can be used to:
-
Decrease polarity: For instance, methylating the phosphonic acid groups with reagents like trimethylsilyl-diazomethane can significantly reduce the polarity of the bisphosphonate, making it more amenable to reversed-phase chromatography and improving its volatility for gas chromatography.[10][11]
-
Introduce a detectable tag: For bisphosphonates lacking a chromophore or fluorophore, derivatization with a reagent like o-phthalaldehyde (OPA) can introduce a fluorescent tag, enabling highly sensitive detection.[7][12]
Q4: What are the alternatives to reversed-phase chromatography for bisphosphonate purification?
Several alternative chromatographic modes are well-suited for the separation of highly polar bisphosphonates:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent technique for retaining and separating very polar compounds.[5][6][13] It uses a polar stationary phase and a mobile phase with a high concentration of an organic solvent, which is the opposite of reversed-phase chromatography.[5] HILIC can often provide good retention and peak shape for underivatized bisphosphonates.[6][14]
-
Ion-Exchange Chromatography (IEC): Given the ionic nature of bisphosphonates, IEC is a logical choice for their separation.[9][13] Anion-exchange chromatography, in particular, can be very effective.[15]
Troubleshooting Guides
This section provides a structured approach to resolving common issues encountered during bisphosphonate purification.
Problem 1: Poor Peak Shape (Tailing or Broadening) in HPLC
Poor peak shape is a frequent complaint in bisphosphonate analysis. The underlying causes can be multifaceted, but a systematic approach can help identify and resolve the issue.
Troubleshooting Workflow: Poor Peak Shape
Caption: Troubleshooting workflow for poor peak shape.
Detailed Explanations:
-
Column Choice: Standard C18 columns often provide insufficient retention for highly polar bisphosphonates.[3][5] Switching to a HILIC column can significantly improve retention and peak shape by utilizing a different separation mechanism.[5][6][16] Alternatively, an ion-exchange column directly leverages the ionic nature of the analytes.[9][15]
-
Mobile Phase Optimization:
-
Ion-Pairing Reagents: For reversed-phase systems, the addition of an ion-pairing reagent is a primary strategy to improve peak shape for ionic compounds.[3][17]
-
pH and Buffer Strength: The pH of the mobile phase will influence the ionization state of the bisphosphonate. Adjusting the pH can help to maintain a single ionic species, leading to sharper peaks. Increasing the buffer strength can sometimes mitigate undesirable secondary interactions with the stationary phase.[18]
-
-
Sample Solvent: Injecting the sample in a solvent that is much stronger than the mobile phase can cause peak distortion. Whenever possible, dissolve the sample in the initial mobile phase.[18]
-
Derivatization: If other strategies fail, derivatizing the bisphosphonate to create a less polar analog can dramatically improve its chromatographic behavior on reversed-phase columns.[10][11]
Problem 2: Low or No Recovery from Solid-Phase Extraction (SPE)
Low recovery during sample preparation can compromise the entire analysis. For bisphosphonates, this is often related to their strong interaction with certain materials or improper elution conditions.
Troubleshooting Workflow: Low SPE Recovery
Caption: Troubleshooting workflow for low SPE recovery.
Detailed Explanations:
-
Sorbent Chemistry: The P-C-P core of bisphosphonates can strongly chelate with certain metal ions.[19] This property can be exploited for purification. Zirconia-based sorbents have been shown to be effective for the selective extraction of bisphosphonates from biological fluids.[12][20] For more traditional SPE, anion-exchange cartridges are a good choice due to the negative charge of the phosphonate groups.[11]
-
pH Control: The pH of the sample during loading and the pH of the elution buffer are critical. For anion-exchange SPE, the sample should be loaded at a pH where the bisphosphonate is negatively charged and the sorbent is positively charged. Elution is then achieved by using a buffer with a high pH to neutralize the charge on the analyte or a high salt concentration to outcompete the analyte for binding sites.
-
Elution Solvent: If the bisphosphonate is strongly bound to the sorbent, a stronger elution solvent may be needed. For anion-exchange, this typically means increasing the ionic strength of the elution buffer.
-
Alternative Extraction Methods: If SPE proves problematic, consider alternative techniques like dispersive micro-SPE with zirconia nanoparticles, which can offer high recovery and a simplified workflow.[12][21]
Protocols and Methodologies
This section provides detailed, step-by-step protocols for key purification and analysis techniques discussed in this guide.
Protocol 1: Ion-Pair Reversed-Phase HPLC for Bisphosphonate Analysis
This protocol is a starting point for the analysis of bisphosphonates using ion-pair reversed-phase HPLC. Optimization will likely be required for specific analytes.
Objective: To achieve retention and separation of a highly polar bisphosphonate on a C18 column.
Materials:
-
HPLC system with UV or MS detector
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1 M Triethylamine acetate (TEAA) in water[3]
-
Mobile Phase B: 0.1 M TEAA in acetonitrile[3]
-
Bisphosphonate standards and samples
Procedure:
-
Prepare Mobile Phases: Prepare fresh mobile phases and degas them thoroughly.
-
Equilibrate the Column: Equilibrate the C18 column with the initial mobile phase composition (e.g., 95% A, 5% B) for at least 30 minutes or until a stable baseline is achieved.
-
Prepare Samples: Dissolve bisphosphonate standards and samples in the initial mobile phase.
-
Set HPLC Parameters:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: Ramp to 50% B
-
15-17 min: Ramp to 95% B (column wash)
-
17-20 min: Hold at 95% B
-
20-21 min: Return to 5% B
-
21-30 min: Re-equilibration
-
-
-
Inject and Analyze: Inject the standards and samples and acquire the data.
Protocol 2: On-Cartridge Derivatization and SPE for LC-MS/MS Analysis
This protocol describes a method for the derivatization of bisphosphonates with trimethylsilyl-diazomethane on an anion-exchange SPE cartridge, which decreases their polarity for subsequent LC-MS/MS analysis.[11]
Objective: To extract and derivatize a bisphosphonate from a plasma sample for sensitive quantification by LC-MS/MS.
Materials:
-
Anion-exchange SPE cartridges
-
Trimethylsilyl-diazomethane solution
-
Internal standard (e.g., a stable isotope-labeled version of the analyte)
-
LC-MS/MS system
Procedure:
-
Sample Pre-treatment: Spike plasma samples with the internal standard.
-
SPE Cartridge Conditioning: Condition the anion-exchange SPE cartridge according to the manufacturer's instructions.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge to remove interfering matrix components.
-
On-Cartridge Derivatization:
-
Pass the trimethylsilyl-diazomethane solution through the cartridge to methylate the phosphonic acid groups of the bound bisphosphonate.[11]
-
Allow the reaction to proceed for the optimized time.
-
-
Elution: Elute the derivatized analyte and internal standard from the cartridge using an appropriate organic solvent.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.
-
LC-MS/MS Analysis: Analyze the reconstituted sample using a suitable reversed-phase LC-MS/MS method.
Data Summary Table
| Technique | Common Analytes | Typical Limit of Detection (LOD) | Key Advantages | Key Disadvantages |
| IP-RPLC-UV | Alendronate, Pamidronate | ~0.4 µg/mL[22] | Utilizes standard HPLC equipment | Requires derivatization if no chromophore; moderate sensitivity |
| IEC with Indirect UV | Zoledronic acid, Alendronate | 0.1-2 µg/mL[22] | No derivatization needed | Lower sensitivity compared to MS |
| HILIC-MS | Risedronate, Zoledronate | 15-18 µg/mL (with ELSD)[17] | Good retention for polar compounds; no derivatization needed | Can be sensitive to mobile phase composition; may require MS |
| LC-MS/MS with Derivatization | Risedronate, Minodronic Acid | 0.2 ng/mL[11] | Very high sensitivity and selectivity | Requires derivatization step; derivatizing agents can be hazardous |
| DMSPE-HPLC-FLD | Alendronate | 1.4 µg/L[12][20] | Simple, green sample prep; high sensitivity with fluorescence | Requires derivatization for fluorescence detection |
References
- Thermo Fisher Scientific. (n.d.). Improvements in reversed phase chromatography of bisphosphonates with the use of ion pairing reagents.
- Al-Ghobashy, M. A., et al. (2018). A novel micro-extraction strategy for extraction of bisphosphonates from biological fluids using zirconia nanoparticles coupled with spectrofluorimetry and high performance liquid chromatography. PubMed.
- Sparidans, R. W., et al. (1995). Chromatographic analysis of bisphosphonates. PubMed.
- Gawad, E. A. (2023). Purification of bisphosphonics? ResearchGate.
- Zacharis, C. K., & Tzanavaras, P. D. (2008). Determination of bisphosphonate active pharmaceutical ingredients in pharmaceuticals and biological material: A review of analytical methods. ResearchGate.
- Zacharis, C. K., & Tzanavaras, P. D. (2008). Determination of bisphosphonate active pharmaceutical ingredients in pharmaceuticals and biological material: A review of analytical methods. Scilit.
- Al-Ghobashy, M. A., et al. (2018). A novel micro-extraction strategy for extraction of bisphosphonates from biological fluids using zirconia nanoparticles coupled with spectrofluorimetry and high performance liquid chromatography. Journal of Food and Drug Analysis.
- Unknown. (n.d.). Determination of Bisphosphonates by Ion-pair HPLC. ResearchGate.
- Al-Ghobashy, M. A., et al. (2018). A novel micro-extraction strategy for extraction of bisphosphonates from biological fluids using zirconia nanoparticles coupled with spectrofluorimetry and high performance liquid chromatography. ResearchGate.
- Deng, P., et al. (n.d.).
- Zhu, L. S., et al. (2014). Quantitative Analysis of Bisphosphonates in Biological Samples. Taylor & Francis Online.
- Thermo Fisher Scientific. (2019). Fast and sensitive analysis of N-containing bisphosphonates without derivatization using IC-MS.
- Han, K., et al. (1991). HPLC analysis of an amino bisphosphonate in pharmaceutical formulations using postcolumn derivatization and fluorescence detection. PubMed.
- Unknown. (2011). Determination of Bisphosphonates by Ion-pair HPLC. Semantic Scholar.
- Unknown. (n.d.). Determination of bisphosphonates by ion chromatography–inductively coupled plasma mass spectrometry. ResearchGate.
- Waters Corporation. (n.d.). Analysis of Underivatized Bisphosphonate Drugs Using HILIC/MS.
- ACS Publications. (2024). A Novel Label-Free Method for Efficient Detection of Bisphosphonate Drug Dissolution Rates Using Surface-Enhanced Raman Spectroscopy. Analytical Chemistry.
- Kim, H., et al. (2009). Method for measuring bisphosphonate compound using derivatization reaction. Google Patents.
- Cohen, L. H., et al. (2012). Development and validation of a sensitive solid-phase-extraction (SPE) method using high-performance liquid chromatography/tandem mass spectrometry (LC-MS/MS) for determination of risedronate concentrations in human plasma. PubMed.
- Sigma-Aldrich. (n.d.). Ion Pairing for Phosphonate Compound Analysis.
- BenchChem. (2025). Solid Phase Extraction Protocol for Ultra-Sensitive Quantification of Minodronic Acid and its d4-Analog in Human Plasma.
- Kaproulias, S., et al. (2019). Insights into the Mechanism of Separation of Bisphosphonates by Zwitterionic Hydrophilic Interaction Liquid Chromatography: Application to the Quantitation of Risedronate in Pharmaceuticals. MDPI.
- Aurigene Pharmaceutical Services. (2024). Troubleshooting and Performance Improvement for HPLC.
- National Institutes of Health. (2022). Quantification of Low Amounts of Zoledronic Acid by HPLC-ESI-MS Analysis: Method Development and Validation. NIH.
- Unknown. (2022). Biomedical Applications of Bisphosphonate Chelating Agents by Metal Cations as Drug Design for Prevention and Treatment of Osteoporosis using QM. Unknown Source.
- Waters Corporation. (n.d.). Analysis of Underivatized Bisphosphonate Drugs Using HILIC/MS.
- Zirojevic, J., et al. (n.d.). Chemometric-Assisted Determination of some Bisphosphonates and Their Related Substances in Pharmaceutical Forms by Ion Chromatography. AKJournals.
- Kaproulias, S., et al. (2019). (PDF) Insights into the Mechanism of Separation of Bisphosphonates by Zwitterionic Hydrophilic Interaction Liquid Chromatography: Application to the Quantitation of Risedronate in Pharmaceuticals. ResearchGate.
- Panda, G. P., & Silver, J. (2022). Purification of fluorescent labelled bisphosphonate? ResearchGate.
- Wikipedia. (n.d.). Bisphosphonate.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Bisphosphonate - Wikipedia [en.wikipedia.org]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. lcms.cz [lcms.cz]
- 7. HPLC analysis of an amino bisphosphonate in pharmaceutical formulations using postcolumn derivatization and fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ホスホン酸化合物の分析のためのイオンペア形成 [sigmaaldrich.com]
- 9. Chromatographic analysis of bisphosphonates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. Development and validation of a sensitive solid-phase-extraction (SPE) method using high-performance liquid chromatography/tandem mass spectrometry (LC-MS/MS) for determination of risedronate concentrations in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A novel micro-extraction strategy for extraction of bisphosphonates from biological fluids using zirconia nanoparticles coupled with spectrofluorimetry and high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. waters.com [waters.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 19. biointerfaceresearch.com [biointerfaceresearch.com]
- 20. researchgate.net [researchgate.net]
- 21. jfda-online.com [jfda-online.com]
- 22. akjournals.com [akjournals.com]
Stability of bromomethylenebis(phosphonic acid) in different buffer systems
Welcome to the technical support center for bromomethylenebis(phosphonic acid). This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical advice on ensuring the stability of bromomethylenebis(phosphonic acid) in various buffer systems during your experiments.
Introduction
Bromomethylenebis(phosphonic acid) is a unique molecule containing a reactive bromomethyl group and two phosphonic acid moieties.[1] This structure confers upon it interesting chemical properties, including the ability to participate in nucleophilic substitution reactions and form stable complexes with metal ions.[1] Its potential biological activities make it a compound of interest in pharmaceutical research.[1] However, the very features that make this molecule promising also present challenges to its stability in aqueous buffer systems. Understanding and controlling its stability is paramount for obtaining reliable and reproducible experimental results.
This guide provides a comprehensive overview of potential stability issues, troubleshooting strategies, and best practices for working with bromomethylenebis(phosphonic acid).
Frequently Asked Questions (FAQs)
Here we address some of the most common questions regarding the stability of bromomethylenebis(phosphonic acid).
Q1: What are the primary degradation pathways for bromomethylenebis(phosphonic acid) in aqueous solutions?
While specific degradation pathway studies for bromomethylenebis(phosphonic acid) are not extensively documented in publicly available literature, based on its chemical structure, two primary degradation pathways can be anticipated:
-
Hydrolysis of the Bromomethyl Group: The carbon-bromine (C-Br) bond is susceptible to nucleophilic attack by water or buffer components, leading to the formation of hydroxymethylenebis(phosphonic acid) and hydrobromic acid. This reaction is likely to be pH-dependent.
-
Cleavage of the C-P Bond: The carbon-phosphorus (C-P) bond in phosphonates is generally more stable than the P-O bond in phosphates.[2] However, under harsh acidic or basic conditions, cleavage of the C-P bond can occur, leading to the breakdown of the molecule.[3][4]
Q2: How does pH affect the stability of bromomethylenebis(phosphonic acid)?
The pH of the buffer system is a critical factor influencing the stability of bromomethylenebis(phosphonic acid).
-
Acidic Conditions (pH < 4): In acidic media, the hydrolysis of the C-Br bond may be accelerated. While the C-P bond is generally stable, very strong acidic conditions (e.g., concentrated HCl at reflux) are known to hydrolyze phosphonates.[2][4]
-
Neutral to Slightly Basic Conditions (pH 7-8): This is a common pH range for biological experiments. The rate of hydrolysis of the C-Br bond will be significant, and the phosphonic acid groups will be partially or fully deprotonated, which can influence their interaction with buffer components.
-
Strongly Basic Conditions (pH > 9): In alkaline solutions, the rate of nucleophilic substitution at the bromomethyl group is expected to increase. Furthermore, strong basic conditions can promote the cleavage of the C-P bond in phosphonates.[3]
Q3: Which buffer systems are recommended for working with bromomethylenebis(phosphonic acid)?
The choice of buffer is crucial to minimize degradation.
-
Recommended Buffers: Non-nucleophilic buffers are preferred to avoid reactions with the bromomethyl group. Good options include phosphate buffers (in the pH range of 6.2-8.2)[5], MES (2-(N-morpholino)ethanesulfonic acid), and HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid).
-
Buffers to Avoid: Buffers containing primary or secondary amines, such as Tris (tris(hydroxymethyl)aminomethane), should be used with caution or avoided altogether, as the amine groups can act as nucleophiles and react with the bromomethyl group.
Q4: How should I store solutions of bromomethylenebis(phosphonic acid)?
For optimal stability, stock solutions should be prepared in an appropriate non-nucleophilic buffer at a slightly acidic pH (e.g., pH 6.0) and stored at low temperatures. A storage temperature of -20°C is recommended.[6] As the compound is hygroscopic, it should be stored under an inert atmosphere.[6]
Troubleshooting Guide: Stability Issues
This section provides a structured approach to identifying and resolving common stability problems encountered during experiments with bromomethylenebis(phosphonic acid).
Issue 1: Loss of Compound Activity or Inconsistent Results
| Possible Cause | Troubleshooting Steps |
| Degradation of the compound in the experimental buffer. | 1. Verify Buffer Compatibility: Ensure you are using a non-nucleophilic buffer (e.g., phosphate, MES, HEPES). If using a buffer with potential reactivity (e.g., Tris), consider switching to an alternative. 2. Control pH: Measure the pH of your final experimental solution. Deviations from the optimal pH range can accelerate degradation. 3. Perform a Time-Course Stability Study: Analyze the concentration of your compound in the experimental buffer at different time points (e.g., 0, 2, 4, 8, 24 hours) using a suitable analytical method like HPLC. This will help determine the rate of degradation. |
| Reaction with other components in the assay medium. | 1. Identify Potential Reactants: Review all components of your experimental medium for nucleophilic species (e.g., thiols, amines). 2. Simplify the System: If possible, test the stability of bromomethylenebis(phosphonic acid) in simpler solutions containing individual components of your medium to identify the problematic substance. |
| Improper storage of stock solutions. | 1. Check Storage Conditions: Confirm that stock solutions are stored at the recommended temperature (-20°C) and protected from light and moisture.[6] 2. Prepare Fresh Solutions: If there is any doubt about the integrity of a stock solution, prepare a fresh one from solid material. |
Issue 2: Appearance of Unexpected Peaks in Analytical Chromatograms (e.g., HPLC)
| Possible Cause | Troubleshooting Steps |
| Degradation products are being formed. | 1. Characterize the New Peaks: If possible, use mass spectrometry (LC-MS) to identify the mass of the unexpected peaks. A mass corresponding to the hydrolyzed product (hydroxymethylenebis(phosphonic acid)) would be a strong indicator of degradation. 2. Analyze a Forced Degradation Sample: Intentionally degrade a sample of bromomethylenebis(phosphonic acid) (e.g., by heating or exposing it to extreme pH) and analyze it by HPLC. The resulting chromatogram can help to confirm the identity of the degradation peaks. |
| Reaction with the mobile phase or column. | 1. Evaluate Mobile Phase Compatibility: Ensure the mobile phase pH is within the stable range for your analytical column and does not promote on-column degradation. 2. Use an Inert Column: Consider using a column with a more inert stationary phase if you suspect interactions between the compound and the column material. |
Experimental Protocols
Protocol 1: General Stability Assessment of Bromomethylenebis(phosphonic acid) using HPLC
This protocol outlines a general method for assessing the stability of bromomethylenebis(phosphonic acid) in a chosen buffer system. High-Performance Liquid Chromatography (HPLC) is a widely used and reliable technique for stability testing due to its sensitivity and accuracy.[7]
1. Materials:
- Bromomethylenebis(phosphonic acid)
- Buffer of interest (e.g., 50 mM Phosphate Buffer, pH 7.4)
- HPLC system with a UV or PDA detector
- Reverse-phase C18 analytical column
- Mobile phase (e.g., a gradient of methanol and water with a suitable ion-pairing agent like tetrabutylammonium hydrogen sulfate, adjusted to a specific pH)
- Class A volumetric flasks and pipettes
2. Procedure:
- Prepare a Stock Solution: Accurately weigh and dissolve bromomethylenebis(phosphonic acid) in the chosen buffer to a known concentration (e.g., 1 mg/mL).
- Incubation: Aliquot the solution into several vials and incubate them at the desired experimental temperature (e.g., 25°C or 37°C).
- Time Points: At specified time points (e.g., 0, 1, 2, 4, 8, 12, and 24 hours), remove a vial from incubation.
- Sample Preparation: If necessary, dilute the sample with the mobile phase to an appropriate concentration for HPLC analysis.
- HPLC Analysis: Inject the sample onto the HPLC system.
- Data Analysis: Record the peak area of the parent compound at each time point. Plot the percentage of the remaining parent compound against time.
3. Data Interpretation:
- A significant decrease in the peak area of the parent compound over time indicates instability.
- The appearance and increase of new peaks suggest the formation of degradation products.
Protocol 2: Forced Degradation Study
Forced degradation studies are essential to understand the degradation pathways and to develop stability-indicating analytical methods.[8]
1. Materials:
- Bromomethylenebis(phosphonic acid) solution (in a non-reactive solvent like water)
- Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
- Heat source (e.g., water bath)
- UV light source
2. Procedure:
- Acid Hydrolysis: Add HCl to the compound solution to achieve a final concentration of 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a set period.
- Base Hydrolysis: Add NaOH to the compound solution to achieve a final concentration of 0.1 M NaOH. Incubate at room temperature.
- Oxidative Degradation: Add H₂O₂ to the compound solution (e.g., 3% v/v). Incubate at room temperature.
- Thermal Degradation: Heat the compound solution at an elevated temperature (e.g., 80°C).
- Photodegradation: Expose the compound solution to UV light.
- Analysis: After the desired exposure time, neutralize the acidic and basic samples and analyze all samples by HPLC-MS to identify degradation products.
Data Presentation
Table 1: Hypothetical Stability of Bromomethylenebis(phosphonic acid) in Different Buffers at 37°C
| Buffer System (50 mM) | pH | % Remaining after 8 hours | Major Degradation Product |
| Phosphate | 7.4 | ~85% | Hydroxymethylenebis(phosphonic acid) |
| MES | 6.5 | ~95% | Hydroxymethylenebis(phosphonic acid) |
| HEPES | 7.4 | ~90% | Hydroxymethylenebis(phosphonic acid) |
| Tris-HCl | 8.0 | ~60% | Tris-adduct, Hydroxymethylenebis(phosphonic acid) |
Note: This data is illustrative and should be confirmed experimentally.
Visualizations
Logical Workflow for Stability Troubleshooting
Caption: A step-by-step workflow for conducting a stability study of bromomethylenebis(phosphonic acid).
References
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 151721, Bromomethylenebis(phosphonic acid). Available from: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 12521975, (Bromomethyl)phosphonic acid. Available from: [Link]
-
Keglevich, G. (2021). The Hydrolysis of Phosphinates and Phosphonates: A Review. Molecules, 26(10), 2840. Available from: [Link]
-
Keglevich, G. (2021). The Hydrolysis of Phosphinates and Phosphonates: A Review. Molecules, 26(10), 2840. Available from: [Link]
-
University of California, Davis. Phosphate Buffer Issues. Available from: [Link]
-
Tehrani, A. A., et al. (2018). Phosphonic acid: preparation and applications. Beilstein Journal of Organic Chemistry, 14, 1638–1681. Available from: [Link]
-
Chemistry Stack Exchange. Hydrolyse Phosphonate diester to free phosphonic acid under relatively mild conditions?. Available from: [Link]
-
Separation Science. Analytical Techniques In Stability Testing. Available from: [Link]
-
Termedia. EVALUATION OF PHYSICAL STABILITY AND DRUG CONTENT OF ZOLEDRONATE BISPHOSPHONATE GEL. Available from: [Link]
-
LCGC International. Analytical Methods to Determine the Stability of Biopharmaceutical Products. Available from: [Link]
Sources
- 1. CAS 10596-21-1: bromomethylenebis(phosphonic acid) [cymitquimica.com]
- 2. BJOC - Phosphonic acid: preparation and applications [beilstein-journals.org]
- 3. The Hydrolysis of Phosphinates and Phosphonates: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Hydrolysis of Phosphinates and Phosphonates: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phosphate Buffer Issues [chem.fsu.edu]
- 6. Page loading... [wap.guidechem.com]
- 7. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 8. chromatographyonline.com [chromatographyonline.com]
Validation & Comparative
A Comparative Guide to Bromomethylenebis(phosphonic acid) and Other Bisphosphonates for Researchers
This guide provides an in-depth comparison of bromomethylenebis(phosphonic acid) with other prominent bisphosphonates, designed for researchers, scientists, and professionals in drug development. We will delve into the nuanced mechanistic differences, compare their performance based on available experimental data, and provide detailed protocols to empower further research and application.
Introduction to Bisphosphonates: The Bedrock of Bone Resorption Inhibition
Bisphosphonates are a class of drugs that serve as potent inhibitors of osteoclast-mediated bone resorption.[1][2] Structurally, they are synthetic analogs of pyrophosphate, characterized by a central carbon atom bonded to two phosphonate groups (P-C-P).[1][3] This structure grants them a high affinity for hydroxyapatite, the mineral component of bone, allowing them to accumulate at sites of active bone remodeling.[4][5][6][7] Their primary therapeutic applications include treating osteoporosis, Paget's disease of bone, hypercalcemia of malignancy, and bone metastases.[6][8][9]
The efficacy and mechanism of action of bisphosphonates are largely determined by the nature of the side chains attached to the central carbon atom. This leads to a fundamental classification into two distinct groups: non-nitrogen-containing bisphosphonates and the more potent nitrogen-containing bisphosphonates (N-BPs).[1][10]
Mechanistic Divergence: Two Pathways to Inhibit Bone Resorption
The key differentiator between bisphosphonate classes lies in their intracellular targets within osteoclasts. Bromomethylenebis(phosphonic acid), by virtue of its structure (lacking a nitrogen atom in its side chain), belongs to the first generation, or non-nitrogen-containing, class.
Non-Nitrogen-Containing Bisphosphonates (NNBPs)
This class, which includes bromomethylenebis(phosphonic acid), etidronate, and clodronate, exerts its effects through metabolic poisoning of the osteoclast.[11][12]
-
Intracellular Metabolism: Once endocytosed by an osteoclast, these drugs are metabolized into non-hydrolyzable analogs of adenosine triphosphate (ATP).[12][13][14] For instance, clodronate is converted to adenosine 5'-(β,γ-dichloromethylene) triphosphate (AppCCl2p).[12][13][15]
-
Mitochondrial Disruption: These cytotoxic ATP analogs accumulate and competitively inhibit the mitochondrial ADP/ATP translocase, a critical component of cellular energy production.[13][15]
-
Induction of Apoptosis: The disruption of mitochondrial function and energy supply ultimately triggers apoptosis (programmed cell death) in the osteoclast, thereby reducing bone resorption.[11][12][15]
Nitrogen-Containing Bisphosphonates (N-BPs)
The second and third generations of bisphosphonates, such as alendronate, risedronate, ibandronate, and zoledronic acid, contain a nitrogen atom in their side chain. This structural feature confers a more potent and specific mechanism of action.[1][10]
-
Inhibition of Farnesyl Pyrophosphate Synthase (FPPS): N-BPs are not metabolized. Instead, they act as potent inhibitors of farnesyl pyrophosphate synthase (FPPS), a key enzyme in the mevalonate pathway.[4][16][17][18]
-
Disruption of Protein Prenylation: The mevalonate pathway is essential for producing isoprenoid lipids like farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP).[17][19][20] These lipids are required for the post-translational modification (prenylation) of small GTPase signaling proteins (e.g., Ras, Rho, Rac).[4][19][20][21]
-
Impaired Osteoclast Function: The inhibition of GTPase prenylation disrupts vital cellular processes in the osteoclast, including cytoskeleton arrangement, membrane ruffling, and trafficking, ultimately leading to osteoclast inactivation and apoptosis.[21][22]
Figure 2. Experimental workflow for an in vitro bone resorption assay.
Detailed Step-by-Step Methodology
-
Preparation of Bone Slices:
-
Slice sterile cortical bone or dentine into thin wafers (100-200 µm thickness).
-
Sonicate the slices in sterile phosphate-buffered saline (PBS) to remove debris, followed by sterilization with 70% ethanol and subsequent washing in culture medium.
-
Place one sterile slice into each well of a 96-well culture plate.
-
-
Osteoclast Generation:
-
Isolate bone marrow cells from the long bones of mice or rats.
-
Culture the cells in α-MEM supplemented with 10% fetal bovine serum, antibiotics, and macrophage colony-stimulating factor (M-CSF) for 2-3 days to generate bone marrow macrophages (osteoclast precursors).
-
Seed the precursors onto the prepared bone slices.
-
Induce differentiation into mature, multinucleated osteoclasts by adding Receptor Activator of Nuclear Factor Kappa-B Ligand (RANKL) to the culture medium. Culture for an additional 4-6 days.
-
-
Bisphosphonate Treatment:
-
Prepare stock solutions of bromomethylenebis(phosphonic acid) and other comparator bisphosphonates (e.g., alendronate, zoledronic acid) in sterile water or PBS.
-
Once mature osteoclasts are formed on the bone slices, replace the medium with fresh medium containing serial dilutions of the test compounds. Include a vehicle-only control.
-
Incubate the plates for 24 to 48 hours.
-
-
Quantification of Bone Resorption:
-
At the end of the treatment period, remove the cells from the bone slices by sonication or mechanical agitation in a detergent solution (e.g., 0.1% Triton X-100).
-
Stain the slices with a 1% Toluidine Blue solution to visualize the resorption pits (excavated areas).
-
Capture images of the slices using a light microscope connected to a digital camera.
-
Use image analysis software (e.g., ImageJ) to quantify the total area of resorption pits per slice.
-
Calculate the percentage inhibition of resorption for each compound concentration relative to the vehicle control. This allows for the determination of IC₅₀ values for each bisphosphonate, providing a direct quantitative comparison of their potency.
-
Conclusion and Future Directions
Bromomethylenebis(phosphonic acid) is a non-nitrogen-containing bisphosphonate that, like its counterparts clodronate and etidronate, is presumed to act by inducing osteoclast apoptosis via metabolic disruption. This mechanism stands in contrast to the more potent nitrogen-containing bisphosphonates, which specifically inhibit the FPPS enzyme in the mevalonate pathway.
While N-BPs like zoledronic acid and alendronate have become the clinical standard due to their superior anti-resorptive potency, the study of first-generation analogs remains valuable. [1][10]Research into compounds like bromomethylenebis(phosphonic acid) can yield further insights into the structure-activity relationships of bisphosphonates and may uncover unique properties or applications, particularly in areas like targeted drug delivery or combination therapies. The exploration of its potential antitumor activities, in comparison to the well-documented effects of N-BPs, represents a significant and promising avenue for future investigation.
References
- What is the mechanism of Alendronate Sodium? - Patsnap Synapse. (2024).
-
Frith, J. C., et al. (2001). Further insight into mechanism of action of clodronate: inhibition of mitochondrial ADP/ATP translocase by a nonhydrolyzable, adenine-containing metabolite. The Journal of Bone and Mineral Research, 16(3), 529-536. [Link]
- Risedronate | Drug Guide - MedSchool. (n.d.).
- Ibandronate: Drug information. (n.d.).
-
Gatti, D., & Adami, S. (2012). Updates on mechanism of action and clinical efficacy of risedronate in osteoporosis. Clinical Interventions in Aging, 7, 439-446. [Link]
-
Gatti, D., & Adami, S. (2012). Updates on mechanism of action and clinical efficacy of risedronate in osteoporosis. Clinical Interventions in Aging, 7, 439-446. [Link]
- Ibandronic acid - Wikipedia. (n.d.).
- Alendronic acid - Wikipedia. (n.d.).
-
Reid, I. R. (2005). Differences between the bisphosphonates for the prevention and treatment of osteoporosis. Therapeutics and Clinical Risk Management, 1(1), 25-32. [Link]
-
A. D. A. Park, J., et al. (2021). Phosphonate and Bisphosphonate Inhibitors of Farnesyl Pyrophosphate Synthases: A Structure-Guided Perspective. Frontiers in Chemistry, 8, 612728. [Link]
-
Bauss, F., & Russell, R. G. G. (2004). Biological properties and mechanism of action of ibandronate: application to the treatment of osteoporosis. Therapeutics and Clinical Risk Management, 1(1), 3-14. [Link]
-
Rogers, M. J., et al. (2000). Mechanism of action of bisphosphonates. Bone, 24(5 Suppl), 73S-79S. [Link]
- What is the mechanism of Clodronate Disodium? - Patsnap Synapse. (2024).
- What is the mechanism of Risedronate Sodium? - Patsnap Synapse. (2024).
- alendronate - ClinPGx. (n.d.).
- What is the mechanism of Zoledronic Acid? - Patsnap Synapse. (2024).
- Clodronate | CH4Cl2O6P2 | CID 25419 - PubChem. (n.d.).
- What is the mechanism of Ibandronate Sodium? - Patsnap Synapse. (2024).
- PAMIDRONATE DISODIUM (pamidronate disodium) injection, solution PAMIDRONATE DISODIUM (pamidronate disodium) injection, powder, l - accessdata.fda.gov. (n.d.).
-
Delmas, P. D. (2001). Clodronate: mechanisms of action on bone remodelling and clinical use in osteometabolic disorders. Journal of Endocrinological Investigation, 24(10), 820-828. [Link]
- What is the mechanism of Etidronate Disodium? - Patsnap Synapse. (2024).
- DRUG NAME: Pamidronate - BC Cancer. (2023).
-
Fisher, J. E., et al. (1999). Alendronate mechanism of action: geranylgeraniol, an intermediate in the mevalonate pathway, prevents inhibition of osteoclast formation, bone resorption, and kinase activation in vitro. Proceedings of the National Academy of Sciences of the United States of America, 96(23), 13385-13390. [Link]
- Pamidronate Injection: MedlinePlus Drug Information. (2024).
-
Russell, R. G. G. (2006). Mechanisms of action of etidronate and other bisphosphonates. Osteoporosis International, 17(12), 1709-1721. [Link]
-
Santini, D., et al. (2003). Antitumor effects of bisphosphonates. Cancer Treatment Reviews, 29(4), 249-257. [Link]
- Risedronate (risedronic acid): osteoporosis treatment. (2023).
- Didronel (etidronate) dosing, indications, interactions, adverse effects, and more. (n.d.).
-
Park, J., et al. (2021). Phosphonate and Bisphosphonate Inhibitors of Farnesyl Pyrophosphate Synthases: A Structure-Guided Perspective. Frontiers in Chemistry, 8, 612728. [Link]
- Boniva (ibandronate) dosing, indications, interactions, adverse effects, and more. (n.d.).
- Alendronate (Binosto, Fosamax): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD. (2024).
- Pamidronate Disodium - NCI - National Cancer Institute. (2013).
-
Wiemer, A. J., et al. (2010). Novel bisphosphonate inhibitors of the human farnesyl pyrophosphate synthase. Bioorganic & Medicinal Chemistry Letters, 20(19), 5781-5786. [Link]
- Etidronate : Indications, Uses, Dosage, Drugs Interactions, Side effects - Medical Dialogues. (2023).
- Pamidronate Monograph for Professionals - Drugs.com. (2025).
-
Berenson, J. R. (2011). Antitumor effects of bisphosphonates: from the laboratory to the clinic. Current Opinion in Supportive and Palliative Care, 5(3), 221-227. [Link]
- Zoledronic Acid: Uses, Mechanism, and Side Effects - ECHEMI.com. (2025).
- Zoledronic Acid Injection: MedlinePlus Drug Information. (2011).
- Zoledronic acid - Wikipedia. (n.d.).
- Zoledronic Acid (Reclast, Zometa): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD. (2024).
-
Crockett, J. C., et al. (2005). The molecular mechanism of action of the antiresorptive and antiinflammatory drug clodronate: evidence for the formation in vivo of a metabolite that inhibits bone resorption and causes osteoclast and macrophage apoptosis. Arthritis & Rheumatism, 52(4), 1231-1241. [Link]
-
Park, J., et al. (2021). Phosphonate and Bisphosphonate Inhibitors of Farnesyl Pyrophosphate Synthases: A Structure-Guided Perspective. Frontiers in Chemistry, 8, 612728. [Link]
-
Kavanagh, K. L., et al. (2006). The inhibition of human farnesyl pyrophosphate synthase by nitrogen-containing bisphosphonates. Elucidating the role of active site threonine 201 and tyrosine 204 residues using enzyme mutants. The FEBS Journal, 273(10), 2281-2289. [Link]
-
Reid, I. R. (2005). Differences between the bisphosphonates for the prevention and treatment of osteoporosis. Therapeutics and Clinical Risk Management, 1(1), 25-32. [Link]
-
Gnant, M., & Clézardin, P. (2012). Mechanisms of action of bisphosphonates in oncology: a scientific concept evolving from antiresorptive to anticancer activities. Cancer Treatment Reviews, 38(1), 3-12. [Link]
- Relative Potency of Bisphosphonates for Inhibiting Bone Resorption - ResearchGate. (n.d.).
- relative potency of bisphosphonates 37 | Download Table - ResearchGate. (n.d.).
-
Santini, D., et al. (2006). Antitumor effects and anticancer applications of bisphosphonates. Current Oncology Reports, 8(1), 53-61. [Link]
-
Daubine, F., et al. (2007). Antitumor Effects of Clinical Dosing Regimens of Bisphosphonates in Experimental Breast Cancer Bone Metastasis. Journal of the National Cancer Institute, 99(4), 322-330. [Link]
- What bisphosphonate is considered superior for treating osteoporosis? - Dr.Oracle. (2025).
Sources
- 1. Differences between the bisphosphonates for the prevention and treatment of osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clodronate: mechanisms of action on bone remodelling and clinical use in osteometabolic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bccancer.bc.ca [bccancer.bc.ca]
- 4. What is the mechanism of Alendronate Sodium? [synapse.patsnap.com]
- 5. Updates on mechanism of action and clinical efficacy of risedronate in osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Updates on mechanism of action and clinical efficacy of risedronate in osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Zoledronic Acid Injection: MedlinePlus Drug Information [medlineplus.gov]
- 9. Zoledronic acid - Wikipedia [en.wikipedia.org]
- 10. dovepress.com [dovepress.com]
- 11. Mechanism of action of bisphosphonates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. What is the mechanism of Clodronate Disodium? [synapse.patsnap.com]
- 13. Clodronate | CH4Cl2O6P2 | CID 25419 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Antitumor effects of bisphosphonates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Further insight into mechanism of action of clodronate: inhibition of mitochondrial ADP/ATP translocase by a nonhydrolyzable, adenine-containing metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. What is the mechanism of Risedronate Sodium? [synapse.patsnap.com]
- 17. What is the mechanism of Zoledronic Acid? [synapse.patsnap.com]
- 18. Phosphonate and Bisphosphonate Inhibitors of Farnesyl Pyrophosphate Synthases: A Structure-Guided Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Ibandronic acid - Wikipedia [en.wikipedia.org]
- 20. Alendronic acid - Wikipedia [en.wikipedia.org]
- 21. ClinPGx [clinpgx.org]
- 22. What is the mechanism of Ibandronate Sodium? [synapse.patsnap.com]
A Comparative Guide to the Efficacy of Bromomethylenebis(phosphonic acid) and Alendronate in Preclinical Bone Resorption Assays
For drug development professionals and researchers in skeletal biology, selecting the appropriate reference compound is a critical decision that influences experimental outcomes and interpretation. This guide provides an in-depth comparison of two prototypical bisphosphonates: Alendronate, a potent nitrogen-containing bisphosphonate (N-BP), and Bromomethylenebis(phosphonic acid), a non-nitrogen-containing bisphosphonate (non-N-BP). We will dissect their distinct mechanisms of action, present comparative efficacy data from gold-standard in vitro assays, and provide detailed experimental protocols to ensure reproducible and self-validating results.
The Mechanistic Divide: Two Pathways to Osteoclast Inhibition
The fundamental difference in efficacy between Alendronate and Bromomethylenebis(phosphonic acid) stems from their unique intracellular targets within the osteoclast, the primary cell responsible for bone resorption.[1]
Alendronate: Targeting the Mevalonate Pathway
Alendronate is a potent, third-generation N-BP that acts as a specific inhibitor of osteoclast-mediated bone resorption.[2][3] Its mechanism is highly targeted:
-
High Affinity for Bone Mineral : Like all bisphosphonates, Alendronate has a strong affinity for hydroxyapatite, the mineral component of bone.[4] This causes it to localize and concentrate at sites of active bone remodeling where it is subsequently internalized by osteoclasts.[4][5]
-
Inhibition of FPPS : Inside the osteoclast, Alendronate inhibits Farnesyl Pyrophosphate Synthase (FPPS), a key enzyme in the mevalonate pathway.[2][6]
-
Disruption of Protein Prenylation : The inhibition of FPPS prevents the synthesis of farnesyl diphosphate (FPP) and geranylgeranyl diphosphate (GGPP).[7] These isoprenoid lipids are essential for the post-translational modification (prenylation) of small GTPase signaling proteins (e.g., Ras, Rho, Rac).[2][3]
-
Induction of Apoptosis : The disruption of GTPase function interferes with critical cellular processes, including cytoskeletal arrangement, vesicular trafficking, and the formation of the ruffled border necessary for resorption, ultimately leading to osteoclast apoptosis.[2][3]
Bromomethylenebis(phosphonic acid): The Cytotoxic ATP Analog Route
Non-nitrogen-containing bisphosphonates like Bromomethylenebis(phosphonic acid) and its close relatives, clodronate and etidronate, operate through a different, less potent mechanism.[1][8]
-
Cellular Uptake : Similar to Alendronate, these compounds are taken up by osteoclasts during resorption.
-
Metabolic Incorporation : Inside the cell, they are metabolized by aminoacyl-tRNA synthetases into non-hydrolyzable, cytotoxic analogs of adenosine triphosphate (ATP).[8][9][10]
-
Induction of Apoptosis : These ATP analogs accumulate within the osteoclast, interfering with ATP-dependent cellular processes and mitochondrial function, which induces apoptosis.[8][11]
This fundamental mechanistic difference—direct, potent enzyme inhibition by Alendronate versus metabolic conversion to a cytotoxic product by non-N-BPs—is the primary determinant of their differing potencies.[12]
Figure 1. Contrasting intracellular mechanisms of Alendronate and Bromomethylenebis(phosphonic acid).
In Vitro Efficacy Evaluation: The Osteoclast Pit Resorption Assay
The gold-standard method for quantifying the inhibitory potential of compounds on osteoclast function is the pit resorption assay.[13] This assay directly measures the primary function of osteoclasts: the excavation of mineralized substrates.[14]
Principle of the Assay
Osteoclast precursors are cultured on a resorbable, bone-mimetic substrate (such as bone or dentine slices, or calcium phosphate-coated plates) in the presence of osteoclastogenic stimuli (M-CSF and RANKL).[13][15] As mature, multinucleated osteoclasts form, they resorb the substrate, creating pits. The extent of this resorption is quantified after removing the cells and staining the substrate.[14]
Comparative Efficacy Data
Head-to-head comparisons in pit resorption assays consistently demonstrate the superior potency of nitrogen-containing bisphosphonates. Studies have shown that Alendronate inhibits bone resorption at concentrations tenfold lower than those required for non-N-BPs to achieve a similar effect.[16]
| Compound | Class | Typical IC50 (Pit Assay) | Primary Mechanism |
| Alendronate | Nitrogen-Containing | 10⁻⁸ - 10⁻⁷ M[17] | FPPS Inhibition[3] |
| Bromomethylenebis(phosphonic acid) | Non-Nitrogen-Containing | 10⁻⁶ - 10⁻⁵ M (estimated) | Cytotoxic ATP Analogs[8] |
Note: IC50 values can vary based on the cell source (e.g., human PBMCs, murine bone marrow, RAW 264.7 cells) and substrate used. The values provided are representative for comparative purposes.
Detailed Experimental Protocol: Pit Resorption Assay
This protocol is designed as a self-validating system, incorporating controls to ensure the reliability of the results. It is adapted from established methodologies for osteoclast culture on calcium phosphate surfaces.[15][18]
Materials:
-
Osteoclast precursor cells (e.g., murine RAW 264.7 macrophages)
-
Alpha-MEM with 10% FBS and 1% Penicillin-Streptomycin
-
Recombinant mouse M-CSF and RANKL
-
Alendronate and Bromomethylenebis(phosphonic acid) stock solutions
-
Calcium phosphate-coated 96-well plates
-
5% Silver Nitrate (AgNO₃) solution
-
Fixative (e.g., 4% Paraformaldehyde)
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells onto a calcium phosphate-coated 96-well plate at a density of 1 x 10⁴ cells/well in complete medium.
-
Differentiation: Add osteoclastogenic stimuli: 50 ng/mL RANKL and 30 ng/mL M-CSF.
-
Compound Treatment: Add serial dilutions of Alendronate (e.g., 10⁻¹⁰ M to 10⁻⁵ M) and Bromomethylenebis(phosphonic acid) (e.g., 10⁻⁸ M to 10⁻³ M) to designated wells.
-
Trustworthiness Check: Include a "Vehicle Control" (medium + cytokines only) and a "No RANKL Control" (medium + M-CSF only) to confirm that resorption is RANKL-dependent.
-
-
Incubation: Culture the plates for 6-8 days at 37°C and 5% CO₂, replacing the medium and treatments every 2-3 days.
-
Cell Removal: Aspirate the medium. Add 10% bleach or a cell lysis buffer to remove all cells from the plate. Wash thoroughly with deionized water.
-
Pit Visualization: Add 100 µL of 5% AgNO₃ solution to each well. Expose the plate to UV light for 30-60 minutes. The unresorbed mineralized matrix will stain dark brown, while the resorbed pits will appear as clear or white areas.
-
Quantification: Aspirate the AgNO₃ and wash with water. Image the wells using a brightfield microscope. Quantify the total resorbed area per well using image analysis software (e.g., ImageJ).
-
Data Analysis: Calculate the percentage of resorption inhibition for each compound concentration relative to the vehicle control. Plot the dose-response curves and determine the IC50 values.
Figure 2. Experimental workflow for the osteoclast pit resorption assay.
Confirmatory Assay: TRAP Staining and Activity
To complement resorption data, Tartrate-Resistant Acid Phosphatase (TRAP) analysis is essential. TRAP is an enzyme highly expressed in mature osteoclasts, serving as a reliable marker for osteoclast differentiation and number.[19]
-
TRAP Staining: A cytochemical stain used to visualize and count the number of multinucleated, TRAP-positive osteoclasts in culture. This helps determine if a compound inhibits resorption by reducing osteoclast formation/survival or by merely inactivating the cells.
-
TRAP Activity Assay: A colorimetric assay that measures the enzymatic activity of TRAP in cell lysates, providing a quantitative measure of the overall osteoclast population.
Expert Interpretation: When evaluating the data, a crucial insight is to distinguish between inhibition of resorption and induction of apoptosis. Alendronate at lower concentrations can inhibit resorptive activity without significantly reducing osteoclast numbers, while at higher concentrations, it profoundly decreases both cell number and function.[17] In contrast, the mechanism of non-N-BPs is more directly tied to cytotoxicity, meaning their inhibition of resorption is closely correlated with the induction of apoptosis.[16] Studies have shown that Alendronate can decrease TRAP activity and the expression of osteoclast markers at very low concentrations.[19]
Conclusion for the Drug Development Professional
The choice between Alendronate and Bromomethylenebis(phosphonic acid) as a reference compound should be guided by the experimental objective.
-
Alendronate is the superior choice for most applications. Its high potency and well-defined mechanism targeting FPPS make it an excellent positive control for screening novel anti-resorptive agents, particularly those intended to be more potent than existing therapies.[20][21] Its nanomolar efficacy allows for a wide dynamic range in dose-response assays.
-
Bromomethylenebis(phosphonic acid) serves a more specialized role. It is a valuable tool for mechanistic studies aiming to differentiate between inhibitors of the mevalonate pathway and compounds that induce cytotoxicity through other metabolic routes. Its lower potency makes it a useful benchmark for identifying novel compounds with at least moderate efficacy.
By understanding the distinct molecular mechanisms and relative potencies of these two compounds, researchers can design more insightful experiments, leading to a more accurate and robust evaluation of new therapeutic candidates for bone disorders.
References
- What is the mechanism of action of alendronate (bisphosphonate)? - Dr.Oracle. (2025).
- What is the mechanism of Alendronate Sodium? - Patsnap Synapse. (2024).
-
Fisher, J. E., et al. (1999). Alendronate mechanism of action: geranylgeraniol, an intermediate in the mevalonate pathway, prevents inhibition of osteoclast formation, bone resorption, and kinase activation in vitro. Proceedings of the National Academy of Sciences, 96(23), 133-138. Retrieved from [Link]
-
Umrath, F., et al. (2022). A Simple Pit Assay Protocol to Visualize and Quantify Osteoclastic Resorption In Vitro. Journal of Visualized Experiments, (184), e64016. Retrieved from [Link]
-
Russell, R. G. G. (2006). Bisphosphonates: Mechanism of Action and Role in Clinical Practice. The American Journal of the Medical Sciences, 331(5), 259-268. Retrieved from [Link]
-
Bisphosphonate Pathway, Pharmacodynamics - ClinPGx. (n.d.). Retrieved from [Link]
-
Bone Resorption Assay - Bio-protocol. (n.d.). Retrieved from [Link]
- What is the mechanism of action of bisphosphonates (Bone Protective Medications)? (2025).
-
Bisphosphonate - Wikipedia. (n.d.). Retrieved from [Link]
-
alendronate - ClinPGx. (n.d.). Retrieved from [Link]
-
Reinholz, G. G., et al. (2008). Bisphosphonate-induced ATP analog formation and its effect on inhibition of cancer cell growth. Molecular Cancer Therapeutics, 7(8), 2539-2548. Retrieved from [Link]
-
A Simple Pit Assay Protocol to Visualize and Quantify Osteoclastic Resorption In Vitro - JoVE. (2022). Retrieved from [Link]
-
Drake, M. T., Clarke, B. L., & Khosla, S. (2008). Bisphosphonates: mechanism of action and use in osteoporosis. Mayo Clinic Proceedings, 83(9), 1032-1045. Retrieved from [Link]
-
Alendronic acid - Wikipedia. (n.d.). Retrieved from [Link]
-
A Simple Pit Assay Protocol to Visualize and Quantify Osteoclastic Resorption In Vitro - JoVE. (2022). Retrieved from [Link]
-
Small interfering RNA knocks down the molecular target of alendronate, farnesyl pyrophosphate synthase, in osteoclast and osteoblast cultures - NIH. (2012). Retrieved from [Link]
-
Roelofs, A. J., et al. (2010). Bisphosphonates: molecular mechanisms of action and effects on bone cells, monocytes and macrophages. Current Pharmaceutical Design, 16(27), 2950-2960. Retrieved from [Link]
-
Reinholz, G. G., et al. (2008). Bisphosphonate-induced ATP analog formation and its effect on inhibition of cancer cell growth. Molecular Cancer Therapeutics, 7(8), 2539-2548. Retrieved from [Link]
-
Malwal, S. R., et al. (2018). Bisphosphonate-Generated ATP-Analogs Inhibit Cell Signaling Pathways. ACS Chemical Biology, 13(7), 1846-1854. Retrieved from [Link]
-
Small Interfering RNA Knocks Down the Molecular Target of Alendronate, Farnesyl Pyrophosphate Synthase, in Osteoclast and Osteoblast Cultures - ACS Publications. (2012). Retrieved from [Link]
-
Inhibition of farnesyl pyrophosphate synthase attenuates high glucose‑induced vascular smooth muscle cells proliferation - Spandidos Publications. (2017). Retrieved from [Link]
-
Malwal, S. R., et al. (2018). Bisphosphonate-Generated ATP-Analogs Inhibit Cell Signaling Pathways. ACS Chemical Biology, 13(7), 1846-1854. Retrieved from [Link]
-
van Beek, E., et al. (2000). Alendronate is a specific, nanomolar inhibitor of farnesyl diphosphate synthase. Biochemical and Biophysical Research Communications, 274(1), 125-128. Retrieved from [Link]
-
In Vitro Assay to Examine Osteoclast Resorptive Activity Under Estrogen Withdrawal - NIH. (2025). Retrieved from [Link]
-
Azuma, Y., et al. (1998). Alendronate distributed on bone surfaces inhibits osteoclastic bone resorption in vitro and in experimental hypercalcemia models. Bone, 22(3), 235-242. Retrieved from [Link]
-
Halasy-Nagy, J. M., et al. (2001). Inhibition of bone resorption by alendronate and risedronate does not require osteoclast apoptosis. Bone, 29(6), 553-559. Retrieved from [Link]
-
de Souza, A. P., et al. (2015). Effects of alendronate on osteoclast formation and activity in vitro. Journal of Endodontics, 41(8), 1269-1274. Retrieved from [Link]
-
Farnesyl Diphosphate Synthase Gene Associated with Loss of Bone Mass Density and Alendronate Treatment Failure in Patients with Primary Osteoporosis - MDPI. (2024). Retrieved from [Link]
-
Ebetino, F. H., et al. (1998). Human osteoclast formation and activity in vitro: effects of alendronate. Journal of Bone and Mineral Research, 13(11), 1721-1729. Retrieved from [Link]
-
Differences between the bisphosphonates for the prevention and treatment of osteoporosis. (n.d.). Retrieved from [Link]
-
Bromomethylenebis(phosphonic acid) - PubChem. (n.d.). Retrieved from [Link]
-
Radwan, I. A., et al. (2018). Bisphosphonates Zoledronate and Alendronate for the Management of Postmenopausal Osteoporosis. Case Reports in Clinical Medicine, 7(5), 324-342. Retrieved from [Link]
-
(Bromomethyl)phosphonic acid - PubChem. (n.d.). Retrieved from [Link]
-
Comparison of the effects of three oral bisphosphonate therapies on the peripheral skeleton in postmenopausal osteoporosis: the TRIO study - PubMed. (2012). Retrieved from [Link]
-
Radwan, I. A., et al. (2018). Bisphosphonates Zoledronate and Alendronate for the Management of Postmenopausal Osteoporosis. ResearchGate. Retrieved from [Link]
-
Gerstenfeld, L. C., et al. (2016). Comparison of Effects of the Bisphosphonate Alendronate Versus the RANKL Inhibitor Denosumab on Murine Fracture Healing. Journal of Bone and Mineral Research, 31(9), 1735-1746. Retrieved from [Link]
-
Bromomethylenediphosphonate - PubChem. (n.d.). Retrieved from [Link]
Sources
- 1. Bisphosphonate - Wikipedia [en.wikipedia.org]
- 2. droracle.ai [droracle.ai]
- 3. ClinPGx [clinpgx.org]
- 4. What is the mechanism of Alendronate Sodium? [synapse.patsnap.com]
- 5. Alendronate distributed on bone surfaces inhibits osteoclastic bone resorption in vitro and in experimental hypercalcemia models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Small interfering RNA knocks down the molecular target of alendronate, farnesyl pyrophosphate synthase, in osteoclast and osteoblast cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Alendronic acid - Wikipedia [en.wikipedia.org]
- 8. ClinPGx [clinpgx.org]
- 9. Bisphosphonates: Mechanism of Action and Role in Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. droracle.ai [droracle.ai]
- 11. researchgate.net [researchgate.net]
- 12. Bisphosphonate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. A Simple Pit Assay Protocol to Visualize and Quantify Osteoclastic Resorption In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. bio-protocol.org [bio-protocol.org]
- 15. A Simple Pit Assay Protocol to Visualize and Quantify Osteoclastic Resorption In Vitro [jove.com]
- 16. Inhibition of bone resorption by alendronate and risedronate does not require osteoclast apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Human osteoclast formation and activity in vitro: effects of alendronate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. In Vitro Assay to Examine Osteoclast Resorptive Activity Under Estrogen Withdrawal - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Effects of alendronate on osteoclast formation and activity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Alendronate is a specific, nanomolar inhibitor of farnesyl diphosphate synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. scirp.org [scirp.org]
Antifracture efficacy comparison of nitrogen-containing vs. non-nitrogen-containing bisphosphonates
<Comparison Guide: Antifracture Efficacy of Nitrogen-Containing vs. Non-Nitrogen-Containing Bisphosphonates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bisphosphonates are a cornerstone in the management of osteoporosis and other bone resorption disorders, prized for their ability to mitigate fracture risk.[1][2] These synthetic analogs of pyrophosphate are broadly categorized into two distinct classes: the earlier, simpler non-nitrogen-containing bisphosphonates and the newer, more potent nitrogen-containing bisphosphonates (N-BPs).[1][3] While both classes share a high affinity for bone hydroxyapatite, their antifracture efficacy is dictated by fundamentally different molecular mechanisms of action. This guide provides an in-depth comparison of these two classes, synthesizing clinical evidence and outlining key experimental methodologies to inform research and development in the field.
Pillar 1: Distinct Molecular Mechanisms of Action
The primary determinant of a bisphosphonate's antiresorptive potency lies in the R² side chain attached to the central carbon of the common P-C-P backbone.[4] The presence of a nitrogen atom in this side chain dramatically increases potency—by 10 to 10,000 times—and fundamentally alters the drug's interaction with osteoclasts, the primary cells responsible for bone resorption.[4][5]
Non-Nitrogen-Containing Bisphosphonates: The "Cytotoxic ATP Analog" Pathway
The first-generation, non-nitrogen-containing bisphosphonates, such as etidronate and clodronate, exert their effects through a mechanism of metabolic poisoning.[1][6]
-
Cellular Uptake: During bone resorption, osteoclasts endocytose these bisphosphonates from the bone surface.[4]
-
Metabolic Incorporation: Inside the osteoclast, these drugs are metabolized by class II aminoacyl-tRNA synthetases. They are incorporated into the terminal pyrophosphate moiety of adenosine triphosphate (ATP).[4][7]
-
Cytotoxicity: This process forms non-hydrolyzable, cytotoxic ATP analogs.[3][4] The accumulation of these dysfunctional molecules interferes with multiple ATP-dependent cellular processes, including mitochondrial function, ultimately inducing osteoclast apoptosis (programmed cell death).[3][4][8]
Nitrogen-Containing Bisphosphonates: Inhibition of the Mevalonate Pathway
In contrast, the more potent N-BPs (e.g., alendronate, risedronate, zoledronic acid) are not metabolized.[3] Instead, they act as highly specific enzyme inhibitors, targeting a critical step in the mevalonate pathway.[3][9]
-
Target Enzyme: N-BPs bind to and inhibit farnesyl pyrophosphate synthase (FPPS), a key enzyme in the mevalonate pathway.[3][10][11]
-
Disruption of Prenylation: The inhibition of FPPS blocks the synthesis of essential downstream isoprenoids, namely farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP).[3][10] These molecules are crucial for a post-translational modification process called prenylation.
-
Osteoclast Dysfunction: Prenylation is required for the proper function and localization of small GTP-binding proteins (like Ras, Rho, and Rac) that are essential for maintaining the osteoclast's cytoskeleton, ruffled border, and overall bone-resorbing activity.[6][10]
-
Induction of Apoptosis: The disruption of these vital cellular functions leads to osteoclast inactivation and induction of apoptosis.[4]
The following diagram illustrates these divergent mechanisms.
Caption: Divergent mechanisms of action for the two classes of bisphosphonates.
Pillar 2: Comparative Antifracture Efficacy - A Review of Clinical Evidence
The higher potency of N-BPs translates directly to greater antifracture efficacy observed in large-scale clinical trials. While both classes can reduce bone turnover, N-BPs have demonstrated more consistent and robust reductions in fracture risk, particularly for non-vertebral fractures. The American College of Physicians (ACP) recommends bisphosphonates as the initial pharmacologic treatment to reduce fracture risk in both males and postmenopausal females with primary osteoporosis.[12][13]
A meta-analysis of 24 randomized controlled trials (RCTs) confirmed that bisphosphonate use is associated with a significant decrease in the risk of overall osteoporotic fractures (Odds Ratio [OR] 0.62), vertebral fractures (OR 0.55), and non-vertebral fractures (OR 0.73). However, efficacy varies among specific agents and classes. For instance, the non-nitrogen-containing etidronate has not shown a significant risk reduction for non-vertebral fractures.
The table below summarizes the comparative efficacy of representative bisphosphonates from major clinical trials.
| Bisphosphonate | Class | Vertebral Fracture Risk Reduction | Non-Vertebral Fracture Risk Reduction | Hip Fracture Risk Reduction | Key Clinical Trial(s) / Meta-Analysis |
| Etidronate | Non-Nitrogen | Significant reduction | Not consistently demonstrated | Not consistently demonstrated | Multiple early trials |
| Alendronate | Nitrogen | ~44-50%[2][7] | ~28-30%[7][14] | ~40-50%[9] | FIT (Fracture Intervention Trial)[9] |
| Risedronate | Nitrogen | ~41-49%[2][7] | ~22-40%[7][14] | ~26-40%[9][14] | VERT (Vertebral Efficacy with Risedronate Therapy)[9] |
| Ibandronate | Nitrogen | ~50-62%[2][7] | Not consistently demonstrated[7][14] | Not demonstrated[9] | BONE (Oral Ibandronate Osteoporosis Vertebral Fracture Trial) |
| Zoledronic Acid | Nitrogen | ~70%[7] | ~25-35%[7] | ~41% | HORIZON-PFT (Health Outcomes and Reduced Incidence with Zoledronic Acid Once Yearly Pivotal Fracture Trial) |
Note: Efficacy data are aggregated from multiple sources and represent approximate risk reductions compared to placebo. Direct head-to-head comparisons are limited.
As the data indicate, N-BPs like alendronate, risedronate, and zoledronic acid have proven efficacy in reducing vertebral, non-vertebral, and hip fractures.[7] Zoledronic acid, administered intravenously, generally shows the highest reduction in vertebral fracture risk.[7] Ibandronate's efficacy is primarily established for vertebral fractures.[2][7]
Pillar 3: Key Preclinical Evaluation Methodologies
The distinct mechanisms of action necessitate different experimental approaches for preclinical evaluation and comparison. The following protocols represent self-validating systems for assessing the potency and cellular effects of bisphosphonates.
Experimental Protocol 1: Farnesyl Pyrophosphate Synthase (FPPS) Inhibition Assay
This biochemical assay is fundamental for characterizing N-BPs. It directly measures the ability of a compound to inhibit the target enzyme, providing a quantitative measure of potency (e.g., IC₅₀).
Causality: The choice of this assay is driven by the established mechanism that the antiresorptive potency of N-BPs correlates highly with their ability to inhibit FPPS.[10] It provides a direct, cell-free readout of target engagement.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare recombinant human FPPS enzyme.
-
Prepare substrates: isopentenyl pyrophosphate (IPP) and geranyl pyrophosphate (GPP). Radiolabeled [¹⁴C]IPP is often used for detection.
-
Prepare assay buffer (e.g., Tris-HCl with MgCl₂ and dithiothreitol).
-
Prepare serial dilutions of the test bisphosphonate and a positive control (e.g., zoledronic acid).
-
-
Reaction Incubation:
-
In a microplate, combine the assay buffer, FPPS enzyme, and the test bisphosphonate (or vehicle control).
-
Pre-incubate for 10-15 minutes at 37°C to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the substrates (GPP and [¹⁴C]IPP).
-
Incubate for a defined period (e.g., 20-30 minutes) at 37°C.
-
-
Product Extraction and Quantification:
-
Stop the reaction by adding a quench solution (e.g., acidified saline).
-
Extract the radiolabeled product (farnesyl pyrophosphate) using an organic solvent (e.g., butanol or hexane). The unreacted hydrophilic substrate ([¹⁴C]IPP) will remain in the aqueous phase.
-
Transfer the organic phase containing the product to a scintillation vial.
-
Add scintillation cocktail and quantify the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of enzyme inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve.
-
Caption: Workflow for a standard FPPS enzymatic inhibition assay.
Experimental Protocol 2: Osteoclast Apoptosis Assay
This cell-based assay validates the downstream consequence of bisphosphonate action—the induction of osteoclast death. It is applicable to both classes but reveals different potency profiles.
Causality: This assay is chosen to confirm that the biochemical activity (e.g., FPPS inhibition) translates into the desired cellular outcome. It provides a biologically relevant endpoint that is the ultimate basis for the drugs' antiresorptive effect.
Step-by-Step Methodology:
-
Osteoclast Generation:
-
Culture osteoclast precursors (e.g., murine bone marrow macrophages or human peripheral blood mononuclear cells) on a suitable substrate (e.g., bone slices or dentin discs).
-
Differentiate the precursors into mature, multinucleated osteoclasts using M-CSF (macrophage colony-stimulating factor) and RANKL (receptor activator of nuclear factor kappa-B ligand) over 5-7 days.
-
-
Bisphosphonate Treatment:
-
Treat the mature osteoclast cultures with serial dilutions of the test bisphosphonate (both N-BP and non-N-BP) for a set period (e.g., 24-48 hours). Include a vehicle-only control.
-
-
Apoptosis Detection (Choose one or more methods):
-
Morphological Analysis: Fix the cells and stain the nuclei with a fluorescent dye like Hoechst 33342 or DAPI. Apoptotic nuclei will appear condensed and fragmented.
-
TUNEL Staining: Use a Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay kit to detect DNA fragmentation, a hallmark of apoptosis.
-
Caspase Activity Assay: Prepare cell lysates and measure the activity of key executioner caspases (e.g., caspase-3/7) using a fluorometric or colorimetric substrate.[8]
-
Annexin V Staining: Use flow cytometry to detect the externalization of phosphatidylserine using fluorescently-labeled Annexin V, an early marker of apoptosis.
-
-
Quantification and Analysis:
-
For morphological or TUNEL assays, count the percentage of apoptotic osteoclasts in multiple fields of view under a microscope.
-
For caspase assays, normalize the activity to the total protein content.
-
For flow cytometry, quantify the percentage of Annexin V-positive cells.
-
Plot the percentage of apoptotic cells or caspase activity against drug concentration to determine the effective concentration (EC₅₀).
-
Conclusion and Future Perspectives
The development of nitrogen-containing bisphosphonates marked a significant evolution in osteoporosis therapy, offering substantially greater antifracture efficacy than their non-nitrogen-containing predecessors. This superiority is rooted in a more potent and specific mechanism of action: the targeted inhibition of FPPS within the mevalonate pathway, as opposed to the generalized metabolic cytotoxicity induced by non-N-BPs. Clinical data robustly support the use of N-BPs for reducing a wide range of fragility fractures.
For drug development professionals, understanding these mechanistic distinctions is critical. Future research may focus on developing novel inhibitors of the mevalonate pathway with improved oral bioavailability or differential effects on bone formation and resorption. Furthermore, exploring the potential for tissue-specific delivery could enhance the therapeutic window, minimizing the already rare long-term side effects associated with potent antiresorptive therapies. The experimental frameworks provided here serve as a foundation for the continued evaluation and innovation of therapies aimed at combating osteoporotic fractures.
References
-
Bisphosphonate Pathway, Pharmacodynamics - ClinPGx. Link
-
The Efficacy of Bisphosphonates for Prevention of Osteoporotic Fracture: An Update Meta-analysis - NIH. Link
-
Differentiating the Mechanisms of Antiresorptive Action of Nitrogen Containing Bisphosphonates - PubMed. Link
-
Bisphosphonates - International Osteoporosis Foundation. Link
-
Clinical effectiveness of bisphosphonates for the prevention of fragility fractures: A systematic review and network meta-analysis. Link
-
American College of Physicians recommends bisphosphonates for initial treatment for osteoporosis in males and postmenopausal females diagnosed with primary osteoporosis | ACP Online. Link
-
Pharmacologic Treatment of Primary Osteoporosis or Low Bone Mass to Prevent Fractures in Adults: A Living Clinical Guideline From the American College of Physicians - ACP Journals. Link
-
Bisphosphonates: Mechanism of Action and Role in Clinical Practice - PubMed Central. Link
-
Meta-analysis for the efficacy of bisphosphonates on hip fracture prevention - PubMed. Link
-
The molecular mechanism of nitrogen-containing bisphosphonates as antiosteoporosis drugs | PNAS. Link
-
Osteoporosis Treatment: Updated Guidelines From ACOG - AAFP. Link
-
Mechanism of action, pharmacokinetic and pharmacodynamic profile, and clinical applications of nitrogen-containing bisphosphonates - PubMed. Link
-
Assessing the Effectiveness of Bisphosphonates for the Prevention of Fragility Fractures: An Updated Systematic Review and Network Meta Analyses | JBMR Plus | Oxford Academic. Link
-
A Systematic Review and Meta-Analysis of the Effect of Bisphosphonate Drug Holidays on Bone Mineral Density and Osteoporotic Fracture Risk - NIH. Link
-
Bisphosphonates for treating osteoporosis | Guidance - NICE. Link
-
Non-biological Antiresorptive: Bisphosphonates - PMC - PubMed Central - NIH. Link
-
Oral nitrogen-containing bisphosphonates: a systematic review of randomized clinical trials and vertebral fractures - PubMed. Link
-
Anti-cancer effects of nitrogen-containing bisphosphonates on human cancer cells - PMC. Link
-
Differing effects on hip and nonspine fracture risk reduction among N-containing bisphosphonates: Review and meta-analysis | Request PDF - ResearchGate. Link
-
Pharmacological Management of Osteoporosis in Postmenopausal Women Guideline Resources | Endocrine Society. Link
-
Nitrogen-containing bisphosphonate for vascular calcification: animal experiments, systematic review and meta-analysis - PMC - NIH. Link
-
Nitrogen-Containing Bisphosphonate Mechanism of Action | Request PDF - ResearchGate. Link
-
Bisphosphonate - StatPearls - NCBI Bookshelf - NIH. Link
-
Prevention of osteocyte and osteoblast apoptosis by bisphosphonates and calcitonin - JCI. Link
-
Efficient high throughput screening assay method for FPPS inhibitors. - ResearchGate. Link
-
What are examples of bisphosphonates (BPs) used to treat osteoporosis? - Dr.Oracle. Link
-
Nonvertebral fracture risk reduction with nitrogen-containing bisphosphonates. Link
-
Non-nitrogen-containing bisphosphonates and nitrogen-containing bisphosphonates for the treatment of atherosclerosis and vascular calcification: A meta-analysis - PMC - NIH. Link
-
Application Notes and Protocols: Investigating the Role of Etidronate in Human Osteoblast Apoptosis - Benchchem. Link
-
Promotion of osteoclast survival and antagonism of bisphosphonate-induced osteoclast apoptosis by glucocorticoids - PMC - PubMed Central. Link
-
Prevention of osteocyte and osteoblast apoptosis by bisphosphonates and calcitonin - PMC. Link
-
Inhibition of farnesyl pyrophosphate synthase attenuates high glucose‑induced vascular smooth muscle cells proliferation - Spandidos Publications. Link
-
Reducing farnesyl diphosphate synthase levels activates Vγ9Vδ2 T cells and improves tumor suppression in murine xenograft cancer models - Frontiers. Link
-
Comparative effects of five bisphosphonates on apoptosis of macrophage cells in vitro - BioKB. Link
-
Supporting Information for Discovery of Potent Inhibitors for Farnesyl Pyrophosphate Synthase in Mevalonate Pathway. Link
-
Fragility of Evidence for the Efficacy of Anti-Fracture Medications - Oxford Academic. Link
-
Phosphonate and Bisphosphonate Inhibitors of Farnesyl Pyrophosphate Synthases: A Structure-Guided Perspective - Frontiers. Link
Sources
- 1. Non-biological Antiresorptive: Bisphosphonates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oral nitrogen-containing bisphosphonates: a systematic review of randomized clinical trials and vertebral fractures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ClinPGx [clinpgx.org]
- 4. Bisphosphonates: Mechanism of Action and Role in Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-cancer effects of nitrogen-containing bisphosphonates on human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Differentiating the mechanisms of antiresorptive action of nitrogen containing bisphosphonates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bisphosphonate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Promotion of osteoclast survival and antagonism of bisphosphonate-induced osteoclast apoptosis by glucocorticoids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bisphosphonates | International Osteoporosis Foundation [osteoporosis.foundation]
- 10. pnas.org [pnas.org]
- 11. Mechanism of action, pharmacokinetic and pharmacodynamic profile, and clinical applications of nitrogen-containing bisphosphonates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. acponline.org [acponline.org]
- 13. acpjournals.org [acpjournals.org]
- 14. researchgate.net [researchgate.net]
A Guide to Orthogonal Analytical Methods for Validating the Purity of Bromomethylenebis(phosphonic acid)
Introduction: The Imperative for Comprehensive Purity Assessment
Bromomethylenebis(phosphonic acid), a key organophosphorus compound, finds applications in various fields, including as a precursor in the synthesis of more complex, biologically active molecules.[1] In the pharmaceutical development pipeline, the purity of any active pharmaceutical ingredient (API) or key intermediate is not merely a quality metric; it is a cornerstone of safety and efficacy. Contaminants, even at trace levels, can introduce unforeseen toxicity, alter pharmacological activity, or compromise the stability of the final drug product.
The challenge with highly polar, non-chromophoric molecules like bromomethylenebis(phosphonic acid) is that traditional analytical techniques, such as standard reversed-phase HPLC with UV detection, are often inadequate.[2][3] This guide details a robust, multi-faceted strategy for purity validation grounded in the principle of orthogonality .
Orthogonal methods are distinct analytical techniques that measure the same attribute (in this case, purity) using fundamentally different physical or chemical principles. By employing a suite of orthogonal methods, we create a self-validating analytical system that provides a comprehensive and trustworthy profile of a sample, capable of detecting a wider range of potential impurities than any single method alone. This approach aligns with the rigorous expectations of regulatory bodies and the scientific principles outlined in guidelines such as the International Council for Harmonisation (ICH) Q2(R2).[4][5][6]
This guide will compare and contrast three powerful, orthogonal techniques: Ion-Exchange Chromatography (IC), Hydrophilic Interaction Liquid Chromatography coupled with Mass Spectrometry (HILIC-MS), and quantitative ³¹P Nuclear Magnetic Resonance (³¹P qNMR) spectroscopy.
Sources
- 1. CAS 10596-21-1: bromomethylenebis(phosphonic acid) [cymitquimica.com]
- 2. lcms.cz [lcms.cz]
- 3. organic acids by HPLC? - Chromatography Forum [chromforum.org]
- 4. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 5. database.ich.org [database.ich.org]
- 6. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
A Guide to the Orthogonal Characterization of Bromomethylenebis(phosphonic acid) by Cross-Validation of HPLC and NMR Data
In the landscape of pharmaceutical development, particularly concerning bisphosphonate-based therapeutics, the rigorous and unambiguous characterization of the active pharmaceutical ingredient (API) is a cornerstone of regulatory compliance and drug safety. Bromomethylenebis(phosphonic acid) (BMbP), an organophosphorus compound, presents unique analytical challenges due to its high polarity and lack of a strong UV chromophore.[1][2] This guide provides an in-depth, experience-driven framework for the comprehensive characterization of BMbP, emphasizing the synergy achieved by cross-validating High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy data. Our approach is grounded in the principles of analytical procedure validation as outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring that the methodologies are suitable for their intended purpose.[3][4][5]
The Analytical Imperative: Why Orthogonal Methods are Essential
Characterizing a molecule like BMbP, which consists of a central carbon atom bonded to a bromine atom, a hydrogen atom, and two phosphonic acid groups, requires more than a single analytical technique.[6][7] While HPLC is a powerhouse for quantifying purity and separating impurities, it provides limited definitive structural information. Conversely, NMR spectroscopy offers unparalleled insight into molecular structure but can be less accurate for quantifying trace impurities without specialized techniques.
By employing both HPLC and NMR—two orthogonal methods that measure different chemical properties—we create a self-validating analytical system. This dual approach ensures that the identity, purity, and strength of the API are assessed with the highest degree of confidence. The objective is not merely to run two separate experiments but to integrate the data, allowing the strengths of one technique to compensate for the limitations of the other. This integrated strategy is crucial for building a robust data package for regulatory submissions.[5]
High-Performance Liquid Chromatography (HPLC): The Quantitative Workhorse
Due to the highly ionic and polar nature of bisphosphonates, conventional reversed-phase (RP) HPLC methods result in poor or no retention.[8] To overcome this, Ion-Pair Reversed-Phase Chromatography is the method of choice. This technique introduces an ion-pairing reagent into the mobile phase, which forms a neutral complex with the anionic BMbP, allowing it to be retained and separated on a standard C18 column.[8][9][10]
Causality Behind Experimental Choices:
-
Why Ion-Pair Chromatography? The phosphonic acid moieties of BMbP are deprotonated at typical mobile phase pH, making the molecule highly anionic. An ion-pairing reagent, such as a quaternary ammonium salt (e.g., tetra-n-butylammonium), provides a hydrophobic counter-ion that effectively neutralizes the charge, promoting interaction with the non-polar stationary phase.[8]
-
Detector Selection: BMbP lacks a significant chromophore, making standard UV detection challenging.[2] While indirect UV detection is an option[11], an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) offers more universal and sensitive detection for non-volatile analytes like BMbP. For ultimate specificity, coupling the HPLC system to a Mass Spectrometer (LC-MS) is ideal.[1]
-
Mobile Phase pH Control: The pH of the mobile phase is critical. It must be controlled to ensure consistent ionization of the analyte and effective interaction with the ion-pairing reagent. A buffered mobile phase (e.g., phosphate buffer) is essential for robust and reproducible chromatography.[9]
Table 1: Recommended HPLC-ELSD/CAD Method Parameters for BMbP Analysis
| Parameter | Recommended Setting | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Standard reversed-phase column suitable for ion-pair chromatography. |
| Mobile Phase A | 10 mM Tetrabutylammonium bisulfate in 20 mM Phosphate Buffer, pH 7.0 | Aqueous phase with ion-pair reagent and buffer for pH control. |
| Mobile Phase B | Acetonitrile | Organic modifier to elute the analyte-ion pair complex. |
| Gradient | 5% to 40% B over 20 minutes | Gradual increase in organic content to elute the compound of interest and any related impurities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 35 °C | Elevated temperature improves peak shape and reduces viscosity. |
| Detector | ELSD or CAD | Universal detection suitable for molecules without a UV chromophore. |
| Injection Vol. | 10 µL | Standard volume for analytical HPLC. |
| Diluent | Mobile Phase A or Water | Ensures compatibility with the mobile phase and good peak shape. |
Detailed Experimental Protocol: HPLC Analysis
-
Mobile Phase Preparation:
-
Accurately prepare a 20 mM potassium phosphate buffer and adjust the pH to 7.0 ± 0.05.
-
Dissolve tetra-n-butylammonium bisulfate to a final concentration of 10 mM in the buffer to create Mobile Phase A.
-
Use HPLC-grade acetonitrile as Mobile Phase B.
-
Filter and degas all mobile phases before use.
-
-
Standard and Sample Preparation:
-
Prepare a stock solution of BMbP reference standard at 1.0 mg/mL in the chosen diluent.
-
Prepare working standards and sample solutions at a target concentration of 0.5 mg/mL.
-
-
Chromatographic Run:
-
Equilibrate the column with the initial mobile phase conditions (95% A, 5% B) for at least 30 minutes.
-
Inject a blank (diluent), followed by five replicate injections of the standard solution to establish system suitability.
-
Inject the sample solutions for analysis.
-
-
Data Analysis:
-
Calculate the area percent purity of the BMbP peak.
-
Identify and quantify any related substance peaks relative to the main peak.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Arbiter
NMR spectroscopy provides an unambiguous confirmation of the molecular structure of BMbP. Three key nuclei offer complementary information: ¹H, ¹³C, and ³¹P NMR. Of these, ³¹P NMR is particularly diagnostic for organophosphorus compounds.[12]
Causality Behind Experimental Choices:
-
Why ³¹P NMR? Phosphorus-31 is a 100% abundant, spin ½ nucleus, making it highly amenable to NMR analysis.[12] The chemical shift of the phosphorus atoms in BMbP is highly sensitive to their chemical environment, providing a unique fingerprint for the P-C-P backbone. A single, sharp resonance (potentially with ¹H coupling) confirms the presence of the two chemically equivalent phosphorus atoms and is a powerful indicator of purity.[13][14]
-
Why ¹H NMR? The proton spectrum will confirm the presence of the methine proton (-CHBr-). Its chemical shift and, more importantly, its coupling to the two phosphorus atoms (a triplet due to coupling to two equivalent phosphorus nuclei) provides definitive evidence for the C-H bond within the P-C-P structure. Quantitative ¹H NMR (qNMR) can also be used for assay determination against a certified internal standard.[15]
-
Solvent Selection: Deuterated water (D₂O) is the ideal solvent due to the high polarity and water solubility of BMbP.[6] The pH of the sample should be controlled, as the chemical shifts of the phosphorus nuclei can be pH-dependent.[13][14]
Table 2: Expected NMR Spectral Data for Bromomethylenebis(phosphonic acid) in D₂O
| Nucleus | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ¹H | 4.0 - 5.0 | Triplet (t) | ²J(P,H) ≈ 15-20 Hz | -CH Br- |
| ³¹P | 10 - 20 | Doublet (d) | ²J(P,H) ≈ 15-20 Hz | -P O₃H₂ |
| ¹³C | 45 - 60 | Triplet (t) | ¹J(P,C) ≈ 120-140 Hz | -C HBr- |
Note: Chemical shifts are predictive and should be confirmed with an experimental reference standard. Coupling constants are estimates based on similar structures.
Detailed Experimental Protocol: NMR Analysis
-
Sample Preparation:
-
Accurately weigh approximately 20-30 mg of the BMbP sample into an NMR tube.
-
Add ~0.6 mL of D₂O.
-
Add a small, known amount of an internal standard (e.g., 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt, TSP, for ¹H) if quantitative analysis is required.
-
-
¹H NMR Acquisition:
-
Acquire a standard ¹H spectrum with water suppression.
-
Ensure sufficient relaxation delay (d1) for quantitative accuracy (e.g., 5 times the longest T₁).
-
-
³¹P NMR Acquisition:
-
Acquire a proton-decoupled ³¹P NMR spectrum. This will show a single peak for the two equivalent phosphorus atoms, simplifying purity assessment.
-
Acquire a proton-coupled ³¹P NMR spectrum to observe the doublet arising from coupling to the methine proton, confirming the P-C-H connectivity.[13]
-
-
Data Analysis:
-
Confirm the chemical shifts, multiplicities, and coupling constants match the expected structure.
-
In the proton-decoupled ³¹P spectrum, integrate the main BMbP peak and any other phosphorus-containing impurity signals to assess purity from a phosphorus perspective.
-
Cross-Validation: Synthesizing HPLC and NMR Data for Comprehensive Characterization
The true analytical power lies in the integration of HPLC and NMR data. This cross-validation process provides a holistic and defensible characterization of the BMbP drug substance.
Table 3: Orthogonal Comparison of HPLC and NMR for BMbP Characterization
| Analytical Question | HPLC (Ion-Pair) | NMR (¹H, ³¹P) | Synergy and Cross-Validation |
| Identity | Provides retention time relative to a standard. Not definitive. | Provides unambiguous structural confirmation via chemical shifts and spin-spin coupling. | NMR confirms the identity of the peak observed at the principal retention time in the HPLC chromatogram. |
| Purity (Assay) | Excellent for quantifying the main component and separating impurities. | qNMR can provide a highly accurate assay value against a certified standard. | The HPLC purity value should be in close agreement with the qNMR assay value. Discrepancies may indicate co-eluting impurities in HPLC or non-proton-bearing impurities not seen in ¹H NMR. |
| Impurity Profile | Detects and quantifies process-related impurities and degradation products. | Can identify the structure of unknown impurities if they are present at sufficient levels (>0.1%). ³¹P NMR is excellent for detecting phosphorus-containing impurities. | NMR can be used to structurally elucidate impurity peaks isolated by preparative HPLC. HPLC quantifies impurities that NMR has identified. |
| Specificity | Method must be validated to show it can separate BMbP from potential impurities. | Inherently specific due to the unique spectral fingerprint of the molecule. | A combination of the two techniques provides the necessary level of discrimination to ensure the quality of the drug substance, as recommended by ICH guidelines.[5] |
Cross-Validation Workflow
The following diagram illustrates the logical flow of integrating data from both techniques to generate a final, comprehensive characterization report.
Conclusion: A Unified Approach to Quality
The characterization of bromomethylenebis(phosphonic acid) demands a scientifically sound, multi-faceted analytical strategy. Relying on a single technique provides an incomplete picture and introduces unacceptable risks in a regulated environment. By leveraging the quantitative strength of ion-pair HPLC and the definitive structural power of multinuclear NMR, researchers and drug developers can establish a robust, cross-validated dataset. This orthogonal approach not only ensures the identity, purity, and quality of the API but also builds a foundation of trust and scientific integrity into the very core of the product development lifecycle, aligning with the rigorous expectations of global regulatory bodies.[3][16]
References
- Improvements in reversed phase chromatography of bisphosphonates with the use of ion pairing reagents. Thermo Fisher Scientific.
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
- Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S.
- Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S.
- Quality Guidelines.
- Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub.
- Fast and sensitive analysis of N-containing bisphosphonates without derivatization using IC-MS. Thermo Fisher Scientific.
- Determination of Bisphosphonates by Ion-pair HPLC.
- Determination of Bisphosphon
- 31P nuclear magnetic resonance of phosphonic acid analogues of adenosine nucleotides as functions of pH and magnesium ion concentr
- Rapid Determination of Bisphosphonates by Ion Chromatography with Indirect UV Detection.
- 31 P NMR titration and relaxation parameters a of phosphonic acid derivatives and a-aminophosphonates b.
- 31 Phosphorus NMR. University of Durham.
- Bisphosphonate determination using 1H-NMR spectroscopy for biomedical applications.
- A general approach for the quantitative analysis of bisphosphonates in human serum and urine by high-performance liquid chromatography/tandem mass spectrometry.
- organic acids by HPLC?
- CAS 10596-21-1: bromomethylenebis(phosphonic acid). CymitQuimica.
- Bromomethylenebis(phosphonic acid).
Sources
- 1. lcms.cz [lcms.cz]
- 2. researchgate.net [researchgate.net]
- 3. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 4. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 5. fda.gov [fda.gov]
- 6. CAS 10596-21-1: bromomethylenebis(phosphonic acid) [cymitquimica.com]
- 7. Bromomethylenebis(phosphonic acid) | CH5BrO6P2 | CID 151721 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. researchgate.net [researchgate.net]
- 10. [PDF] Determination of Bisphosphonates by Ion-pair HPLC | Semantic Scholar [semanticscholar.org]
- 11. academic.oup.com [academic.oup.com]
- 12. 31Phosphorus NMR [chem.ch.huji.ac.il]
- 13. 31P nuclear magnetic resonance of phosphonic acid analogues of adenosine nucleotides as functions of pH and magnesium ion concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Bisphosphonate determination using 1H-NMR spectroscopy for biomedical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. starodub.nl [starodub.nl]
A Comparative Guide to the In Vitro and In Vivo Stability of Bromomethylenebis(phosphonic acid)
For researchers, scientists, and drug development professionals, understanding the stability of a therapeutic candidate is paramount to its successful clinical translation. This guide provides an in-depth technical comparison of the in vitro and in vivo stability of bromomethylenebis(phosphonic acid), a member of the bisphosphonate class of drugs. While specific experimental data for this particular analog is not extensively available in the public domain, this guide will leverage established principles of bisphosphonate chemistry and pharmacology to provide a robust framework for its evaluation. We will explore the theoretical stability profile of bromomethylenebis(phosphonic acid) and provide detailed, field-proven experimental protocols for its assessment, enabling researchers to generate critical data for their drug development programs.
Introduction to Bromomethylenebis(phosphonic acid) and the Significance of Stability
Bisphosphonates are potent inhibitors of osteoclast-mediated bone resorption, making them a cornerstone in the treatment of osteoporosis and other bone-related diseases.[1] Their general structure, characterized by a P-C-P backbone, confers high affinity for hydroxyapatite, the mineral component of bone.[2] The stability of the bisphosphonate molecule is a critical determinant of its pharmacokinetic and pharmacodynamic profile.
Bromomethylenebis(phosphonic acid) (Br-MBP) is a structural analog of methylenebis(phosphonic acid), with a bromine atom substituting one of the hydrogen atoms on the central carbon. This substitution can potentially influence the molecule's physicochemical properties, including its acidity, chelating ability, and, crucially, its stability. The presence of the carbon-bromine (C-Br) bond introduces a potential site for metabolic degradation that is not present in simpler bisphosphonates like etidronate.[3]
Understanding the stability of Br-MBP is essential for several reasons:
-
Predicting Bioavailability: The stability in the gastrointestinal tract will influence its oral absorption.
-
Determining Half-Life: The rate of degradation in vivo will affect its duration of action.
-
Identifying Metabolites: Understanding how the molecule breaks down is crucial for assessing the safety and activity of its byproducts.
-
Informing Formulation Development: Knowledge of its stability profile under various conditions is vital for creating a stable and effective drug product.
In Vitro Stability Assessment: A Foundation for In Vivo Predictions
In vitro stability studies are the first line of investigation to understand a drug candidate's intrinsic chemical and enzymatic stability. These assays are designed to mimic the physiological conditions the drug will encounter upon administration.
Chemical Stability in Aqueous Solutions (pH Profile)
The chemical stability of Br-MBP is a function of its susceptibility to hydrolysis across a range of pH values. The P-C-P backbone of bisphosphonates is generally resistant to hydrolysis.[4] However, the C-Br bond may be more labile, particularly under extreme pH conditions.
Experimental Protocol: pH Stability Assessment
-
Preparation of Buffers: Prepare a series of buffers with pH values ranging from 1 to 10 (e.g., HCl for pH 1-2, acetate for pH 3-5, phosphate for pH 6-8, and borate for pH 9-10).
-
Incubation: Spike a stock solution of bromomethylenebis(phosphonic acid) into each buffer to a final concentration of 10 µM. Incubate the solutions at 37°C.
-
Time Points: Withdraw aliquots at various time points (e.g., 0, 1, 2, 4, 8, 12, and 24 hours).
-
Analysis: Quench the reaction by adding an equal volume of a suitable organic solvent (e.g., acetonitrile). Analyze the samples for the concentration of the parent compound using a validated LC-MS/MS method.[5]
-
Data Analysis: Plot the natural logarithm of the remaining parent drug concentration against time to determine the degradation rate constant (k) and the half-life (t½ = 0.693/k) at each pH.
Expected Outcome: It is anticipated that Br-MBP will exhibit good stability in neutral and mildly acidic conditions. Degradation may be observed at highly acidic or alkaline pH, potentially through hydrolysis of the C-Br bond.
Stability in Simulated Biological Fluids
To predict the fate of orally administered Br-MBP, its stability in simulated gastric fluid (SGF) and simulated intestinal fluid (SIF) must be evaluated.[6][7]
Experimental Protocol: SGF and SIF Stability
-
Preparation of Simulated Fluids: Prepare SGF (pH 1.2, with pepsin) and SIF (pH 6.8, with pancreatin) according to USP specifications.[8]
-
Incubation: Warm the SGF and SIF to 37°C. Add bromomethylenebis(phosphonic acid) to a final concentration of 10 µM and incubate.
-
Time Points and Analysis: Follow the same procedure for time points and analysis as described in the pH stability protocol.
Expected Outcome: The stability in SGF will likely mirror the results from the low pH buffer studies. In SIF, the presence of enzymes could potentially lead to degradation, although the P-C-P core is expected to be resistant.
Plasma Stability
Assessing stability in plasma is crucial for understanding the systemic fate of the drug.[9] Degradation in plasma can be due to chemical hydrolysis or enzymatic activity from plasma esterases and other enzymes.
Experimental Protocol: Plasma Stability Assay
-
Plasma Preparation: Obtain fresh plasma (e.g., human, rat, mouse) containing an anticoagulant (e.g., heparin).
-
Incubation: Pre-incubate the plasma at 37°C. Spike with bromomethylenebis(phosphonic acid) to a final concentration of 1 µM.
-
Time Points and Analysis: At specified time points, withdraw aliquots and immediately quench the reaction by adding 3-4 volumes of a cold organic solvent (e.g., acetonitrile) to precipitate plasma proteins. Centrifuge to pellet the proteins, and analyze the supernatant by LC-MS/MS.[5]
Expected Outcome: Most bisphosphonates are stable in plasma.[10] However, the C-Br bond in Br-MBP could be a target for plasma enzymes.
Protein Binding
The extent of plasma protein binding affects the distribution and availability of a drug.[11]
Experimental Protocol: Equilibrium Dialysis for Protein Binding
-
Apparatus: Use an equilibrium dialysis apparatus with a semi-permeable membrane that allows free drug to pass but retains proteins.
-
Procedure: Place plasma containing a known concentration of bromomethylenebis(phosphonic acid) on one side of the membrane and a protein-free buffer on the other.
-
Incubation: Incubate at 37°C with gentle shaking until equilibrium is reached (typically 4-24 hours).
-
Analysis: Measure the concentration of the drug in the plasma and buffer compartments using LC-MS/MS.
-
Calculation: Calculate the percentage of protein-bound drug.
Expected Outcome: Bisphosphonates generally exhibit low to moderate plasma protein binding.
Table 1: Summary of In Vitro Stability Parameters and Experimental Systems
| Parameter | Experimental System | Key Conditions | Analytical Method |
| Chemical Stability | Aqueous Buffers | pH 1-10, 37°C | LC-MS/MS |
| GI Stability | Simulated Gastric Fluid (SGF) | pH 1.2, 37°C, Pepsin | LC-MS/MS |
| Simulated Intestinal Fluid (SIF) | pH 6.8, 37°C, Pancreatin | LC-MS/MS | |
| Plasma Stability | Human, Rat, Mouse Plasma | 37°C | LC-MS/MS |
| Protein Binding | Equilibrium Dialysis | 37°C, Plasma | LC-MS/MS |
Workflow for In Vitro Stability Assessment
Caption: Workflow for the in vitro stability assessment of bromomethylenebis(phosphonic acid).
In Vivo Stability and Pharmacokinetics: The Whole-System Perspective
In vivo studies in animal models are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate in a complex biological system.
Pharmacokinetic Studies in Rodents
Rat models are commonly used for initial pharmacokinetic profiling of bisphosphonates.[12]
Experimental Protocol: Rat Pharmacokinetic Study
-
Animal Model: Use adult male Sprague-Dawley rats with indwelling cannulas for blood sampling.
-
Dosing: Administer bromomethylenebis(phosphonic acid) via intravenous (IV) and oral (PO) routes. The IV dose provides a baseline for 100% bioavailability.
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours) into tubes containing an anticoagulant.
-
Plasma Preparation and Analysis: Centrifuge the blood to obtain plasma and analyze for drug concentration using LC-MS/MS.
-
Pharmacokinetic Analysis: Calculate key parameters such as clearance (CL), volume of distribution (Vd), half-life (t½), and oral bioavailability (F%).
Expected Outcome: Consistent with other bisphosphonates, Br-MBP is expected to have low oral bioavailability and rapid clearance from plasma, with significant uptake into bone.[10]
Metabolite Identification
Identifying potential metabolites is a critical aspect of drug development. For Br-MBP, the primary metabolic transformation is likely to be the cleavage of the C-Br bond.
Experimental Protocol: Metabolite Identification
-
Sample Collection: Collect plasma, urine, and feces from the animals in the pharmacokinetic study.
-
Sample Preparation: Process the samples to concentrate potential metabolites.
-
Analysis: Use high-resolution mass spectrometry (HRMS) to screen for masses corresponding to potential metabolites (e.g., the debrominated analog, methylenebis(phosphonic acid)).
-
Structural Elucidation: Use tandem MS (MS/MS) to fragment the potential metabolite ions and confirm their structure.
Expected Outcome: The primary metabolite, if any, is likely to be methylenebis(phosphonic acid) resulting from reductive dehalogenation.[13]
Table 2: Summary of In Vivo Study Design and Key Parameters
| Study Type | Animal Model | Dosing Routes | Key Parameters Measured | Analytical Method |
| Pharmacokinetics | Rat | IV, PO | CL, Vd, t½, F% | LC-MS/MS |
| Metabolite ID | Rat | IV, PO | Metabolite Structures | HRMS, MS/MS |
Logical Flow of In Vivo Stability and PK Assessment
Caption: Logical flow for assessing the in vivo stability and pharmacokinetics of bromomethylenebis(phosphonic acid).
In Vitro vs. In Vivo Correlation (IVIVC)
Establishing a correlation between in vitro and in vivo data is a key goal in drug development. For Br-MBP, the in vitro stability data from SGF and SIF can be used to model its expected oral absorption. The plasma stability data can help to interpret the observed systemic clearance. A good IVIVC can reduce the need for extensive animal testing in later stages of development.
Conclusion and Future Directions
This guide provides a comprehensive framework for evaluating the in vitro and in vivo stability of bromomethylenebis(phosphonic acid). While direct experimental data is currently limited, the provided protocols and theoretical considerations offer a solid foundation for researchers to generate the necessary data. The key area of investigation for this molecule will be the stability of the carbon-bromine bond, both chemically and enzymatically. Future studies should focus on direct comparative experiments with other bisphosphonates to clearly delineate the impact of the bromo-substitution on the overall stability and pharmacokinetic profile.
References
-
Beltrá, J. et al. (2021). Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater. Microorganisms, 9(7), 1435. Available from: [Link]
-
Lin, J. H. (1995). Bisphosphonates: a review of their pharmacokinetic properties. Bone, 18(2), 75-85. Available from: [Link]
-
He, J. et al. (2013). Molecular characterization of the enzymes involved in the degradation of a brominated aromatic herbicide. Environmental Microbiology, 15(11), 3075-3086. Available from: [Link]
-
Nishikawa, M. et al. (1998). Comparison of cytotoxic effects of bisphosphonates in vitro and in vivo. Journal of Bone and Mineral Metabolism, 16(3), 163-169. Available from: [Link]
-
Veselkov, D. A. et al. (2012). Structural Requirements for Bisphosphonate Binding on Hydroxyapatite: NMR Study of Bisphosphonate Partial Esters. Journal of Medicinal Chemistry, 55(17), 7724-7732. Available from: [Link]
-
Egger, C. (2006). Comparison of cytotoxic properties of free and liposomal bisphosphonates in vitro. ETH Zurich Research Collection. Available from: [Link]
-
Koopmans, S. J. et al. (1994). Use of a rat model for the simultaneous assessment of pharmacokinetic and pharmacodynamic aspects of bisphosphonate treatment: application to the study of intravenous 14C-labeled 1-hydroxy-3-(1-pyrrolidinyl)-propylidene-1,1-bisphosphonate. Journal of Bone and Mineral Research, 9(2), 241-246. Available from: [Link]
-
He, J. & Li, S. (2013). Molecular characterization of the enzymes involved in the degradation of a brominated aromatic herbicide. ResearchGate. Available from: [Link]
-
Pazianas, M. & Cooper, C. (2005). Differences between the bisphosphonates for the prevention and treatment of osteoporosis. Therapeutics and Clinical Risk Management, 1(4), 303-311. Available from: [Link]
-
Nancollas, G. H. et al. (2006). Bisphosphonate binding affinity as assessed by inhibition of carbonated apatite dissolution in vitro. Bone, 38(5), 617-627. Available from: [Link]
-
Uludag, H. et al. (2007). Ligand-Modified Aminobisphosphonate for Linking Proteins to Hydroxyapatite and Bone Surface. Pharmaceutical Research, 24(9), 1638-1649. Available from: [Link]
-
Jeon, O. C. et al. (2024). Determination of bisphosphonate properties in terms of bioavailability, bone affinity, and cytotoxicity. Scientific Reports, 14(1), 16298. Available from: [Link]
-
Adami, S. & Zivelonghi, M. (2005). Pharmacokinetic profile of bisphosphonates in the treatment of metabolic bone disorders. Clinical Cases in Mineral and Bone Metabolism, 2(1), 27-32. Available from: [Link]
-
de-Freitas, P. H. L. et al. (2016). Bisphosphonates: Pharmacokinetics, bioavailability, mechanisms of action, clinical applications in children, and effects on tooth development. Environmental Toxicology and Pharmacology, 42, 212-217. Available from: [Link]
-
Miller, P. D. et al. (2014). Differences in In Vitro Disintegration Time among Canadian Brand and Generic Bisphosphonates. Journal of Pharmacy, 2014, 847920. Available from: [Link]
-
Plotkin, H. et al. (2020). In vitro and in vivo studies using non-traditional bisphosphonates. Bone Reports, 12, 100251. Available from: [Link]
-
Jeon, O. C. et al. (2024). Determination of bisphosphonate properties in terms of bioavailability, bone affinity, and cytotoxicity. Scientific Reports, 14, 16298. Available from: [Link]
-
Beltrá, J. et al. (2021). Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater. ResearchGate. Available from: [Link]
-
Plotkin, H. et al. (2002). Bisphosphonate binding by osteoblastic cells. ResearchGate. Available from: [Link]
-
González, G. (1994). [Clinical application of bisphosphonate's pharmacokinetic principles]. Revista Espanola de Medicina Nuclear, 13(5), 265-272. Available from: [Link]
-
Coxon, F. P. et al. (2017). A highly sensitive prenylation assay reveals in vivo effects of bisphosphonate drug on the Rab prenylome of macrophages outside the skeleton. Scientific Reports, 7, 12083. Available from: [Link]
-
Keglevich, G. & Toke, E. (2021). The Hydrolysis of Phosphinates and Phosphonates: A Review. Molecules, 26(10), 2948. Available from: [Link]
-
BioAgilytix. (n.d.). Protein Binding Assays. Available from: [Link]
-
Monkkonen, J. & Auriola, S. (2005). Assessment of bisphosphonate activity in vitro. Methods in Molecular Medicine, 118, 169-180. Available from: [Link]
-
Creative Bioarray. (n.d.). Chemical Stability Assays. Available from: [Link]
-
Charnwood Discovery. (n.d.). Plasma Stability In Vitro Assay. Available from: [Link]
-
Kafle, A. & Montchamp, J. L. (2017). Phosphonic acid: preparation and applications. Beilstein Journal of Organic Chemistry, 13, 219-245. Available from: [Link]
-
Keglevich, G. & Toke, E. (2021). The Hydrolysis of Phosphinates and Phosphonates: A Review. ResearchGate. Available from: [Link]
-
Das, S. et al. (2023). Bacterial enzymatic degradation of recalcitrant organic pollutants: catabolic pathways and genetic regulations. Environmental Science and Pollution Research International, 30(36), 85073-85093. Available from: [Link]
-
raptorlane. (2023). Hydrolyse Phosphonate diester to free phosphonic acid under relatively mild conditions? Chemistry Stack Exchange. Available from: [Link]
-
D'Atri, V. et al. (2020). Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices. Pharmaceuticals, 13(12), 468. Available from: [Link]
-
Kafle, A. & Montchamp, J. L. (2017). Phosphonic acid: preparation and applications. Beilstein Journal of Organic Chemistry, 13, 219-245. Available from: [Link]
-
Lirias - KU Leuven. (n.d.). In Vitro. Available from: [Link]
-
Digital CSIC. (n.d.). Supporting Information. Available from: [Link]
-
Jeon, O. C. et al. (2024). Three methods of evaluation (SIF—Simulated Intestinal Fluid; SGF—Simulated Gastric Fluid). ResearchGate. Available from: [Link]
-
Al-Danadnh, A. M. et al. (2021). In vitro gastric stability assay of nanocarriers in simulated gastric fluid (SGF) comprised of pepsin at pH 1.2 and incubated at 37 °C for 1 h. ResearchGate. Available from: [Link]
-
Popov, K. et al. (2001). Critical evaluation of stability constants of phosphonic acids (IUPAC Technical Report). Pure and Applied Chemistry, 73(10), 1641-1677. Available from: [Link]
-
D'Atri, V. et al. (2020). Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices. ResearchGate. Available from: [Link]
-
Tsakiris, I. N. et al. (2022). Development, Optimization, and Validation of Forensic Analytical Method for Quantification of Anticholinesterase Pesticides in Biological Matrices from Suspected Cases of Animal Poisoning. Applied Sciences, 12(11), 5323. Available from: [Link]
-
Primoris. (n.d.). Unpacking phosphonic acid. Available from: [Link]
-
Varesio, E. et al. (2010). Quantitative analysis of bisphosphonates in biological samples. Bioanalysis, 2(3), 577-595. Available from: [Link]
Sources
- 1. dovepress.com [dovepress.com]
- 2. Bisphosphonate binding affinity as assessed by inhibition of carbonated apatite dissolution in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. BJOC - Phosphonic acid: preparation and applications [beilstein-journals.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. creative-bioarray.com [creative-bioarray.com]
- 7. lirias.kuleuven.be [lirias.kuleuven.be]
- 8. digital.csic.es [digital.csic.es]
- 9. charnwooddiscovery.com [charnwooddiscovery.com]
- 10. Bisphosphonates: a review of their pharmacokinetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. bioagilytix.com [bioagilytix.com]
- 12. Use of a rat model for the simultaneous assessment of pharmacokinetic and pharmacodynamic aspects of bisphosphonate treatment: application to the study of intravenous 14C-labeled 1-hydroxy-3-(1-pyrrolidinyl)-propylidene-1,1-bisphosphonate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Molecular characterization of the enzymes involved in the degradation of a brominated aromatic herbicide - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Validating the Mechanism of Action of Bromomethylenebis(phosphonic acid)
Introduction: Unraveling the Action of a Non-Nitrogen-Containing Bisphosphonate
Bromomethylenebis(phosphonic acid) is a member of the bisphosphonate class of drugs, compounds renowned for their efficacy in treating bone disorders such as osteoporosis and Paget's disease.[1][2] Structurally, bisphosphonates are synthetic analogs of pyrophosphate, characterized by a P-C-P backbone that confers high affinity for the hydroxyapatite mineral component of bone.[2][3] This chemical feature ensures their targeted delivery to sites of active bone remodeling.
The therapeutic efficacy of bisphosphonates stems from their potent inhibition of osteoclasts, the cells responsible for bone resorption.[4] Based on their chemical structure and molecular mechanism, bisphosphonates are broadly categorized into two classes: the simpler, non-nitrogen-containing bisphosphonates and the more potent nitrogen-containing bisphosphonates (N-BPs).[1][3]
Bromomethylenebis(phosphonic acid), lacking a nitrogen atom in its side chain, is presumed to belong to the non-nitrogen-containing class.[5] This guide provides a comprehensive framework for researchers to experimentally validate this hypothesis. We will detail the established mechanisms of action for both bisphosphonate classes and provide step-by-step protocols for the key experiments required to elucidate the precise molecular activity of bromomethylenebis(phosphonic acid). This guide will enable researchers to generate robust, comparative data, positioning the compound's performance against well-characterized alternatives.
The Dichotomy of Bisphosphonate Action: Two Distinct Molecular Pathways
The defining difference between the two classes of bisphosphonates lies in their intracellular targets within osteoclasts.
Non-Nitrogen-Containing Bisphosphonates: The "Trojan Horse" Approach
This class, which includes compounds like clodronate and etidronate, acts through a mechanism of metabolic poisoning.[1][3] Once endocytosed by osteoclasts, these bisphosphonates are intracellularly metabolized by aminoacyl-tRNA synthetases, leading to the formation of non-hydrolyzable ATP analogs.[6][7] These cytotoxic metabolites interfere with ATP-dependent cellular processes, inducing osteoclast apoptosis and thereby inhibiting bone resorption.[1][8]
Figure 2: Mechanism of nitrogen-containing bisphosphonates.
Comparative Performance: A Framework for Validation
To objectively assess the mechanism and potency of bromomethylenebis(phosphonic acid), a series of in vitro experiments are necessary. The following sections provide detailed protocols and expected outcomes, comparing bromomethylenebis(phosphonic acid) to representative non-nitrogen-containing (clodronate, etidronate) and nitrogen-containing (alendronate, zoledronic acid) bisphosphonates.
In Vitro Bone Resorption Assay (Pit Assay)
This assay is the gold standard for quantifying the inhibitory effect of compounds on osteoclast activity.
Protocol:
-
Prepare Osteoclasts: Isolate osteoclast precursors from the bone marrow of long bones of mice or rats and culture them on bone or dentin slices in the presence of M-CSF and RANKL to induce differentiation into mature osteoclasts.
-
Treatment: After differentiation, treat the osteoclast cultures with varying concentrations of bromomethylenebis(phosphonic acid) and control bisphosphonates (clodronate, etidronate, alendronate, zoledronic acid) for 48-72 hours.
-
Visualization of Resorption Pits: Remove the osteoclasts from the bone/dentin slices. Stain the slices with toluidine blue to visualize the resorption pits.
-
Quantification: Use microscopy and image analysis software to quantify the total area of resorption per slice.
-
Data Analysis: Calculate the IC50 value (the concentration at which 50% of resorption is inhibited) for each compound.
Expected Outcomes & Comparative Analysis:
| Compound | Class | Expected IC50 for Bone Resorption |
| Bromomethylenebis(phosphonic acid) | Non-Nitrogen-Containing (Hypothesized) | ~1-10 µM |
| Clodronate | Non-Nitrogen-Containing | ~10-100 µM |
| Etidronate | Non-Nitrogen-Containing | ~10-100 µM |
| Alendronate | Nitrogen-Containing | ~0.1-1 µM |
| Zoledronic Acid | Nitrogen-Containing | ~0.01-0.1 µM |
Note: These are expected ranges based on literature for similar compounds. Actual values must be determined experimentally.
A higher IC50 value indicates lower potency. We hypothesize that bromomethylenebis(phosphonic acid) will exhibit an IC50 in the micromolar range, similar to or slightly more potent than clodronate and etidronate, but significantly less potent than the N-BPs, alendronate and zoledronic acid. [9][10]
Osteoclast Viability and Apoptosis Assays
These assays determine whether the inhibition of bone resorption is due to cytotoxic effects and the induction of programmed cell death.
Protocols:
-
Cell Viability (MTT/XTT Assay):
-
Culture osteoclasts in multi-well plates and treat with a range of concentrations of the test compounds for 24-72 hours.
-
Add MTT or XTT reagent to the wells. Viable cells will metabolize the reagent, producing a colored formazan product.
-
Measure the absorbance at the appropriate wavelength to quantify the number of viable cells.
-
-
Apoptosis Assay (Caspase-3/7 Activity):
-
Treat osteoclast cultures with the test compounds for a period known to induce apoptosis (e.g., 24-48 hours).
-
Lyse the cells and add a luminogenic or fluorogenic caspase-3/7 substrate.
-
Measure the luminescence or fluorescence, which is proportional to caspase activity and, therefore, apoptosis.
-
Expected Outcomes & Comparative Analysis:
All clinically relevant bisphosphonates are expected to induce osteoclast apoptosis at effective concentrations. [8]The key differentiator will be the concentration at which this occurs, which should correlate with the IC50 values from the bone resorption assay. Bromomethylenebis(phosphonic acid) is expected to induce apoptosis at concentrations similar to those that inhibit bone resorption.
Detection of ATP Analogs by Mass Spectrometry
This experiment provides direct evidence for the mechanism of action of non-nitrogen-containing bisphosphonates.
Protocol:
-
Cell Culture and Treatment: Culture a suitable cell line (e.g., J774 macrophages or osteoclasts) and treat with a high concentration of bromomethylenebis(phosphonic acid) or clodronate (as a positive control) for 24 hours.
-
Cell Lysis and Extraction: Lyse the cells and perform a nucleotide extraction.
-
LC-MS/MS Analysis: Analyze the cell extracts using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to detect the formation of the corresponding AppCp-type ATP analog of bromomethylenebis(phosphonic acid).
Expected Outcomes & Comparative Analysis:
If bromomethylenebis(phosphonic acid) acts as a typical non-nitrogen-containing bisphosphonate, its corresponding ATP analog should be detectable in the treated cells, similar to what is observed with clodronate. [6]In contrast, cells treated with N-BPs like alendronate or zoledronic acid will not show the formation of these ATP analogs but will accumulate upstream metabolites of the mevalonate pathway, such as isopentenyl pyrophosphate (IPP). [11]
Figure 3: Experimental workflow for validating the mechanism of action.
Conclusion: A Path to Mechanistic Clarity
While direct comparative data for bromomethylenebis(phosphonic acid) is not extensively available in the public domain, this guide provides a robust experimental framework for its comprehensive evaluation. By following these protocols, researchers can definitively determine its mechanism of action and quantitatively assess its potency relative to established bisphosphonates. The expected findings would classify bromomethylenebis(phosphonic acid) as a non-nitrogen-containing bisphosphonate, likely with a potency comparable to or slightly greater than first-generation compounds like clodronate and etidronate. This information is crucial for drug development professionals seeking to understand the therapeutic potential of this compound and its place within the broader landscape of bone resorption inhibitors.
References
-
ClinPGx. Bisphosphonate Pathway, Pharmacodynamics. [Link]
-
MDPI. Empowering the Medicinal Applications of Bisphosphonates by Unveiling their Synthesis Details. [Link]
-
Journal of Bone and Mineral Research. Relationship between bisphosphonate concentration and osteoclast activity and viability. [Link]
-
Dove Medical Press. Differences between the bisphosphonates for the prevention and treatment of osteoporosis. [Link]
-
National Center for Biotechnology Information. Non-biological Antiresorptive: Bisphosphonates. [Link]
-
National Center for Biotechnology Information. Non-nitrogen-containing bisphosphonates and nitrogen-containing bisphosphonates for the treatment of atherosclerosis and vascular calcification: A meta-analysis. [Link]
-
ResearchGate. Bisphosphonate-Generated ATP-Analogs Inhibit Cell Signaling Pathways | Request PDF. [Link]
-
ACS Publications. Bisphosphonate-Generated ATP-Analogs Inhibit Cell Signaling Pathways. [Link]
-
Taylor & Francis Online. Full article: Differences between the bisphosphonates for the prevention and treatment of osteoporosis. [Link]
-
National Center for Biotechnology Information. Comparison of Effects of the Bisphosphonate Alendronate Versus the RANKL Inhibitor Denosumab on Murine Fracture Healing. [Link]
-
National Center for Biotechnology Information. Novel actions of bisphosphonates in bone: Preservation of osteoblast and osteocyte viability. [Link]
-
PubMed. Biological effects of aromatic bis[aminomethylidenebis(phosphonic)] acids in osteoclast precursors in vitro. [Link]
-
National Center for Biotechnology Information. Intravenous pamidronate versus oral and intravenous clodronate in bone metastatic breast cancer: a randomized, open-label, non-inferiority Phase III trial. [Link]
-
PubMed. Bisphosphonates Promote Apoptosis in Murine Osteoclasts in Vitro and in Vivo. [Link]
-
PubMed. Novel actions of bisphosphonates in bone: preservation of osteoblast and osteocyte viability. [Link]
-
National Center for Biotechnology Information. The Biological Impact of Some Phosphonic and Phosphinic Acid Derivatives on Human Osteosarcoma. [Link]
-
National Center for Biotechnology Information. Promotion of osteoclast survival and antagonism of bisphosphonate-induced osteoclast apoptosis by glucocorticoids. [Link]
-
Royal Society of Chemistry. Chemo-enzymatic production of base-modified ATP analogues for polyadenylation of RNA. [Link]
-
PubMed. Bisphosphonates act directly on the osteoclast to induce caspase cleavage of mst1 kinase during apoptosis. A link between inhibition of the mevalonate pathway and regulation of an apoptosis-promoting kinase. [Link]
-
National Center for Biotechnology Information. Zoledronic acid induces formation of a pro-apoptotic ATP analogue and isopentenyl pyrophosphate in osteoclasts in vivo and in MCF-7 cells in vitro. [Link]
-
PubMed. A bisphosphonate that does not affect osteoclasts prevents osteoblast and osteocyte apoptosis and the loss of bone strength induced by glucocorticoids in mice. [Link]
-
PubMed. Dissociation of the pro-apoptotic effects of bisphosphonates on osteoclasts from their anti-apoptotic effects on osteoblasts/osteocytes with novel analogs. [Link]
-
National Center for Biotechnology Information. Mature osteoclast–derived apoptotic bodies promote osteogenic differentiation via RANKL-mediated reverse signaling. [Link]
-
National Center for Biotechnology Information. Inhibition of Osteoclast Differentiation and Bone Resorption by N-Methylpyrrolidone. [Link]
-
PubMed. Bisphosphonate-induced ATP analog formation and its effect on inhibition of cancer cell growth. [Link]
-
PubMed. Bisphosphonates suppress bone resorption by a direct effect on early osteoclast precursors without affecting the osteoclastogenic capacity of osteogenic cells. [Link]
-
PubMed. Inhibition of bone resorption by inorganic phosphate is mediated by both reduced osteoclast formation and decreased activity of mature osteoclasts. [Link]
-
PubMed. Cytotoxic Activity of Distinct Families of Phosphonic Acid Derivatives - A Chemocentric Approach to Assess Their Molecular Action. [Link]
-
PubChem. Bromomethylenediphosphonate | CHBrO6P2-4 | CID 18949744. [Link]
-
Beilstein Journals. Phosphonic acid: preparation and applications. [Link]
-
Frontiers. The Role Of BMPs in the Regulation of Osteoclasts Resorption and Bone Remodeling: From Experimental Models to Clinical Applications. [Link]
-
ResearchGate. (PDF) Evaluation of the herbicide glyphosate, (aminomethyl)phosphonic acid, and glyphosate‐based formulations for genotoxic activity using in vitro assays. [Link]
-
National Center for Biotechnology Information. Benzyl and Naphthalene-Methyl Phosphonic Acid Inhibitors of Autotaxin with Anti-invasive and Anti-metastatic Actions. [Link]
-
PubMed. Analysis of endogenous ATP analogs and mevalonate pathway metabolites in cancer cell cultures using liquid chromatography-electrospray ionization mass spectrometry. [Link]
-
National Center for Biotechnology Information. Cytotoxic Activity of α-Aminophosphonic Derivatives Coming from the Tandem Kabachnik–Fields Reaction and Acylation. [Link]
-
PubMed. The Bisphosphonates Clodronate and Etidronate Exert Analgesic Effects by Acting on Glutamate- and/or ATP-Related Pain Transmission Pathways. [Link]
-
PubMed. Inhibition of bone resorption by bisphosphonates: interactions between bisphosphonates, osteoclasts, and bone. [Link]
-
PubMed. Bisphosphonamidate clodronate prodrug exhibits potent anticancer activity in non-small-cell lung cancer cells. [Link]
-
PubChem. Clodronate | CH4Cl2O6P2 | CID 25419. [Link]
-
PubMed. A C-terminal crosslinking telopeptide test-based protocol for patients on oral bisphosphonates requiring extraction: a prospective single-center controlled study. [Link]
-
National Center for Biotechnology Information. Evidence reviews for adjuvant bisphosphonates. [Link]
-
ResearchGate. Development of Biologically Active Compounds on the Basis of Phosphonic and Phosphinic Acid Functionalities. [Link]
-
National Center for Biotechnology Information. Determination of bisphosphonate properties in terms of bioavailability, bone affinity, and cytotoxicity. [Link]
-
National Center for Biotechnology Information. Incident acute pseudogout and prior bisphosphonate use: Matched case–control study in the UK-Clinical Practice Research Datalink. [Link]
-
MDPI. Fulvestrant-3-Boronic Acid (ZB716) Demonstrates Oral Bioavailability and Favorable Pharmacokinetic Profile in Preclinical ADME Studies. [Link]
Sources
- 1. ClinPGx [clinpgx.org]
- 2. mdpi.com [mdpi.com]
- 3. dovepress.com [dovepress.com]
- 4. Non-biological Antiresorptive: Bisphosphonates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bromomethylenediphosphonate | CHBrO6P2-4 | CID 18949744 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Bisphosphonate-Generated ATP-Analogs Inhibit Cell Signaling Pathways. | Semantic Scholar [semanticscholar.org]
- 8. Bisphosphonates promote apoptosis in murine osteoclasts in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of bone resorption by bisphosphonates: interactions between bisphosphonates, osteoclasts, and bone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Bisphosphonamidate clodronate prodrug exhibits potent anticancer activity in non-small-cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Bisphosphonate-induced ATP analog formation and its effect on inhibition of cancer cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Chelation Efficiency of Bromomethylenebis(phosphonic acid) and EDTA
For Researchers, Scientists, and Drug Development Professionals
In the vast landscape of coordination chemistry, the selection of an optimal chelating agent is a critical decision that dictates the efficacy of processes ranging from industrial water treatment to the formulation of life-saving pharmaceuticals. Ethylenediaminetetraacetic acid (EDTA) has long been the benchmark, a versatile and robust aminopolycarboxylic acid capable of forming stable complexes with a wide array of metal ions.[1][2] However, the emergence of specialized chelators, such as bromomethylenebis(phosphonic acid) (BMDP), presents new opportunities and demands a thorough comparative analysis.
This guide provides an in-depth examination of the chelation efficiency of BMDP relative to EDTA. We will explore the fundamental differences in their coordination chemistry, present a rigorous experimental framework for their comparison, and analyze the resulting data to inform the selection of the appropriate chelator for specific research and development applications.
Molecular Profiles and Coordination Chemistry
The efficacy of a chelating agent is intrinsically linked to its molecular structure and the nature of its donor atoms. EDTA and BMDP represent two distinct classes of ligands—aminocarboxylates and bisphosphonates, respectively—with fundamentally different modes of metal ion interaction.
EDTA (Ethylenediaminetetraacetic acid): A Hexadentate Workhorse EDTA is a flexible ligand featuring six donor sites: two nitrogen atoms from its ethylenediamine backbone and four oxygen atoms from its carboxylate groups.[1] This structure allows it to wrap around a metal ion, forming up to five, highly stable, five-membered chelate rings.[2] The resulting octahedral complexes are exceptionally stable, particularly with di- and trivalent cations like Ca²⁺, Mg²⁺, Fe³⁺, and Cu²⁺, as indicated by their high formation constants (log K).[3] This high affinity makes EDTA an excellent general-purpose chelating agent for controlling metal ion activity in aqueous solutions.[2]
Bromomethylenebis(phosphonic acid) (BMDP): A Rigid Bisphosphonate with High Affinity for Divalent Cations BMDP belongs to the phosphonate family of ligands, which are structural analogues of aminopolycarboxylates like EDTA.[4] Characterized by a central carbon atom bonded to two phosphonic acid groups (-PO(OH)₂), bisphosphonates exhibit a different coordination behavior.[5][6] The phosphonate group is a multidentate ligand in its own right, capable of various coordination modes through its oxygen atoms.[5][7] This often leads to the formation of robust, six-membered chelate rings.
A key characteristic of bisphosphonates is their high affinity for divalent metal ions, particularly those found in biological systems like Ca²⁺ and Mg²⁺. This property is exploited in pharmaceuticals for osteoporosis, where bisphosphonates target bone tissue.[4] The presence of the bromomethyl group in BMDP adds a reactive site that can be used for further functionalization, though its direct impact on chelation is primarily steric.[6]
Benchmarking Chelation Efficiency: A Potentiometric Approach
To provide a quantitative comparison, we must determine the stability constants of the metal-ligand complexes. Potentiometric titration is a highly accurate and widely used electroanalytical technique for this purpose.[8][9] It allows for the precise determination of both the ligand's protonation constants and the stability constants of the metal complexes by monitoring pH changes upon the addition of a standardized base.[8][10]
The following diagram outlines the standardized workflow for determining stability constants via potentiometric titration.
Caption: Workflow for potentiometric titration to determine stability constants.
This protocol is based on established methods for determining stability constants, such as those outlined by IUPAC.[11][12][13]
-
Preparation of Reagents:
-
All solutions should be prepared using deionized, CO₂-free water.
-
Ligand Solutions (0.01 M): Accurately weigh and dissolve BMDP and EDTA (disodium salt) in water.
-
Metal Salt Solutions (0.01 M): Prepare stock solutions of high-purity metal salts (e.g., CaCl₂, MgCl₂, FeCl₃, CuCl₂). Their exact concentration should be determined by appropriate analytical methods (e.g., ICP-MS or titration).[14]
-
Titrant (0.1 M NaOH): Prepare a carbonate-free sodium hydroxide solution and standardize it against a primary standard (e.g., potassium hydrogen phthalate).
-
Acid (0.1 M HClO₄): Prepare a standardized solution of perchloric acid.
-
Ionic Strength Adjuster (1.0 M KCl): Prepare a potassium chloride solution to maintain a constant ionic strength during titrations.
-
-
Calibration of the Electrode System:
-
Calibrate a high-quality glass pH electrode and reference electrode using at least three NIST-traceable buffers (e.g., pH 4.01, 7.00, 10.01) at a constant temperature (e.g., 25.0 ± 0.1 °C).[12][15]
-
The electrode system's response should be checked by titrating a known concentration of strong acid with the standardized strong base to determine the electrode's slope and the standard potential (E⁰).
-
-
Titration Procedure:
-
All titrations should be performed in a double-walled, thermostatted vessel under an inert atmosphere (e.g., argon or nitrogen) to prevent CO₂ contamination.
-
The initial volume in the titration vessel is typically 50.0 mL.
-
Perform three sets of titrations for each ligand: a. Acid Blank: A solution containing a known amount of HClO₄ and KCl. b. Ligand Protonation: A solution containing the ligand, HClO₄, and KCl. c. Complex Formation: A solution containing the ligand, the metal salt (typically at a 1:1 or 2:1 ligand-to-metal ratio), HClO₄, and KCl.[16]
-
Add the standardized NaOH titrant in small increments, allowing the potential to stabilize before recording the pH and volume added.
-
-
Data Analysis:
-
Plot the pH versus the volume of NaOH added for all titrations.
-
From the titration of the ligand (b), calculate the protonation constants (pKa values) of the ligand.
-
Using the data from all three titrations (a, b, and c), employ a suitable computer program (e.g., Hyperquad, SCOGS) to perform a non-linear least-squares refinement of the data. This will yield the overall stability constants (log β) for the metal-ligand complexes.
-
Comparative Performance Analysis
The stability constant (log K) is the primary metric for chelation efficiency. A higher log K value indicates a more stable complex and, therefore, a more effective chelator for that specific metal ion under the given conditions.[2][10]
The table below presents a summary of established log K values for EDTA and expected values for a representative bisphosphonate like BMDP, based on data for similar compounds.
Table 1: Comparison of Metal-Chelator Stability Constants (log K)
| Metal Ion | EDTA (log K) | BMDP (log K, Expected) | Key Application Insight |
| Ca²⁺ | 10.7[3] | ~7-9 | BMDP shows strong affinity, making it suitable for bone-targeting applications and as a scale inhibitor. |
| Mg²⁺ | 8.7[3] | ~6-8 | EDTA is a superior chelator for magnesium in most general applications. |
| Cu²⁺ | 18.8[3] | ~10-12 | EDTA forms a significantly more stable complex, making it the preferred choice for copper chelation. |
| Fe³⁺ | 25.1[1] | ~15-18 | EDTA's affinity for Fe³⁺ is exceptionally high, making it highly effective for iron control in a wide pH range.[2] |
Note: Expected values for BMDP are estimated based on published data for structurally similar bisphosphonates. Actual experimental values are required for a definitive comparison.
Interpretation of Results:
-
EDTA's Broad Efficacy: The data confirms EDTA's status as a powerful, broad-spectrum chelating agent, exhibiting particularly high stability constants for transition metals like Cu²⁺ and Fe³⁺.[1][3] Its effectiveness across a range of metal ions makes it a reliable choice for applications where multiple metal contaminants are present.
-
BMDP's Niche Strength: While BMDP's stability constants for transition metals are generally lower than EDTA's, its affinity for alkaline earth metals, particularly calcium, is notable. This aligns with the known behavior of bisphosphonates, which are effective in preventing the precipitation of calcium salts and targeting calcium-rich tissues.[4] Studies comparing other bisphosphonates like HEBP to EDTA have shown that while EDTA may cause more significant mineral loss in certain contexts, bisphosphonates can be effective alternatives.[17][18]
Practical Implications and Application-Specific Recommendations
The choice between BMDP and EDTA is not merely a matter of which has a higher stability constant but depends entirely on the specific application.
-
For Broad-Spectrum Metal Sequestration: In applications such as analytical chemistry, general-purpose cleaning, and pulp and paper processing, where the goal is to sequester a variety of metal ions (especially transition metals), EDTA remains the superior choice due to its consistently high stability constants.[1][19]
-
For Calcium and Scale Control: In industrial water treatment to prevent calcium carbonate scaling or in biomedical applications targeting bone, BMDP is a highly promising candidate . Its strong interaction with calcium suggests high efficacy in these specialized areas.
-
In Drug Development: The bisphosphonate structure of BMDP makes it an attractive scaffold for developing bone-targeting drugs.[20] The chelating properties can be harnessed to deliver metal ions (e.g., radioisotopes for imaging or therapy) to bone tissue. EDTA, while used in chelation therapy for heavy metal poisoning, lacks this tissue-specific targeting capability.
Conclusion
This guide demonstrates that while EDTA is a formidable and versatile chelating agent, specialized ligands like bromomethylenebis(phosphonic acid) offer distinct advantages in specific contexts. The potent affinity of bisphosphonates for calcium makes BMDP a compelling alternative to EDTA in applications centered on scale inhibition and bone targeting.
The decision to use BMDP or EDTA should be driven by a clear understanding of the target metal ion(s), the chemical environment (e.g., pH), and the desired outcome. The potentiometric titration methodology detailed herein provides a robust and reliable framework for researchers to generate the precise, application-specific data needed to make an informed choice between these two powerful chelators.
References
- A Comparative Analysis of Phosphonate Ligands in Coordination Chemistry: Properties, Performance, and Protocols. Benchchem.
- Ansari, F. B., et al. POTENTIOMETRIC DETERMINATION OF STABILITY CONSTANTS OF TRANSITION METAL COMPLEXES WITH p-AMINOBENZOIC ACID. Rasayan J. Chem.
-
Analytical Methods for Organometallic Chelation Testing. ResearchGate. Available from: [Link]
-
Analytical Methods for Quantifying Chelation Percentage. Scribd. Available from: [Link]
-
Ghosh, S. K., & Bharadwaj, P. K. (2004). Molecular Metal Phosphonates. Chemical Reviews, 104(11), 5189-5218. Available from: [Link]
-
Possible coordination modes of the phosphonate ligands. ResearchGate. Available from: [Link]
-
Potentiometric Determination of Stability Constants of Chelates of Indium And Gallium. IJSART. Available from: [Link]
-
Demel, J., et al. (2022). Exploring the Isoreticular Continuum between Phosphonate- and Phosphinate-Based Metal–Organic Frameworks. Inorganic Chemistry, 61(47), 18889-18897. Available from: [Link]
- Gamble, D. S., & Schnitzer, M. GUIDELINES FOR THE DETERMINATION OF STABILITY CONSTANTS IN HUMIC SUBSTANCES. Journal of Soil Science.
-
Al-Rashdi, A., et al. (2018). Potentiometric Determination of Stability Constants of Sulphathiazole and Glycine-Metal Complexes. American Journal of Analytical Chemistry, 9, 99-112. Available from: [Link]
-
Hermann, P., et al. Recommended procedures for potentiometric determination of equilibrium constants of polydentate ligands and their metal ion complexes. NECTAR COST. Available from: [Link]
-
Scheme of the analytical testing procedure for chelation efficiency. ResearchGate. Available from: [Link]
-
Mathew, J., et al. (2023). Comparative Evaluation of the Effect of Different Chelating Agents on Mineral Content and Erosion of Radicular Dentine: A FESEM-EDS Analysis. European Endodontic Journal, 8(3), 204-210. Available from: [Link]
-
Chelating capacity and stability. Green-Mountain Chem. Available from: [Link]
-
Mane, S. D., et al. Potentiometric Determination of Stability Constant of Transition and Inner Transition Metals Complexes of Some Acids. Asian Journal of Chemistry. Available from: [Link]
-
An analytical method for the quantitative determination of iron ion chelating capacity: development and validation. Semantic Scholar. Available from: [Link]
-
EDTA. Bristol University. Available from: [Link]
-
Ethylenediaminetetraacetic acid. Wikipedia. Available from: [Link]
-
General Concepts of the Chemistry of Chelation. The Chem Connections Homepage. Available from: [Link]
-
Phosphonate. Wikipedia. Available from: [Link]
-
Conditional stability constants of metal-EDTA complexes data. ResearchGate. Available from: [Link]
-
Wang, L., et al. (2019). Study on the Methods of Separation and Detection of Chelates. Molecules, 24(4), 757. Available from: [Link]
-
STABILITY CONSTANTS AND THEIR MEASUREMENT. IGNOU. Available from: [Link]
-
González-Ibarra, F., et al. (2023). Effect of the Chelating Agent Alendronic Acid versus EDTA on the Physicochemical Properties of Dentine. Journal of Functional Biomaterials, 14(10), 503. Available from: [Link]
-
Özalp, Ö., et al. (2019). Evaluation of the Efficacy of EDTA Chelation on Alveolar Bone Healing After Ultrasonic and Conventional Surgery Under Bisphosphonate Medication: A Rat Model. Journal of Oral and Maxillofacial Surgery, 77(10), 1982-1989. Available from: [Link]
-
Comparative Evaluation of the Effect of Different Chelating Agents on Mineral Content and Erosion of Radicular Dentine: A FESEM-EDS Analysis. ResearchGate. Available from: [Link]
-
Popov, K., et al. (2001). Critical evaluation of stability constants of phosphonic acids (IUPAC Technical Report). Pure and Applied Chemistry, 73(10), 1641-1677. Available from: [Link]
-
The IUPAC Stability Constants Database (SC-Database). Academic Software. Available from: [Link]
-
IUPAC Stability Constants Database. IUPAC. Available from: [Link]
-
Bromomethylenebis(phosphonic acid). PubChem. Available from: [Link]
-
Effect of the Chelating Agent Alendronic Acid versus EDTA on the Physicochemical Properties of Dentine. ResearchGate. Available from: [Link]
-
Synthesis of Phosphonic Acids and Their Esters as Possible Substrates for Reticular Chemistry. ResearchGate. Available from: [Link]
-
Phosphonic acid: Preparation and applications. Mendeley. Available from: [Link]
-
Peck, S. C., & van der Donk, W. A. (2009). Biosynthesis of Phosphonic and Phosphinic Acid Natural Products. Annual Review of Biochemistry, 78, 65-94. Available from: [Link]
Sources
- 1. Ethylenediaminetetraacetic acid - Wikipedia [en.wikipedia.org]
- 2. chemistry.beloit.edu [chemistry.beloit.edu]
- 3. Chelating capacity and stability - Green-Mountain Chem [green-mountainchem.com]
- 4. Phosphonate - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. CAS 10596-21-1: bromomethylenebis(phosphonic acid) [cymitquimica.com]
- 7. researchgate.net [researchgate.net]
- 8. hakon-art.com [hakon-art.com]
- 9. ijsart.com [ijsart.com]
- 10. cdn2.f-cdn.com [cdn2.f-cdn.com]
- 11. d-nb.info [d-nb.info]
- 12. cost-nectar.eu [cost-nectar.eu]
- 13. researchgate.net [researchgate.net]
- 14. Study on the Methods of Separation and Detection of Chelates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Potentiometric Determination of Stability Constants of Sulphathiazole and Glycine-Metal Complexes [scirp.org]
- 16. asianpubs.org [asianpubs.org]
- 17. Comparative Evaluation of the Effect of Different Chelating Agents on Mineral Content and Erosion of Radicular Dentine: A FESEM-EDS Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Phosphonic acid: Preparation and ... preview & related info | Mendeley [mendeley.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Bromomethylenebis(phosphonic acid) for Laboratory Professionals
As researchers, scientists, and drug development professionals, our commitment to innovation is matched only by our dedication to safety and environmental stewardship. Bromomethylenebis(phosphonic acid) is a valuable organophosphorus compound, yet its handling and disposal demand rigorous adherence to safety protocols. This guide provides a direct, procedural framework for the proper disposal of bromomethylenebis(phosphonic acid), ensuring the protection of laboratory personnel and the environment.
Hazard Identification and Safety Profile
Bromomethylenebis(phosphonic acid) is an organophosphate that should be handled as a hazardous and corrosive substance.[1] Organophosphates as a class are known for their potential to disrupt the nervous system in humans and animals.[1] Chronic low-level exposure to some organophosphates has been linked to neurological disorders.[2] Given its acidic nature, it is classified as a corrosive material, capable of causing severe skin burns and eye damage upon contact.[3]
Under the Resource Conservation and Recovery Act (RCRA), a waste is considered corrosive if it is aqueous and has a pH less than or equal to 2.[4][5] Unneutralized phosphonic acids fall under this category, carrying the EPA Hazardous Waste Number D002.[4][5]
For rapid reference, the key identification and hazard data for Bromomethylenebis(phosphonic acid) are summarized below.
| Property | Value | Source |
| Chemical Name | Bromomethylenebis(phosphonic acid) | [6] |
| CAS Number | 10596-21-1 | [7] |
| Molecular Formula | CH₅BrO₆P₂ | [7] |
| Molecular Weight | 254.90 g/mol | [7] |
| Primary Hazards | Corrosive, Potential Neurotoxin | [1][3] |
| EPA Waste Code | D002 (Corrosivity) | [4][5] |
Mandatory Personal Protective Equipment (PPE) and Engineering Controls
Before handling bromomethylenebis(phosphonic acid) in any capacity, from experimental use to waste disposal, the following PPE and engineering controls are mandatory to minimize exposure.[8]
Personal Protective Equipment (PPE):
-
Eye and Face Protection: At a minimum, chemical safety goggles are required.[9] Given the corrosive nature of the compound, a full-face shield used in combination with goggles offers superior protection against splashes.[9][10][11]
-
Skin Protection: Chemical-resistant gloves are essential. Nitrile or neoprene gloves are suitable for handling this compound.[9] A lab coat must be worn and fully fastened. For tasks with a higher risk of splashing, a chemical-resistant apron is also required.[12]
-
Respiratory Protection: All handling of solid or concentrated solutions of bromomethylenebis(phosphonic acid) must be conducted in a certified chemical fume hood to prevent the inhalation of dust or aerosols.[13][14] If a fume hood is not available or in situations with a high risk of aerosolization, a NIOSH-approved respirator with the appropriate cartridge is necessary.[9][15]
Engineering Controls:
-
Ventilation: A properly functioning chemical fume hood is the primary engineering control for reducing inhalation exposure.[8][14]
-
Emergency Facilities: An emergency eyewash station and safety shower must be readily accessible and unobstructed in any area where this chemical is handled.[8][10] All personnel should be trained on their location and proper use.
Waste Collection and Segregation Protocol
Proper segregation of hazardous waste at the point of generation is a critical step in ensuring safe disposal.
Step-by-Step Collection Procedure:
-
Designate a Waste Container: Use a dedicated, compatible, and clearly labeled hazardous waste container. The container should be made of a material that will not be corroded by the acidic waste, such as high-density polyethylene (HDPE).
-
Proper Labeling: Label the container with "Hazardous Waste," the full chemical name "Bromomethylenebis(phosphonic acid)," and the associated hazard characteristics (e.g., "Corrosive," "Toxic").[16]
-
Collection: Collect all waste containing bromomethylenebis(phosphonic acid), including contaminated consumables like gloves and paper towels, directly into the designated container.
-
Secure Storage: Keep the waste container tightly closed when not in use.[12][17] Store it in a designated Satellite Accumulation Area (SAA) away from incompatible materials.
Spill Management Protocol
In the event of an accidental spill, a swift and correct response is crucial to mitigate risks.
For Small Spills (contained on a benchtop):
-
Ensure Safety: Alert personnel in the immediate area and ensure you are wearing the appropriate PPE.[18]
-
Neutralize: Cautiously sprinkle a neutralizing agent, such as sodium bicarbonate or soda ash, over the spill, starting from the outside and working inwards.[16][19]
-
Contain: Use an absorbent, non-reactive material (e.g., sand, cat litter) to contain the spill.
-
Collect: Once any fizzing has stopped, check the pH with pH paper to ensure it is in the neutral range (6-9).[18][19] Carefully scoop the mixture into a designated hazardous waste container.
-
Decontaminate: Clean the spill area thoroughly with soap and water.[20] All cleanup materials must be disposed of as hazardous waste.[16]
For Large Spills:
-
Evacuate: Immediately evacuate the laboratory and alert your supervisor and the institution's Environmental Health and Safety (EHS) office.[18]
-
Isolate: If safe to do so, close the laboratory doors to contain any vapors.
-
Do Not Attempt to Clean: Allow only trained emergency response personnel to handle large spills.
Final Disposal Pathways
The ultimate disposal of bromomethylenebis(phosphonic acid) must comply with all local, state, and federal regulations.
Primary Pathway: Professional Hazardous Waste Disposal
The only universally compliant and recommended method for the final disposal of bromomethylenebis(phosphonic acid) is through your institution's EHS department, which will arrange for collection by a licensed hazardous waste disposal company.[12][21] This ensures the waste is managed and treated in accordance with all legal requirements.
Caption: Waste Disposal Workflow
Conditional Pre-Treatment: Neutralization Protocol
Disclaimer: Neutralization is a pre-treatment step to reduce the corrosivity hazard; it is not a final disposal method. This procedure should only be performed by trained personnel in a fume hood, and only if explicitly permitted by your institution's EHS policies. The resulting neutralized solution must still be collected and disposed of as hazardous waste.[14]
Experimental Protocol for Neutralization:
-
Preparation: In a chemical fume hood, place a large beaker containing cold water or an ice bath. The beaker should be large enough to accommodate the acid and the neutralizing agent.
-
Dilution: Slowly and carefully add the bromomethylenebis(phosphonic acid) waste to the cold water with constant stirring. Always add acid to water, never the other way around, to control the exothermic reaction.[12] A 1:10 dilution of acid to water is recommended.
-
Neutralization: Slowly add a weak base, such as a solution of sodium carbonate (soda ash) or sodium bicarbonate, to the diluted acid solution while stirring continuously.[21][22][23]
-
pH Monitoring: Periodically check the pH of the solution using a pH meter or pH strips. Continue adding the base until the pH is stable within a neutral range (typically 6.0-9.0).[14][19]
-
Collection: Once neutralized, transfer the solution to a properly labeled hazardous waste container for disposal via your EHS office.
Regulatory Compliance
In the United States, the disposal of hazardous waste is regulated by the Environmental Protection Agency (EPA) under RCRA.[24] As the generator of the waste, your laboratory is responsible for its proper characterization, labeling, and safe storage pending disposal.[25] Adherence to the protocols outlined in this guide and your institution's specific policies will ensure compliance with these critical regulations.
References
-
Smith College. (n.d.). Spills. Smith College Research and Instruction Safety. [Link]
-
Quora. (2022, September 25). What are some ways to clean up an acid spill in the lab?[Link]
-
ResearchGate. (n.d.). (PDF) The Risks of Organophosphates Pesticides. [Link]
-
Cleveland Clinic. (2024, July 17). Organophosphate Poisoning. [Link]
-
OSHA Training School. (2024, January 19). Corrosive Safety: Protecting Workers from Harmful Substances. [Link]
-
Safety & Risk Services. (n.d.). Acidic/Basic Spill Clean Up. [Link]
-
DENIOS Inc. (n.d.). Corrosive Substances: Handling & Safety in Businesses. [Link]
-
Illinois Department of Public Health. (n.d.). Organophosphates. [Link]
-
National Geographic. (2013, July 18). Organophosphates: A Common But Deadly Pesticide. [Link]
-
Lab Safety. (2023, May 5). 8 Steps to Handling a Lab Chemical Spill. [Link]
-
North Industrial Chemicals. (2024, September 28). Discover the step-by-step cleaning for sulfuric acid spills. [Link]
-
Wikipedia. (n.d.). Organophosphate poisoning. [Link]
-
Quora. (2016, June 29). How can you safely dispose of phosphoric acid?[Link]
-
Environmental Safety, Sustainability and Risk - ESSR. (n.d.). EPA Hazardous Waste Codes. [Link]
-
HSSE World. (2023, March 1). Guide for Working With Corrosive Substances and how to avoid it. [Link]
-
U.S. Environmental Protection Agency. (2025, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. [Link]
- Google Patents. (n.d.).
-
Safety OnDemand – ICW Group. (n.d.). Working Safely with Corrosives Meeting Kit. [Link]
-
Shanghai Chemex. (n.d.). Best Ways to Neutralize the Phosphoric Acid. [Link]
-
Occupational Safety and Health Administration. (n.d.). Personal Protective Equipment. [Link]
-
Kansas State University. (n.d.). Although technically not waste minimization, neutralization of strong acids and bases can...[Link]
-
U.S. Environmental Protection Agency. (n.d.). Hazardous Waste. [Link]
-
Water Technology Experts. (2019, March 11). Neutralization in wastewater treatment and waste stabilization. [Link]
-
Regulations.gov. (n.d.). Chapter 850: IDENTIFICATION OF HAZARDOUS WASTES TABLE OF CONTENTS. [Link]
-
YouTube. (2025, June 30). 4 Hazardous Waste Characteristics Under RCRA. [Link]
-
National Institutes of Health, PubChem. (n.d.). Bromomethylenebis(phosphonic acid). [Link]
-
JGHEEN. (2025, February 10). Safety Data Sheet: Phosphonic Acid. [Link]
Sources
- 1. ORGANOPHOSPHATES [idph.state.il.us]
- 2. Organophosphates: A Common But Deadly Pesticide | National Geographic [nationalgeographic.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 5. epa.gov [epa.gov]
- 6. Bromomethylenebis(phosphonic acid) | CH5BrO6P2 | CID 151721 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Page loading... [wap.guidechem.com]
- 8. hsseworld.com [hsseworld.com]
- 9. oshatrainingschool.com [oshatrainingschool.com]
- 10. Corrosive Substances: Handling & Safety in Businesses [denios-us.com]
- 11. osha.gov [osha.gov]
- 12. icwgroup.safetynow.com [icwgroup.safetynow.com]
- 13. echemi.com [echemi.com]
- 14. www-s3-live.kent.edu [www-s3-live.kent.edu]
- 15. fishersci.com [fishersci.com]
- 16. westlab.com [westlab.com]
- 17. tcichemicals.com [tcichemicals.com]
- 18. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 19. quora.com [quora.com]
- 20. Discover the step-by-step cleaning for sulfuric acid spills. [northindustrial.net]
- 21. quora.com [quora.com]
- 22. Best Ways to Neutralize the Phosphoric Acid - Shanghai Chemex [shanghaichemex.com]
- 23. Neutralization in wastewater treatment and waste stabilization. – Water Technology Experts [watertechexperts.com]
- 24. epa.gov [epa.gov]
- 25. m.youtube.com [m.youtube.com]
Mastering Safety: A Guide to Personal Protective Equipment for Bromomethylenebis(phosphonic acid)
For Immediate Implementation by Laboratory Personnel
This guide provides essential, actionable intelligence on the selection, use, and disposal of Personal Protective Equipment (PPE) for handling Bromomethylenebis(phosphonic acid). As a compound combining the corrosive nature of a phosphonic acid with the inherent reactivity of an organobromine, a robust and informed approach to safety is paramount. This document is designed to be your primary reference for safe laboratory operations, moving beyond mere compliance to foster a deeply ingrained culture of safety.
Hazard Analysis: Understanding the Inherent Risks
Phosphonic Acid Group: Phosphonic acids are known to be corrosive.[1] Direct contact can lead to severe skin burns and serious eye damage.[1] Inhalation of dusts or mists may also cause respiratory irritation.[2][3]
Bromomethylene Group: Organobromine compounds present a range of hazards, and the presence of a bromine atom can enhance the reactivity and toxicity of the molecule.
Based on this analysis, it is prudent to treat Bromomethylenebis(phosphonic acid) as a substance that is corrosive to skin and eyes , and potentially harmful if inhaled or ingested.
Core Protective Measures: Your Personal Protective Equipment (PPE) Arsenal
A multi-layered approach to PPE is essential for mitigating the risks associated with handling Bromomethylenebis(phosphonic acid). The following table outlines the minimum required PPE, with explanations rooted in the chemical's anticipated properties.
| PPE Component | Specifications | Rationale |
| Hand Protection | Chemical-resistant gloves (Nitrile, Neoprene, or Butyl rubber) | To prevent skin contact and subsequent chemical burns. Standard latex gloves are not sufficient. |
| Eye and Face Protection | Safety goggles and a face shield | To provide comprehensive protection against splashes and aerosols, safeguarding against severe eye damage.[1][4] |
| Body Protection | Chemical-resistant lab coat or apron | To protect the torso and arms from accidental spills. |
| Respiratory Protection | Use in a well-ventilated area or with local exhaust ventilation (fume hood) is mandatory.[2][4][5] | To prevent inhalation of any dusts or aerosols, which may cause respiratory irritation. |
| Foot Protection | Closed-toe shoes | To protect feet from spills. |
Operational Protocol: A Step-by-Step Guide to Safe Handling
Adherence to a strict, repeatable protocol is the cornerstone of laboratory safety. The following workflow is designed to minimize exposure risk at every stage of handling Bromomethylenebis(phosphonic acid).
Pre-Handling Checklist
-
Verify Fume Hood Functionality: Ensure the fume hood is operational and the sash is at the appropriate height.
-
Assemble All Materials: Have all necessary equipment and reagents within the fume hood before introducing the Bromomethylenebis(phosphonic acid).
-
Inspect PPE: Check all PPE for signs of wear or damage. Don fresh, uncompromised gloves.
Donning PPE: The Correct Sequence
Figure 2. Recommended sequence for doffing PPE.
Post-Handling
-
Wash Hands Thoroughly: Immediately after removing gloves, wash hands with soap and water. [2][3][4]2. Decontaminate Work Area: Wipe down the work surface within the fume hood with an appropriate cleaning agent.
Disposal Plan: Responsible Waste Management
Proper disposal is a critical component of the chemical handling lifecycle. All waste containing Bromomethylenebis(phosphonic acid) must be treated as hazardous.
-
Solid Waste: Collect any contaminated solids (e.g., paper towels, weigh boats) in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions should be collected in a labeled, sealed, and appropriate hazardous waste container. Neutralization with a weak base may be required before disposal, in accordance with your institution's waste management protocols.
-
Empty Containers: "Empty" containers may still retain chemical residue. These should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The rinsed container can then be disposed of according to institutional guidelines.
-
Consult EHS: Always consult with your institution's Environmental Health and Safety (EHS) department for specific disposal procedures. In many cases, incineration by a licensed waste disposal facility is the preferred method. [6] By internalizing and consistently applying these safety protocols, you contribute to a secure research environment for yourself and your colleagues. This guide serves as a foundational document; always supplement it with your institution's specific safety policies and the professional judgment of experienced researchers.
References
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
